molecular formula C28H41NO4 B10820791 IT-143B

IT-143B

Cat. No.: B10820791
M. Wt: 455.6 g/mol
InChI Key: QDBZGOIMALIBKV-JXOBDNEFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IT-143-B is a diterpenoid.
2-[(2E,5E,7E,11E,13E)-10-hydroxy-3,7,9,11,13-pentamethylpentadeca-2,5,7,11,13-pentaenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one is a natural product found in Streptomyces with data available.

Properties

Molecular Formula

C28H41NO4

Molecular Weight

455.6 g/mol

IUPAC Name

2-[(2E,5E,7E,11E,13E)-10-hydroxy-3,7,9,11,13-pentamethylpentadeca-2,5,7,11,13-pentaenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one

InChI

InChI=1S/C28H41NO4/c1-10-18(2)16-21(5)25(30)22(6)17-20(4)13-11-12-19(3)14-15-24-23(7)26(31)27(32-8)28(29-24)33-9/h10-11,13-14,16-17,22,25,30H,12,15H2,1-9H3,(H,29,31)/b13-11+,18-10+,19-14+,20-17+,21-16+

InChI Key

QDBZGOIMALIBKV-JXOBDNEFSA-N

Isomeric SMILES

C/C=C(\C)/C=C(\C)/C(C(C)/C=C(\C)/C=C/C/C(=C/CC1=C(C(=O)C(=C(N1)OC)OC)C)/C)O

Canonical SMILES

CC=C(C)C=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C(=C(N1)OC)OC)C)C)O

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of IT-143B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IT-143B is a member of the piericidin family of natural products, a class of antibiotics isolated from Streptomyces species. While specific data on this compound is limited in publicly accessible literature, the well-characterized mechanism of action of piericidins provides a strong framework for understanding its biological effects. Piericidins are potent inhibitors of mitochondrial Complex I (NADH:ubiquiquinone oxidoreductase), a critical enzyme in the electron transport chain. This inhibition disrupts cellular energy metabolism, induces oxidative stress, and can trigger programmed cell death, forming the basis of their antimicrobial and potential anticancer activities. This guide synthesizes the available information on the mechanism of action of piericidins as a proxy for this compound, presenting quantitative data from closely related analogs and detailing relevant experimental protocols.

Core Mechanism of Action: Inhibition of Mitochondrial Complex I

The primary molecular target of the piericidin class of compounds, including this compound, is the mitochondrial Complex I.[1] This large, multi-subunit enzyme is the first entry point for electrons into the electron transport chain, catalyzing the transfer of electrons from NADH to ubiquinone.

Piericidins act as competitive inhibitors at the ubiquinone binding site of Complex I.[2] Their structural similarity to the quinone head group of coenzyme Q allows them to occupy this binding pocket, thereby blocking the electron transfer process. This inhibition has several downstream consequences:

  • Disruption of the Proton Motive Force: By halting electron flow through Complex I, piericidins prevent the pumping of protons from the mitochondrial matrix to the intermembrane space. This dissipates the proton motive force that is essential for ATP synthesis by ATP synthase (Complex V).

  • Induction of Oxidative Stress: The blockage of electron transfer at Complex I can lead to the leakage of electrons, which then react with molecular oxygen to form superoxide radicals and other reactive oxygen species (ROS).[2] This surge in oxidative stress can cause damage to cellular components and activate apoptotic pathways.

  • Metabolic Reprogramming: Inhibition of oxidative phosphorylation forces cells to increase their reliance on glycolysis for ATP production. While some cells can adapt to this metabolic shift, cancer cells that are highly dependent on mitochondrial respiration may be more susceptible to the cytotoxic effects of Complex I inhibition.

dot

Caption: Mechanism of Mitochondrial Complex I Inhibition by this compound.

Secondary Mechanism: Inhibition of GRP78

Some members of the piericidin family have been shown to inhibit the expression of Glucose-Regulated Protein 78 (GRP78).[3] GRP78 is a key chaperone protein in the endoplasmic reticulum (ER) and a master regulator of the unfolded protein response (UPR). Under cellular stress, GRP78 expression is upregulated to help manage misfolded proteins. In many cancer cells, GRP78 is overexpressed and plays a role in promoting cell survival and drug resistance.

Inhibition of GRP78 can lead to:

  • ER Stress and UPR Activation: Reduced GRP78 function can lead to an accumulation of unfolded proteins in the ER, triggering the UPR. Prolonged or unresolved ER stress can activate apoptotic pathways.

  • Sensitization to Other Therapies: By downregulating a key survival protein, GRP78 inhibitors can potentially sensitize cancer cells to the effects of other anticancer agents.

dot

Caption: Putative Inhibition of GRP78 by this compound.

Quantitative Data

Cell LineCancer TypeIC50 (µM)Reference
OVCAR-8Ovarian Cancer0.0005[4]
PC-3/MMetastatic Prostate Cancer0.009
HCT-116Colon Cancer0.009
SF-295Glioblastoma0.009
PC-3Prostate Cancer0.009
HL-60Leukemia>12
B16-F10Murine Melanoma>12

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of piericidins.

Mitochondrial Complex I Activity Assay

This assay measures the NADH:ubiquinone oxidoreductase activity of isolated mitochondria or submitochondrial particles.

Materials:

  • Isolated mitochondria or submitochondrial particles

  • NADH

  • Coenzyme Q1 (ubiquinone-1)

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • Spectrophotometer capable of reading at 340 nm

  • Piericidin compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare a reaction mixture containing the assay buffer and coenzyme Q1.

  • Add the isolated mitochondria or submitochondrial particles to the reaction mixture.

  • Add varying concentrations of the piericidin compound or solvent control and incubate for a specified time (e.g., 5-10 minutes) at a controlled temperature (e.g., 30°C).

  • Initiate the reaction by adding NADH.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the rate of NADH oxidation and determine the IC50 value of the piericidin compound.

dot

Caption: Workflow for Mitochondrial Complex I Activity Assay.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cultured cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader capable of reading absorbance at 570 nm

  • Piericidin compound (e.g., this compound)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the piericidin compound or solvent control for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value.

dot

Caption: Workflow for Cell Viability (MTT) Assay.

Western Blot for GRP78 Expression

This technique is used to detect changes in the protein levels of GRP78 in response to treatment.

Materials:

  • Cancer cell line

  • Piericidin compound (e.g., this compound)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against GRP78

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the piericidin compound for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against GRP78.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities to determine the relative expression of GRP78.

dot

Caption: Workflow for Western Blot Analysis of GRP78.

Conclusion

This compound, as a member of the piericidin family, is predicted to exert its biological effects primarily through the potent inhibition of mitochondrial Complex I. This leads to a cascade of events including the disruption of cellular energy metabolism, increased oxidative stress, and ultimately, cell death. A secondary mechanism involving the inhibition of the chaperone protein GRP78 may also contribute to its anticancer activity. While further research is needed to elucidate the specific properties of this compound, the well-established mechanism of action of piericidins provides a solid foundation for its continued investigation as a potential therapeutic agent. The experimental protocols outlined in this guide offer a starting point for researchers to further explore the molecular pharmacology of this and related compounds.

References

An In-depth Technical Guide to the Discovery and Origin of IT-143B from Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IT-143B is a piericidin-class antibiotic, a group of naturally occurring pyridyl-polyketide compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of the discovery, origin, and biological characteristics of this compound, a rare higher homologue of the piericidin family. First isolated from a Streptomyces species by researchers at Taiho Pharmaceutical Co., Ltd. in 1996, this compound has demonstrated notable antifungal, antibacterial, and cytotoxic properties. This document consolidates the available scientific information, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways and workflows to serve as a valuable resource for researchers in natural product discovery, medicinal chemistry, and oncology.

Discovery and Origin

IT-143A and this compound were first reported as novel piericidin-group antibiotics in a 1996 publication in The Journal of Antibiotics[1]. The producing organism was identified as a strain of Streptomyces, a genus renowned for its prolific production of a wide array of secondary metabolites, including a majority of clinically useful antibiotics. The initial discovery was a collaborative effort between Taiho Pharmaceutical Co., Ltd. in Japan and Chinese researchers[2].

Physicochemical Properties

The detailed physicochemical properties of this compound were characterized at the time of its discovery. While the original publication is not widely accessible, subsequent commercial availability has provided some key details.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 183485-34-9[3]
Appearance Pale yellow oilInferred from related compounds[4]
Purity >95% by HPLC[3]
Solubility Soluble in ethanol, methanol, DMF, or DMSO

Note: Some properties are inferred from chemically similar piericidins due to the limited availability of the primary literature.

Biological Activity

This compound has demonstrated a range of biological activities, most notably its antifungal, antibacterial, and cytotoxic effects.

Antimicrobial Activity

Initial reports highlighted the activity of this compound against the fungus Aspergillus fumigatus and the Gram-positive bacterium Micrococcus luteus.

Cytotoxic Activity

Table 2: Reported Biological Activities of this compound

Activity TypeTarget Organism/Cell LineReference
Antifungal Aspergillus fumigatus
Antibacterial Micrococcus luteus
Cytotoxic Human KB carcinoma cells

Experimental Protocols

Detailed experimental protocols from the original discovery paper are not publicly accessible. However, based on common practices for the isolation and characterization of piericidin-class antibiotics from Streptomyces, a generalized workflow can be outlined.

Fermentation and Isolation Workflow

The following diagram illustrates a typical workflow for the fermentation of a Streptomyces strain and the subsequent isolation of a target metabolite like this compound.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization A Inoculation of Streptomyces sp. B Liquid Culture Fermentation A->B C Separation of Mycelium and Supernatant B->C D Solvent Extraction of Mycelium and/or Supernatant C->D E Crude Extract Concentration D->E F Chromatographic Separation (e.g., Silica Gel) E->F G Further Purification (e.g., HPLC) F->G H Structure Elucidation (NMR, MS) G->H I Bioactivity Assays G->I

Caption: Generalized workflow for the discovery of this compound.

Cytotoxicity Testing Protocol (MTT Assay)

A standard method for assessing the cytotoxicity of a compound like this compound against a cancer cell line such as KB cells is the MTT assay.

  • Cell Culture: KB cells are cultured in an appropriate medium and seeded into 96-well plates at a specific density.

  • Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a defined period (e.g., 24-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Biosynthesis of Piericidins

While the specific biosynthetic gene cluster for this compound has not been reported, the biosynthesis of the piericidin class of molecules in Streptomyces is known to proceed through a polyketide synthase (PKS) pathway.

The following diagram illustrates a simplified overview of a modular Type I PKS pathway, which is responsible for the synthesis of the polyketide backbone of piericidins.

G start Starter Unit (e.g., Acetyl-CoA) pks Loading Module Elongation Modules (Multiple) Thioesterase Domain start->pks:f0 extender Extender Units (e.g., Malonyl-CoA) extender->pks:f1 polyketide Polyketide Chain pks:f2->polyketide tailoring Post-PKS Tailoring (e.g., Cyclization, Glycosylation) polyketide->tailoring final_product This compound tailoring->final_product

Caption: Simplified modular Type I PKS pathway for piericidin biosynthesis.

This pathway involves a large, multi-enzyme complex where a starter unit is sequentially elongated by extender units. The resulting polyketide chain is then released and can undergo further modifications by tailoring enzymes to yield the final natural product.

Conclusion and Future Perspectives

This compound, a rare piericidin antibiotic from a Streptomyces species, represents a promising scaffold for further investigation, particularly in the context of its cytotoxic activity against cancer cells. While the initial discovery provided foundational knowledge, a deeper understanding of its mechanism of action, biosynthetic pathway, and structure-activity relationships is necessary to fully exploit its therapeutic potential. The lack of widespread availability of the original research article underscores the challenges in accessing historical scientific data and highlights the importance of open-access publishing and data repositories. Future research should focus on the re-isolation of the producing strain, whole-genome sequencing to identify the biosynthetic gene cluster, and semi-synthetic modifications of the this compound structure to optimize its biological activity and pharmacokinetic properties.

References

An In-depth Technical Guide to the Physicochemical Properties of IT-143B Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the IT-143B antibiotic. The information is curated for professionals in research and drug development, presenting data in a structured format, detailing experimental methodologies, and visualizing the mechanism of action.

Core Physicochemical Properties

This compound is a member of the piericidin family of antibiotics, which are known for their potent biological activities.[1] While specific experimental data for some properties of this compound are not publicly available, the properties of the closely related and well-studied piericidin A are provided for reference.

Table 1: Physicochemical Data for this compound and Piericidin A

PropertyThis compoundPiericidin A (for reference)
Molecular Formula C28H41NO4C25H37NO4[2]
Molecular Weight 455.6 g/mol 415.6 g/mol [2][3]
Appearance Not specifiedPale yellow oil[3]
Solubility Soluble in ethanol, methanol, DMF, and DMSO.Soluble in DMSO (up to 25 mg/ml), Ethanol (up to 20 mg/ml), and methanol. Sparingly soluble in aqueous solutions.
Melting Point Not specifiedNot specified; presented as an oil.
Boiling Point Not specified614.9±55.0 °C (Predicted)
Density Not specified1.044±0.06 g/cm3 (Predicted)
Purity Typically >95% by HPLC>95% by HPLC
CAS Number 183485-34-92738-64-9
Storage Stability Not specifiedStable for 2 years as supplied. Solutions in DMSO or Ethanol may be stored at -20°C for up to 1 month.

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of this compound are not available in the public domain. However, standard methodologies for characterizing antibiotic compounds are outlined below.

Determination of Solubility

A standard shake-flask method can be employed to determine the solubility of this compound in various solvents.

Protocol:

  • Add an excess amount of this compound to a known volume of the solvent (e.g., ethanol, methanol, DMSO, DMF, or a buffered aqueous solution) in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension to pellet the undissolved solid.

  • Carefully extract a known volume of the supernatant.

  • Quantify the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The solubility is then expressed in mg/mL or other appropriate units.

Determination of Melting Point

The melting point of a solid compound can be determined using a capillary melting point apparatus. As piericidin A is an oil, this method would be applicable if this compound is isolated as a solid.

Protocol:

  • Finely powder a small amount of the dried this compound sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a steady rate (e.g., 1-2°C per minute) near the expected melting point.

  • Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range is the melting point.

Stability Studies

The stability of this compound in solution and as a solid can be assessed under various environmental conditions using a stability-indicating HPLC method.

Protocol:

  • Prepare solutions of this compound in relevant solvents or formulations.

  • Aliquot the solutions and solid samples into appropriate containers.

  • Store the samples under a range of controlled conditions, including different temperatures (e.g., -20°C, 4°C, 25°C, 40°C) and relative humidities (e.g., 60% RH, 75% RH), and protect from light where necessary.

  • At specified time points (e.g., 0, 1, 3, 6, 12 months), withdraw samples.

  • Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the remaining this compound and to detect any degradation products.

  • A significant loss of potency (e.g., >10%) indicates instability under those storage conditions.

Mechanism of Action and Signaling Pathway

This compound is a member of the piericidin class of antibiotics, which are known to be potent inhibitors of the mitochondrial electron transport chain at Complex I (NADH:ubiquiquinone oxidoreductase). This inhibition is the primary mechanism of its cytotoxic and antimicrobial activity.

Inhibition of Mitochondrial Complex I

Piericidins are structural analogs of ubiquinone (Coenzyme Q) and act as competitive inhibitors, binding to the ubiquinone-binding site within Complex I. This binding event blocks the transfer of electrons from NADH to ubiquinone, a critical step in cellular respiration.

The workflow for the inhibition of Complex I by this compound can be visualized as follows:

G cluster_0 Mitochondrial Matrix cluster_1 Inner Mitochondrial Membrane cluster_2 Intermembrane Space NADH NADH ComplexI Complex I (NADH:ubiquinone oxidoreductase) NADH->ComplexI e- NAD NAD+ ComplexI->NAD Ubiquinone Ubiquinone (Q) ComplexI->Ubiquinone e- transfer BLOCKED Protons_IMS H+ ComplexI->Protons_IMS Proton pumping BLOCKED IT143B This compound IT143B->ComplexI Binds to Q-site Ubiquinol Ubiquinol (QH2) G IT143B This compound ComplexI Mitochondrial Complex I IT143B->ComplexI Inhibits ElectronTransport Electron Transport Chain (e- transfer) ComplexI->ElectronTransport Blocks ProtonPumping Proton Pumping (H+) ElectronTransport->ProtonPumping Prevents ROS Reactive Oxygen Species (ROS) Generation ElectronTransport->ROS Increases ATP_Synthase ATP Synthase (Complex V) ProtonPumping->ATP_Synthase Reduces driving force for ATP ATP Synthesis ATP_Synthase->ATP Decreases Apoptosis Apoptosis ATP->Apoptosis Contributes to ROS->Apoptosis Induces

References

The Biological Activity of Piericidin-Group Antibiotics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of piericidin-group antibiotics, a class of natural products primarily produced by Streptomyces species. Renowned for their potent and specific inhibition of mitochondrial Complex I, these compounds have garnered significant interest for their potential applications in oncology, microbiology, and neurodegenerative disease research. This document details their core mechanism of action, impact on cellular signaling pathways, and summarizes key quantitative data, while also providing methodologies for relevant experimental protocols.

Core Mechanism of Action: Inhibition of Mitochondrial Complex I

Piericidin-group antibiotics exert their primary biological effects by targeting NADH:ubiquione oxidoreductase, also known as Mitochondrial Complex I.[1][2][3] This enzyme is the inaugural and largest component of the electron transport chain (ETC) located within the inner mitochondrial membrane.[1] The structural similarity of piericidins to the native substrate, ubiquinone (Coenzyme Q), allows them to act as competitive inhibitors at the ubiquinone-binding site within Complex I.[1] This binding event obstructs the transfer of electrons from NADH to ubiquinone, effectively disrupting the entire electron flow through the ETC.

The inhibition of Complex I by piericidins has several critical downstream consequences:

  • Disruption of the Proton Motive Force: By halting electron transport, piericidins prevent the pumping of protons from the mitochondrial matrix to the intermembrane space by Complex I. This leads to a dissipation of the proton motive force, which is crucial for ATP synthesis by ATP synthase (Complex V).

  • Induction of Oxidative Stress: The blockage of electron flow can cause a leakage of electrons from the iron-sulfur clusters located upstream of the inhibition site. This results in the formation of superoxide radicals and other reactive oxygen species (ROS), leading to increased oxidative stress that can damage cellular components and initiate apoptotic pathways.

  • Metabolic Reprogramming: The inhibition of oxidative phosphorylation forces cells to increase their reliance on glycolysis to generate ATP. This metabolic shift can be particularly detrimental to cancer cells that are highly dependent on mitochondrial respiration.

Diverse Biological Activities

Beyond their fundamental role as mitochondrial inhibitors, piericidins exhibit a broad range of biological activities, including anticancer, insecticidal, and antimicrobial effects.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of piericidins against a variety of cancer cell lines. Piericidin A has shown selective cytotoxicity towards human multiple myeloma and colorectal cancer cells, while having minimal effect on the growth of normal cells. Its analogues and glycosides have also demonstrated cytotoxicity against human cervical cancer, mouse melanoma, human lung cancer, and various leukemia cell lines. The anticancer mechanism is not solely reliant on Complex I inhibition; piericidins have also been shown to inhibit the expression of Glucose-Regulated Protein 78 (GRP78), an endoplasmic reticulum chaperone, which can reduce the resistance of tumor cells. Furthermore, a combination of piericidin A and its glycoside, glucopiericidin A, can synergistically inhibit filopodia protrusion, a process involved in cancer cell migration and invasion, by inhibiting both mitochondrial respiration and glycolysis.

Insecticidal and Antimicrobial Activity

Piericidin A was initially identified as a potent insecticide. Its insecticidal effects are attributed to its selective cytotoxicity and induction of apoptosis in insect cells. For instance, piericidin A inhibits the viability of Tn5B1-4 insect cells at nanomolar concentrations, a significantly lower concentration than that required to affect mammalian HepG2 and Hek293 cells. Piericidins also exhibit antimicrobial properties. Glucopiericidin A, for example, displays antimicrobial activity, and both glucopiericidins A and B have shown better antimicrobial activities than piericidin A1.

Quantitative Data: Cytotoxicity of Piericidin-Group Antibiotics

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various piericidin derivatives against a panel of cell lines, highlighting their potent and, in some cases, selective cytotoxic activity.

CompoundCell LineCell TypeIC50 (µM)Reference
Piericidin ATn5B1-4Insect (Lepidopteran)0.061
HepG2Human Liver Cancer233.97
Hek293Human Embryonic Kidney228.96
OVCAR-8Human Ovarian Cancer0.0005 nM
PC-3Human Prostate Cancer9.0 nM
PC-3/MMetastatic Prostate Cancer<16 ng/mL
HCT-116Human Colon Cancer500 fM - 9.0 nM
HL-60Human Leukemia>12
B16-F10Murine Melanoma>12
Piericidin A1HT29 (etoposide-resistant)Human Colon Cancer-
Piericidin LOS-RC-2Human Kidney Cancer2.2
Piericidin MOS-RC-2Human Kidney Cancer4.5
Piericidin NHL-60Human Leukemia< 0.1
Piericidin OHL-60Human Leukemia< 0.1
Piericidin PHL-60Human Leukemia< 0.1
Piericidin QHL-60Human Leukemia< 0.1
11-demethyl-glucopiericidin AACHNHuman Kidney Cancer2.3
HL-60Human Leukemia1.3
K562Human Leukemia5.5
CompoundOrganism/CellActivityConcentrationReference
Piericidin A1Respiratory Complex IIC503.7 nM
Piericidin BT. asteroides (Fungus)MIC20 µg/ml
T. rubrum (Fungus)MIC10 µg/ml
M. gypseum (Fungus)MIC20 µg/ml
C. neoforms (Fungus)MIC2 µg/ml
M. luteus (Bacteria)MIC50 µg/ml
P. vulgaris (Bacteria)MIC100 µg/ml

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by piericidins and a typical workflow for investigating mechanisms of resistance.

piericidin_mechanism cluster_etc Mitochondrial Electron Transport Chain NADH NADH NAD NAD+ Complex_I Complex I (NADH:ubiquinone oxidoreductase) NADH->Complex_I UQ Ubiquinone (Q) Complex_I->UQ e- H_ims H+ (IMS) Complex_I->H_ims H+ pumping ROS Reactive Oxygen Species (ROS) Complex_I->ROS e- leak UQH2 Ubiquinol (QH2) Complex_III Complex III UQ->Complex_III e- from QH2 CytC Cytochrome c Complex_III->CytC Complex_III->H_ims H+ pumping Complex_IV Complex IV CytC->Complex_IV e- O2 O2 Complex_IV->O2 e- Complex_IV->H_ims H+ pumping H2O H2O O2->H2O H_matrix H+ (matrix) ATP_Synthase ATP Synthase (Complex V) H_ims->ATP_Synthase Proton Motive Force Piericidin Piericidin Piericidin->Complex_I Inhibits Apoptosis Apoptosis ROS->Apoptosis Induces ATP ATP ATP_Synthase->ATP

Caption: Mechanism of piericidin-induced cytotoxicity via Complex I inhibition.

resistance_workflow start Start with parental sensitive cell line culture Continuous culture with sub-lethal piericidin concentration start->culture dose_increase Stepwise increase in piericidin concentration culture->dose_increase selection Select for surviving, proliferating population dose_increase->selection ic50_reval Periodically determine IC50 to track resistance selection->ic50_reval ic50_reval->dose_increase Continue adaptation resistant_line Establishment of resistant cell line ic50_reval->resistant_line Resistance confirmed omics Comparative 'omics' analysis (Genomics, Transcriptomics, Proteomics, Metabolomics) resistant_line->omics validation Functional validation of potential resistance mechanisms omics->validation end Elucidation of resistance mechanism(s) validation->end

Caption: Workflow for investigating mechanisms of piericidin resistance.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of piericidin-group antibiotics.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration at which a piericidin inhibits cell growth by 50% (IC50).

Materials:

  • Target cell line(s)

  • Complete cell culture medium

  • Piericidin compound (dissolved in a suitable solvent, e.g., DMSO or ethanol)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piericidin compound in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the piericidin. Include a vehicle control (medium with the same concentration of solvent used to dissolve the piericidin) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the piericidin concentration and use a non-linear regression analysis to determine the IC50 value.

Measurement of Mitochondrial Respiration (Seahorse XF Analyzer)

This protocol measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in live cells.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF cell culture microplates

  • Target cell line(s)

  • Complete cell culture medium

  • Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine

  • Piericidin compound

  • Mitochondrial stress test reagents: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of Rotenone and Antimycin A.

  • Seahorse XF Calibrant

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimal density and incubate overnight.

  • Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

  • Cell Preparation: On the day of the assay, remove the complete medium from the cells, wash with pre-warmed Seahorse XF base medium, and then add the final volume of pre-warmed Seahorse XF base medium. Incubate the cells at 37°C in a non-CO2 incubator for at least 30 minutes.

  • Compound Loading: Load the piericidin and the mitochondrial stress test reagents into the appropriate ports of the hydrated sensor cartridge.

  • Assay Execution: Place the cell culture microplate and the sensor cartridge into the Seahorse XF Analyzer and start the assay protocol. The instrument will measure the basal OCR, and then sequentially inject the compounds to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Data Analysis: The Seahorse XF software will calculate the OCR at different stages of the experiment. The effect of the piericidin on basal and maximal respiration can be determined by comparing the OCR of treated cells to that of control cells.

Induction of Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis induced by piericidins.

Materials:

  • Target cell line(s)

  • Complete cell culture medium

  • Piericidin compound

  • Flow cytometer

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI) solution

  • Annexin V binding buffer

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the piericidin compound for a specific time period. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cell pellet in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V will bind to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI will enter and stain the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.

  • Data Analysis: The flow cytometry data will allow for the quantification of four cell populations: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Conclusion

Piericidin-group antibiotics represent a versatile class of natural products with a well-defined primary mechanism of action and a broad spectrum of biological activities. Their ability to potently inhibit mitochondrial Complex I makes them valuable tools for studying cellular metabolism and mitochondrial biology. Furthermore, their selective cytotoxicity against cancer and insect cells underscores their potential for further development as therapeutic agents and pesticides. This guide provides a foundational understanding of the biological activity of piericidins to aid researchers and drug development professionals in their exploration of this promising class of compounds.

References

IT-143B: A Technical Guide to a Novel Mitochondrial Complex I Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IT-143B is a rare piericidin-class antibiotic first isolated from Streptomyces sp.[1]. Structurally similar to coenzyme Q, this compound is a potent inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase), the first and largest enzyme of the electron transport chain[2][3]. By disrupting cellular respiration, this compound exhibits a range of biological activities, including cytotoxic, antifungal, and antibacterial effects[1][2]. This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, mechanism of action, relevant quantitative data, and detailed experimental protocols for its study.

Introduction

Mitochondrial complex I is a critical component of cellular metabolism, playing a central role in ATP production. Its inhibition has emerged as a promising therapeutic strategy, particularly in oncology. This compound, also known as ME-143, belongs to the piericidin family of natural products, which are known for their potent and specific inhibition of mitochondrial complex I. This document consolidates the current knowledge on this compound to serve as a valuable resource for researchers investigating its therapeutic potential.

Physicochemical Properties

This compound is a pale yellow oil with the molecular formula C28H41NO4 and a molecular weight of 455.63 g/mol . It is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), but is sparingly soluble in aqueous solutions.

PropertyValueReference
Molecular Formula C28H41NO4
Molecular Weight 455.63 g/mol
Appearance Pale Yellow Oil
Purity >95% by HPLC
Solubility Soluble in ethanol, methanol, DMF, and DMSO
Long-Term Storage -20°C

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects primarily through the inhibition of mitochondrial complex I. As a structural analog of ubiquinone, it is proposed to competitively bind to the ubiquinone-binding site of complex I, thereby blocking the transfer of electrons from NADH to ubiquinone. This inhibition has several downstream consequences:

  • Disruption of the Electron Transport Chain: The blockade of electron flow prevents the pumping of protons by complex I, leading to a collapse of the mitochondrial membrane potential.

  • Induction of Oxidative Stress: The stalled electron transport chain can lead to the leakage of electrons and the formation of reactive oxygen species (ROS), which can induce cellular damage and trigger apoptosis.

  • Metabolic Reprogramming: Inhibition of oxidative phosphorylation forces cells to rely more heavily on glycolysis for ATP production, a metabolic shift that can be detrimental to cancer cells.

The proposed signaling pathway for this compound, based on its action as a piericidin, is depicted below.

IT143B_Signaling IT143B This compound ComplexI Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) IT143B->ComplexI ETC Disruption of Electron Transport Chain ComplexI->ETC MMP Decreased Mitochondrial Membrane Potential ETC->MMP ROS Increased Reactive Oxygen Species (ROS) ETC->ROS ATP Decreased ATP Production ETC->ATP Apoptosis Apoptosis MMP->Apoptosis ROS->Apoptosis Glycolysis Metabolic Shift to Glycolysis ATP->Glycolysis ATP->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

Proposed signaling pathway of this compound.

Quantitative Data

Inhibition of Mitochondrial Complex I

This compound has been shown to be a potent inhibitor of mitochondrial complex I.

InhibitorCell Line/SystemConcentration% Inhibition of Complex I Activity (relative to control)Reference
This compound (ME-143) Isolated HEK293T mitochondriaNot Specified85.7%
Biological Activity

This compound has demonstrated cytotoxic, antifungal, and antibacterial activities.

Organism/Cell LineActivity (MIC or IC50)Reference
Aspergillus fumigatus25 µg/ml (MIC)
Micrococcus luteus3.13 µg/ml (MIC)
KB Carcinoma Cells1.5 µg/ml (IC50)

Experimental Protocols

The following are detailed protocols for key experiments to assess the activity of this compound.

Preparation of this compound Stock Solution

This protocol is based on the general procedure for piericidins and should be performed in a sterile environment.

Materials:

  • This compound solid

  • Anhydrous dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature.

  • Aseptically add the desired volume of DMSO to the vial to achieve a high-concentration stock solution (e.g., 1-10 mM).

  • Gently vortex the vial until the solid is completely dissolved.

  • Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C for long-term storage.

Stock_Prep_Workflow start Start: this compound Solid equilibrate Equilibrate to Room Temperature start->equilibrate add_solvent Add Anhydrous DMSO equilibrate->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve aliquot Aliquot into Amber Tubes dissolve->aliquot store Store at -20°C aliquot->store end End: Stock Solution store->end

Workflow for preparing this compound stock solution.
Mitochondrial Complex I Activity Assay

This protocol is adapted from studies investigating the enzymatic activity of mitochondrial complex I.

Objective: To measure the NADH:ubiquinone oxidoreductase activity of Complex I in isolated mitochondria.

Materials:

  • Isolated mitochondria

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4)

  • NADH

  • Ubiquinone (or a suitable analog like decylubiquinone)

  • Rotenone (as a specific inhibitor for control measurements)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare isolated mitochondria from cells or tissues of interest.

  • Resuspend the mitochondrial pellet in the assay buffer.

  • In a cuvette, add the assay buffer, ubiquinone, and the mitochondrial suspension.

  • To determine the rotenone-sensitive activity, prepare a parallel sample containing rotenone.

  • Initiate the reaction by adding NADH.

  • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • The specific Complex I activity is calculated as the difference between the total activity and the rotenone-insensitive activity and is typically expressed as nmol NADH oxidized/min/mg of mitochondrial protein.

Seahorse XF Cell Mito Stress Test

This assay measures the oxygen consumption rate (OCR) to assess mitochondrial respiration in live cells.

Objective: To determine key parameters of mitochondrial function, including basal respiration, ATP production-coupled respiration, maximal respiration, and spare respiratory capacity.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • This compound

  • Oligomycin (Complex V inhibitor)

  • FCCP (uncoupling agent)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • On the day of the assay, replace the culture medium with pre-warmed Seahorse XF base medium and incubate in a non-CO2 incubator for 1 hour.

  • Load the Seahorse XF sensor cartridge with this compound, oligomycin, FCCP, and a mixture of rotenone and antimycin A in the designated ports.

  • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

  • Place the cell plate in the analyzer and initiate the assay. The instrument will sequentially inject the compounds and measure the OCR at each stage.

Seahorse_Workflow start Start: Seed Cells media_change Replace with Seahorse Medium start->media_change load_cartridge Load Sensor Cartridge (this compound, Oligomycin, FCCP, Rot/AA) media_change->load_cartridge calibrate Calibrate Sensor load_cartridge->calibrate run_assay Run Assay in Seahorse Analyzer calibrate->run_assay end End: OCR Data run_assay->end

Experimental workflow for Seahorse XF Mito Stress Test.
JC-1 Mitochondrial Membrane Potential Assay

This assay uses the fluorescent dye JC-1 to measure the mitochondrial membrane potential (ΔΨm).

Objective: To assess changes in mitochondrial membrane potential as an indicator of mitochondrial health.

Materials:

  • JC-1 dye

  • Cells of interest treated with this compound

  • Fluorescence microscope, flow cytometer, or fluorescence plate reader

  • CCCP (a protonophore used as a positive control for depolarization)

Procedure:

  • Culture and treat cells with this compound.

  • Prepare the JC-1 staining solution in cell culture medium.

  • Incubate the cells with the JC-1 staining solution at 37°C.

  • For a positive control, treat a separate sample of cells with CCCP to induce mitochondrial depolarization.

  • Wash the cells to remove excess dye.

  • Analyze the fluorescence. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Cytotoxicity Assay (MTT Assay)

This protocol is a general method to assess the cytotoxic effects of a compound on cell viability.

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • KB carcinoma cells (or other cell line of interest)

  • 96-well plate

  • Complete culture medium

  • This compound working solutions

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and incubate for a desired period (e.g., 48-72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on standardized methods for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal strain.

Materials:

  • Aspergillus fumigatus (or other fungal strain)

  • 96-well microtiter plate

  • RPMI 1640 medium

  • This compound working solutions

  • Spectrophotometer

Procedure:

  • Prepare a standardized fungal inoculum in RPMI 1640 medium.

  • Prepare serial two-fold dilutions of this compound in the microtiter plate.

  • Add the fungal inoculum to each well.

  • Incubate the plate at 35°C for 48-72 hours.

  • The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of fungal growth compared to the positive control.

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • Micrococcus luteus (or other bacterial strain)

  • 96-well microtiter plate

  • Mueller-Hinton Broth (MHB)

  • This compound working solutions

Procedure:

  • Prepare a standardized bacterial inoculum in MHB.

  • Prepare serial two-fold dilutions of this compound in the microtiter plate.

  • Add the bacterial inoculum to each well.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound that prevents visible bacterial growth.

Conclusion

This compound is a potent inhibitor of mitochondrial complex I with demonstrated cytotoxic, antifungal, and antibacterial activities. Its mechanism of action, typical of the piericidin class of antibiotics, makes it a compound of interest for further investigation, particularly in the context of diseases with metabolic vulnerabilities, such as cancer. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound. Further studies are warranted to determine a precise IC50 for mitochondrial complex I inhibition and to elucidate the specific downstream signaling effects of this promising molecule.

References

IT-143B: A Technical Guide to its Antifungal Spectrum and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IT-143B is a piericidin-class antibiotic, a family of natural products known for their diverse biological activities. Isolated from the fermentation broth of Streptomyces sp. No. A-143 in 1996 by researchers at Taiho Pharmaceutical Co., Ltd. and the Institute of Medicinal Biotechnology in Beijing, this compound has demonstrated antifungal, antibacterial, and cytotoxic properties.[1] As a rare member of the piericidin family, its unique structure and biological profile warrant detailed investigation for potential therapeutic applications. This technical guide provides a comprehensive overview of the known antifungal spectrum of this compound, its proposed mechanism of action, and detailed experimental protocols relevant to its study.

Physicochemical Properties

This compound is a pale yellow oil with the molecular formula C₂₈H₄₁NO₄. Its structure was determined using spectroscopic methods, revealing a substituted pyridine ring attached to a long, polyketide-derived side chain, which is characteristic of piericidins.[1]

PropertyValue
Appearance Pale Yellow Oil
Molecular Formula C₂₈H₄₁NO₄
Molecular Weight 455.63 g/mol
UV λmax (MeOH) 237, 313 nm
Solubility Soluble in methanol, ethanol, DMSO, and DMF
CAS Number 183485-34-9

Antifungal Spectrum

Table 1: In Vitro Antifungal Activity of this compound

Fungal SpeciesStrainMIC (µg/mL)
Aspergillus fumigatusNot Specified25[1]

MIC: Minimum Inhibitory Concentration

Other Biological Activities

In addition to its antifungal properties, this compound has shown activity against Gram-positive bacteria and human cancer cell lines.

Table 2: Antibacterial and Cytotoxic Activity of this compound

Organism/Cell LineActivity (MIC/IC₅₀ in µg/mL)
Micrococcus luteus3.13[1]
KB Carcinoma Cells1.5[1]

Proposed Mechanism of Action

While the specific signaling pathways affected by this compound have not been empirically determined, its structural similarity to other piericidins strongly suggests a similar mechanism of action. Piericidins are well-documented inhibitors of the mitochondrial electron transport chain, specifically targeting Complex I (NADH:ubiquinone oxidoreductase).

By binding to Complex I, this compound is proposed to block the transfer of electrons from NADH to coenzyme Q (ubiquinone). This inhibition disrupts the proton gradient across the inner mitochondrial membrane, which is crucial for ATP synthesis. The subsequent decrease in cellular ATP production can trigger a cascade of downstream events, including the generation of reactive oxygen species (ROS) and the induction of apoptosis, ultimately leading to fungal cell death. This proposed mechanism is consistent with the observed antifungal activity.

IT-143B_Mechanism_of_Action cluster_mitochondrion Mitochondrial Inner Membrane cluster_downstream Downstream Effects Complex_I Complex I (NADH:ubiquinone oxidoreductase) CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ e- H_out H+ Complex_I->H_out Proton Pumping ATP_depletion ATP Depletion Complex_I->ATP_depletion ROS_generation ROS Generation Complex_I->ROS_generation Complex_III Complex III CoQ->Complex_III e- Complex_IV Complex IV Complex_III->Complex_IV e- Complex_III->H_out H_in H+ Complex_IV->H_in O₂ → H₂O Complex_IV->H_out ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP + Pi NADH NADH NAD NAD NADH->NAD e- H_out->ATP_Synthase Proton Motive Force ADP ADP IT143B This compound IT143B->Complex_I Inhibition Apoptosis Apoptosis ATP_depletion->Apoptosis ROS_generation->Apoptosis Cell_Death Fungal Cell Death Apoptosis->Cell_Death

Proposed mechanism of this compound via Complex I inhibition.

Experimental Protocols

Isolation and Purification of this compound

The following protocol is based on the original discovery and isolation of this compound.

  • Fermentation: The producing organism, Streptomyces sp. No. A-143, is cultured in a suitable medium in a jar fermentor to generate a fermentation broth containing this compound.

  • Solvent Extraction: The harvested fermentation broth is extracted with an organic solvent such as ethyl acetate to separate the crude product from the aqueous phase.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps, including preparative high-performance liquid chromatography (HPLC) on a C18 column, to separate this compound from its analogs (e.g., IT-143-A) and other impurities.

  • Final Product: The purified fractions containing this compound are collected, concentrated, and lyophilized to yield the final product as a pale yellow oil.

Isolation_Workflow Fermentation Fermentation of Streptomyces sp. A-143 Extraction Solvent Extraction (Ethyl Acetate) Fermentation->Extraction Harvested Broth Chromatography Preparative HPLC (C18 Column) Extraction->Chromatography Crude Extract Purification Fraction Collection & Lyophilization Chromatography->Purification Purified Fractions Final_Product Pure this compound (Pale Yellow Oil) Purification->Final_Product

Workflow for the isolation and purification of IT-143-B.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol describes a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast and mold pathogens, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Antifungal Agent:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in RPMI 1640 medium to create a range of desired concentrations in a 96-well microtiter plate.

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar).

    • Prepare a suspension of fungal cells or conidia in sterile saline.

    • Adjust the suspension to a standardized concentration (e.g., 0.5 McFarland standard for yeasts, or a specific conidial density for molds).

    • Dilute the standardized suspension in RPMI 1640 medium to achieve the final target inoculum concentration.

  • Inoculation and Incubation:

    • Add the diluted fungal inoculum to each well of the microtiter plate containing the serially diluted this compound.

    • Include a positive control (fungal inoculum in medium without the drug) and a negative control (medium only).

    • Incubate the plates at 35°C for 24-72 hours, depending on the fungal species.

  • MIC Determination:

    • Following incubation, visually inspect the wells for fungal growth.

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Stock Prepare this compound Stock Solution (in DMSO) Dilution Serial Dilution in 96-Well Plate (RPMI Medium) Stock->Dilution Inoculate Inoculate Plate with Fungal Suspension Inoculum Prepare Standardized Fungal Inoculum Incubate Incubate at 35°C (24-72 hours) Inoculate->Incubate Read Visually Read Results Incubate->Read Result Determine MIC Read->Result

Workflow for MIC determination by broth microdilution.

Conclusion

This compound is a piericidin antibiotic with demonstrated in vitro activity against Aspergillus fumigatus. Its proposed mechanism of action, inhibition of mitochondrial Complex I, aligns with that of other members of its structural class and presents a potential target for antifungal drug development. However, the available data on its full antifungal spectrum is limited. Further research is required to elucidate its activity against a wider array of clinically relevant fungal pathogens and to validate its specific mechanism of action and downstream cellular effects. The protocols outlined in this guide provide a framework for such future investigations.

References

Unraveling the Antibacterial Potential of IT-143B Against Gram-Positive Bacteria: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – A comprehensive review of available scientific literature reveals no specific antibacterial agent publicly designated as "IT-143B." This technical whitepaper, therefore, addresses the user's request by providing a detailed guide on the general methodologies and approaches used to characterize a novel antibacterial compound's effects on Gram-positive bacteria, using data from known antibacterial agents as illustrative examples. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Antibacterial Action Against Gram-Positive Bacteria

Gram-positive bacteria represent a significant class of pathogens responsible for a wide array of human infections. Their distinct cell wall structure, characterized by a thick peptidoglycan layer, serves as a primary target for many antibacterial agents. The discovery and development of new compounds with potent activity against these bacteria, particularly multidrug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), is a critical area of research. This guide outlines the essential experimental framework for evaluating a novel compound, hypothetically named this compound, for its efficacy and mechanism of action against Gram-positive pathogens.

Quantitative Assessment of Antibacterial Activity

A crucial first step in characterizing a new antibacterial agent is to quantify its activity against a panel of relevant Gram-positive bacteria. This is typically achieved through the determination of the Minimum Inhibitory Concentration (MIC).

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data for Various Antibacterial Agents Against Gram-Positive Bacteria

CompoundStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Enterococcus faecalis (VRE)Streptococcus pneumoniaeReference
Omadacycline0.25 µg/mL (MIC90)0.25 µg/mL (MIC90)0.25 µg/mL (MIC90 for E. faecalis)0.12 µg/mL (MIC90)[1]
LY1460324 µg/mL (MIC90)4 µg/mL (MIC90)8 µg/mL (MIC90)Not Specified[2]
CB-183,315≤1 µg/mL≤1 µg/mL≤2 µg/mLNot Specified[3]
Cystapep 116 µg/mL (MIC)16 µg/mL (MIC)Less SusceptibleLess Susceptible[4]
OritavancinNot Specified0.06 - 0.5 mg/L (MIC90)0.06 - 0.5 mg/L (MIC90)Not Specified[5]

Note: Data presented is for illustrative purposes and is derived from studies on the specified compounds, not "this compound". MIC90 represents the concentration required to inhibit the growth of 90% of isolates.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of an antibacterial compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of a compound is the lowest concentration that prevents visible growth of a bacterium.

Protocol: Broth Microdilution Method

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., S. aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable cation-adjusted Mueller-Hinton broth.

  • Serial Dilution of the Compound: The test compound (e.g., this compound) is serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of a compound over time.

Protocol:

  • Preparation: A bacterial culture is grown to the logarithmic phase and then diluted to a starting concentration of approximately 10^6 CFU/mL in broth containing the test compound at various multiples of its MIC.

  • Sampling: Aliquots are removed from the cultures at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quantification: The number of viable bacteria in each aliquot is determined by serial dilution and plating on appropriate agar medium.

  • Analysis: The change in bacterial count (log10 CFU/mL) over time is plotted to generate time-kill curves. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal.

Mechanism of Action: Signaling Pathways and Cellular Targets

Understanding how a compound exerts its antibacterial effect is crucial for its development. Many antibiotics target essential bacterial processes, including cell wall synthesis, protein synthesis, and DNA replication. Some modern approaches focus on disrupting bacterial signaling pathways or membrane integrity.

Disruption of Bacterial Cell Membrane

A potential mechanism of action for novel antibacterial agents is the disruption of the bacterial cell membrane's structure and function. This can lead to leakage of cellular contents and cell death.

G cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer Disruption Membrane Disruption Lipid_Bilayer->Disruption Membrane_Proteins Membrane Proteins Membrane_Proteins->Disruption IT143B This compound IT143B->Lipid_Bilayer Intercalation IT143B->Membrane_Proteins Binding Leakage Ion/Metabolite Leakage Disruption->Leakage Death Cell Death Leakage->Death

Caption: Hypothetical mechanism of this compound targeting the bacterial cell membrane.

Inhibition of Bacterial Signaling Pathways

Bacteria utilize complex signaling pathways to regulate essential processes such as virulence, biofilm formation, and antibiotic resistance. Targeting these pathways is an attractive strategy for developing new therapeutics.

G External_Signal External Signal (e.g., Quorum Sensing Molecule) Receptor Membrane Receptor External_Signal->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Virulence Gene Expression Transcription_Factor->Gene_Expression IT143B This compound IT143B->Block Block->Kinase_Cascade Inhibition

Caption: Proposed inhibition of a bacterial signaling pathway by this compound.

Experimental Workflow for Characterization

A logical and systematic workflow is essential for the efficient characterization of a novel antibacterial compound.

G Start Compound Synthesis (this compound) Screening Primary Screening (MIC against Gram-positives) Start->Screening Hit_ID Hit Identification Screening->Hit_ID Time_Kill Time-Kill Assays Hit_ID->Time_Kill MOA_Studies Mechanism of Action Studies (e.g., Membrane Permeability, Signaling) Hit_ID->MOA_Studies Toxicity In Vitro Toxicity Time_Kill->Toxicity MOA_Studies->Toxicity In_Vivo In Vivo Efficacy Models Toxicity->In_Vivo

Caption: A streamlined workflow for the preclinical evaluation of this compound.

Conclusion

While no specific information exists for a compound named "this compound," this whitepaper provides a robust framework for the in-depth technical evaluation of a novel antibacterial agent against Gram-positive bacteria. The methodologies and illustrative data presented serve as a guide for researchers in the field of antibiotic drug discovery. The systematic application of these protocols will be essential in identifying and characterizing new chemical entities with the potential to combat the growing threat of antibiotic resistance.

Disclaimer: The data and diagrams presented in this document are for illustrative purposes and are based on established scientific principles and data from known antibacterial agents. They are not representative of any specific compound designated as "this compound."

References

Unraveling IT-143B: A Technical Guide to its Structural Elucidation, Molecular Formula, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the piericidin antibiotic, IT-143B, focusing on its structural elucidation, molecular formula, and its multifaceted biological activities. This document synthesizes available data to offer a detailed resource for researchers exploring its therapeutic potential.

Molecular Identity and Physicochemical Properties

This compound is a naturally occurring compound isolated from the actinomycete Streptomyces sp. No. A-143. Its molecular formula has been determined as C₂₈H₄₁NO₄ , with a corresponding molecular weight of 455.63 g/mol .[1] The structure of this compound was elucidated through a combination of spectroscopic techniques, primarily ¹H NMR, ¹³C NMR, and high-resolution electron impact mass spectrometry (HREI-MS).[2] These analyses revealed a substituted pyridine ring linked to a long, polyketide-derived side chain, a characteristic feature of the piericidin family of natural products.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₈H₄₁NO₄[1][2]
Molecular Weight 455.63
Appearance Pale yellow oil
Solubility Soluble in ethanol, methanol, DMF, or DMSO
CAS Number 183485-34-9

Structural Elucidation: Methodologies

The definitive structure of this compound was established using a suite of spectroscopic methods. While the specific raw data from the original publication is not publicly available, this section outlines the detailed experimental protocols for the techniques employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was pivotal in determining the carbon skeleton and the placement of protons within the this compound molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: A 5-10 mg sample of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), and transferred to a 5 mm NMR tube.

  • Instrumentation: Spectra are acquired on a high-field NMR spectrometer, such as a 400 or 500 MHz instrument.

  • ¹H NMR Acquisition:

    • A standard one-pulse sequence is used to acquire the proton spectrum.

    • Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • The spectral width is typically set to 10-15 ppm.

    • For signal enhancement, 16 to 64 scans are accumulated.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is used to acquire the carbon spectrum, resulting in singlets for each unique carbon atom.

    • A wider spectral width of 200-250 ppm is used.

    • Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) and a longer relaxation delay (2-10 seconds) are required.

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

High-Resolution Electron Impact Mass Spectrometry (HREI-MS)

HREI-MS was employed to determine the precise molecular weight and elemental composition of this compound.

Experimental Protocol: HREI-MS

  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a direct insertion probe.

  • Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a high-resolution mass analyzer (e.g., a time-of-flight or Orbitrap analyzer).

  • Data Analysis: The mass spectrum reveals the m/z of the molecular ion and various fragment ions. The high-resolution measurement allows for the determination of the elemental composition of the molecular ion, confirming the molecular formula.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, including antifungal, antibacterial, and potent antitumor properties.

Table 2: Biological Activities of this compound

Target Organism/Cell LineActivity (MIC/IC₅₀)Reference
Aspergillus fumigatus25 µg/ml
Micrococcus luteus3.13 µg/ml
KB Carcinoma Cells1.5 µg/ml
General Antibiotic Mechanism

As a member of the piericidin class, this compound is believed to function as an inhibitor of the mitochondrial electron transport chain. It is proposed to target Complex I (NADH:ubiquinone oxidoreductase), thereby disrupting cellular respiration in susceptible organisms.

NADH NADH ComplexI Complex I NADH->ComplexI e⁻ CoQ Coenzyme Q ComplexI->CoQ e⁻ transfer IT143B This compound IT143B->ComplexI Inhibition

Proposed inhibition of mitochondrial Complex I by this compound.
Antitumor Mechanism: KRASG12C Inhibition

More recent studies have elucidated a more specific antitumor mechanism for this compound, identifying it as a potent and selective inhibitor of the KRASG12C oncoprotein. This mutation is a key driver in several cancers. By binding to the mutant KRAS protein, this compound locks it in an inactive state, leading to the suppression of downstream pro-proliferative signaling pathways.

The two primary pathways affected are the KRAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway. Inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in cancer cells harboring the KRASG12C mutation.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS KRASG12C RTK->KRAS Activation RAF RAF KRAS->RAF PI3K PI3K KRAS->PI3K IT143B This compound IT143B->KRAS Inhibition MEK MEK RAF->MEK p ERK ERK MEK->ERK p Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis AKT AKT PI3K->AKT p AKT->Proliferation AKT->Apoptosis

Inhibition of KRASG12C signaling pathways by this compound.

Experimental Protocols for Biological Activity Assessment

The following are detailed protocols for assays commonly used to evaluate the antitumor effects of compounds like this compound.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Start Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with This compound Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate (4h) AddMTT->Incubate3 Solubilize Add solubilization buffer Incubate3->Solubilize Read Read absorbance (570 nm) Solubilize->Read

Workflow for the MTT Cell Viability Assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., those with the KRASG12C mutation) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (and appropriate vehicle controls) and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Western Blot Analysis of Signaling Pathway Inhibition

This technique is used to detect changes in the phosphorylation status of key proteins in the KRAS signaling pathways.

Start Treat cells with This compound Lyse Lyse cells & quantify protein Start->Lyse SDS_PAGE SDS-PAGE Lyse->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block PrimaryAb Incubate with primary antibody (e.g., p-ERK) Block->PrimaryAb SecondaryAb Incubate with HRP-conjugated secondary antibody PrimaryAb->SecondaryAb Detect Detect with chemiluminescence SecondaryAb->Detect

General Workflow for Western Blot Analysis.

Protocol:

  • Cell Treatment and Lysis: Treat KRASG12C-mutant cancer cells with this compound for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

  • Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of MEK, ERK, and AKT, as well as antibodies for the total forms of these proteins as loading controls.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound is a piericidin antibiotic with a well-defined molecular formula and a structure characterized by a substituted pyridine ring and a polyketide side chain. Its biological activities are significant, with a general mechanism of inhibiting mitochondrial Complex I and a specific, potent antitumor activity through the selective inhibition of the KRASG12C oncoprotein. The detailed methodologies provided in this guide offer a framework for the further investigation of this compound and similar compounds in drug discovery and development.

References

Preliminary investigation of IT-143B in scientific research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IT-143-B is a piericidin-group antibiotic with demonstrated biological activity, including antifungal, antibacterial, and cytotoxic effects. This document provides a comprehensive overview of the preliminary scientific research on IT-143-B, focusing on its discovery, physicochemical properties, and proposed mechanisms of action. Quantitative data from preclinical studies are summarized, and key experimental protocols are detailed. This guide aims to serve as a foundational resource for researchers and professionals in the field of drug development.

Introduction

IT-143-B is a novel antibiotic belonging to the piericidin class, which was first isolated from the fermentation broth of Streptomyces sp. No. A-143. Structurally, piericidins feature a substituted pyridine ring connected to a long polyketide-derived side chain. Preliminary studies have indicated that IT-143-B exhibits a range of biological activities, making it a compound of interest for further investigation in therapeutic applications.

Physicochemical Properties

The molecular formula of IT-143-B has been determined to be C28H41NO4.[1] It is characterized as a pale yellow oil and is soluble in solvents such as ethanol, methanol, DMF, and DMSO.[2]

PropertyValue
Molecular Formula C28H41NO4
Appearance Pale Yellow Oil
Solubility Soluble in ethanol, methanol, DMF, DMSO

Biological Activity and Quantitative Data

IT-143-B has shown inhibitory activity against various microorganisms and cytotoxic effects against cancer cells.

Antimicrobial Activity

The minimum inhibitory concentrations (MICs) of IT-143-B against several fungi and bacteria have been determined.

OrganismMIC (µg/mL)
Aspergillus fumigatusData not available in search results
Micrococcus luteusData not available in search results

Note: While the sources state activity against these organisms, specific MIC values were not found in the provided search results.

Cytotoxic Activity

The cytotoxic potential of IT-143-B has been evaluated against various cancer cell lines. One study, which refers to the compound as "IT-143-B (a likely reference to the recently identified compound 143D)," reports its potent and selective inhibition of the KRASG12C mutation.[1] The half-maximal inhibitory concentration (IC50) values from this study are presented below.

Cell LineCancer TypeIT-143-B IC50 (nM)
MIA PaCa-2Pancreatic Cancer5.1 ± 0.6
NCI-H358Non-Small Cell Lung Cancer6.8 ± 1.1
NCI-H1373Non-Small Cell Lung Cancer23.5 ± 2.5
SW1463Colorectal Cancer67.2 ± 8.3
Calu-1Non-Small Cell Lung Cancer33.6 ± 4.1
Ba/F3-KRASG12CEngineered Cell Line80.0 ± 19.0

Mechanisms of Action

Preliminary research suggests that IT-143-B may exert its biological effects through multiple signaling pathways. The primary mechanism attributed to the piericidin class of antibiotics is the inhibition of Mitochondrial Complex I.[2] Additionally, recent findings suggest a role for a compound identified as IT-143-B in the inhibition of the KRASG12C oncoprotein.[1]

Inhibition of Mitochondrial Complex I

Piericidin-group antibiotics are known to be potent inhibitors of NADH:ubiquinone oxidoreductase, also known as Mitochondrial Complex I. This enzyme is a critical component of the electron transport chain in mitochondria.

  • Binding and Inhibition: Piericidins competitively bind to the ubiquinone-binding site of Complex I, blocking the transfer of electrons from NADH.

  • Disruption of ATP Synthesis: This inhibition disrupts the proton motive force across the inner mitochondrial membrane, which is essential for ATP production by ATP synthase.

  • Induction of Oxidative Stress: The blockage of electron flow can lead to the generation of reactive oxygen species (ROS), causing cellular damage and triggering apoptosis.

  • Metabolic Shift: By impairing oxidative phosphorylation, piericidins can force cells to increase their reliance on glycolysis for energy production.

cluster_Mitochondria Mitochondrial Inner Membrane NADH NADH Complex_I Mitochondrial Complex I NADH->Complex_I e- Ubiquinone Ubiquinone Complex_I->Ubiquinone e- transfer (Blocked by IT-143-B) ROS Reactive Oxygen Species (ROS) Complex_I->ROS e- leakage ETC Electron Transport Chain Ubiquinone->ETC ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Motive Force ATP ATP ATP_Synthase->ATP Metabolic_Shift Shift to Glycolysis ATP_Synthase->Metabolic_Shift Reduced ATP Production Cellular_Effects Cellular Effects Apoptosis Apoptosis ROS->Apoptosis IT143B IT-143-B IT143B->Complex_I Inhibits

Proposed mechanism of IT-143-B via Mitochondrial Complex I inhibition.
Inhibition of KRASG12C Signaling

A compound referred to as IT-143-B has been identified as a selective inhibitor of the KRASG12C oncoprotein. This mutation is a key driver in several types of cancer.

  • Direct Inhibition: IT-143-B is proposed to directly bind to and inhibit the activity of the mutated KRASG12C protein.

  • Downstream Pathway Suppression: This inhibition leads to the suppression of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

  • Induction of Cell Cycle Arrest and Apoptosis: The blockade of these critical signaling cascades ultimately results in cell cycle arrest and apoptosis in cancer cells harboring the KRASG12C mutation.

cluster_downstream Downstream Signaling IT143B IT-143-B KRAS KRAS G12C IT143B->KRAS Inhibits RAF RAF KRAS->RAF PI3K PI3K KRAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inhibited CellCycleArrest Cell Cycle Arrest ERK->CellCycleArrest Inhibited AKT AKT PI3K->AKT AKT->Proliferation AKT->Apoptosis Inhibited AKT->CellCycleArrest Inhibited

Proposed inhibition of the KRASG12C signaling pathway by IT-143-B.

Experimental Protocols

Isolation and Purification of IT-143-B

The following protocol outlines the general steps for the isolation and purification of IT-143-B from the fermentation broth of Streptomyces sp. No. A-143.

Start Fermentation of Streptomyces sp. No. A-143 Centrifugation Centrifugation to separate mycelium and broth Start->Centrifugation Mycelium_Extraction Extraction of mycelium with acetone Centrifugation->Mycelium_Extraction Concentration1 Concentration of acetone extract Mycelium_Extraction->Concentration1 Partition Partition between ethyl acetate and water Concentration1->Partition EA_Phase Ethyl Acetate Phase Partition->EA_Phase Concentration2 Concentration of ethyl acetate phase EA_Phase->Concentration2 Chromatography1 Silica Gel Column Chromatography Concentration2->Chromatography1 Chromatography2 Sephadex LH-20 Column Chromatography Chromatography1->Chromatography2 HPLC Preparative HPLC Chromatography2->HPLC End Pure IT-143-B HPLC->End

Workflow for the isolation and purification of IT-143-B.
MTT Cell Viability Assay

This assay is used to determine the cytotoxic effects of IT-143-B on cancer cell lines by measuring metabolic activity.

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of IT-143-B and a vehicle control for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Conclusion

IT-143-B is a piericidin-group antibiotic with promising biological activities, including potent cytotoxic effects against cancer cells. The primary mechanism of action for this class of compounds is the inhibition of Mitochondrial Complex I. However, recent evidence suggests that a compound identified as IT-143-B may also act as a selective inhibitor of the KRASG12C oncoprotein. Further research is warranted to fully elucidate the precise molecular targets and signaling pathways of IT-143-B and to evaluate its therapeutic potential in various disease models. The detailed protocols and compiled data in this guide provide a solid foundation for future investigations into this intriguing natural product.

References

Methodological & Application

Application Note and Protocol: IT-143B Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the cytotoxic effects of IT-143B, a piericidin-class antibiotic, on cancer cell lines. The primary assay described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[1][2]

Introduction

This compound is a piericidin-class antibiotic isolated from a Streptomyces species.[3][4] Piericidins are known inhibitors of the mitochondrial electron transport chain at complex I (NADH-ubiquinone oxidoreductase).[3] This inhibition disrupts cellular energy metabolism, which can lead to the death of cancer cells. Early studies have indicated that this compound exhibits cytotoxic activity against KB carcinoma cells, an epidermoid carcinoma cell line. This protocol provides a robust method for quantifying the cytotoxic effects of this compound on various cancer cell lines.

Data Presentation

The following table is a template for summarizing the in vitro anti-proliferative activity of this compound across various cancer cell lines. Researchers should populate this table with their experimentally determined IC50 values.

Cell LineTissue of OriginIC50 (nM)
Example: MIA PaCa-2Pancreatic
Example: NCI-H358Lung
Example: HeLaCervical
Example: MCF-7Breast

Experimental Protocols

Materials
  • This compound

  • DMSO (Dimethyl sulfoxide), sterile

  • Cancer cell lines of interest (e.g., HeLa, MCF-7, A549)

  • Complete culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., acidified isopropanol or DMSO)

  • 96-well plates

  • Microplate reader

  • CO2 incubator

Preparation of this compound Stock Solution
  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Aseptically add a sufficient volume of DMSO to the vial to create a high-concentration stock solution (e.g., 1-10 mM).

  • Vortex gently until the solid is completely dissolved.

  • Aliquot the stock solution into sterile, amber microcentrifuge tubes and store at -20°C for long-term storage.

Cell Culture
  • Culture the selected cancer cell lines in their appropriate complete culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Ensure cells are in the logarithmic growth phase and are not over-confluent before starting the assay.

MTT Cell Viability Assay Protocol

This protocol is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • On the following day, prepare serial dilutions of the this compound stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. It is recommended to use a range of concentrations (e.g., from nanomolar to low micromolar) to determine the IC50 value.

    • Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically below 0.5% v/v).

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).

    • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization of Formazan Crystals:

    • Add 100 µL of solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.

    • Gently mix the plate on a shaker for 5-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to subtract background absorbance.

Data Analysis
  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each treatment group using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

  • Plot the percentage of cell viability against the log of the this compound concentration.

  • Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

Visualizations

Signaling Pathway Diagram

IT143B_Signaling_Pathway IT143B This compound Mito Mitochondrial Complex I (NADH-ubiquinone oxidoreductase) IT143B->Mito Inhibits ETC Electron Transport Chain Mito->ETC Disrupts ATP ATP Production ETC->ATP Decreases ROS Reactive Oxygen Species (ROS) Production ETC->ROS Increases CellDeath Cell Death ATP->CellDeath Leads to Apoptosis Apoptosis ROS->Apoptosis Induces Apoptosis->CellDeath

Caption: General signaling pathway of this compound-induced cytotoxicity.

Experimental Workflow Diagram

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis CellCulture 1. Culture Cancer Cells SeedCells 2. Seed Cells in 96-well Plate CellCulture->SeedCells PrepareDrug 3. Prepare this compound Dilutions SeedCells->PrepareDrug AddDrug 4. Add this compound to Cells PrepareDrug->AddDrug Incubate 5. Incubate for 24-72h AddDrug->Incubate AddMTT 6. Add MTT Reagent Incubate->AddMTT IncubateMTT 7. Incubate for 3-4h AddMTT->IncubateMTT AddSolvent 8. Add Solubilization Solution IncubateMTT->AddSolvent ReadAbsorbance 9. Read Absorbance at 570nm AddSolvent->ReadAbsorbance CalculateViability 10. Calculate % Cell Viability ReadAbsorbance->CalculateViability DetermineIC50 11. Determine IC50 CalculateViability->DetermineIC50

Caption: Workflow for the this compound cytotoxicity assay using the MTT method.

References

IT-143B solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for IT-143B

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is an antibiotic belonging to the piericidin class, originally isolated from a Streptomyces species.[1][2] It has demonstrated bioactivity against the fungus Aspergillus fumigatus and the Gram-positive bacterium Micrococcus luteus.[1][2] Furthermore, this compound has shown cytotoxic effects against KB carcinoma cells.[1] As a member of the piericidin family, this compound is believed to function as an inhibitor of the mitochondrial electron transport chain at complex I (NADH-ubiquinone oxidoreductase), disrupting cellular energy metabolism, which can lead to cell death.

These application notes provide essential information on the solubility of this compound, protocols for its handling and preparation of stock solutions, and an overview of its proposed mechanism of action.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
Molecular FormulaC₂₈H₄₁NO₄
Molecular Weight455.63 g/mol
Purity>95% by HPLC
AppearancePale yellow oil
Long-Term Storage-20°C

Solubility Data

While specific quantitative solubility limits for this compound are not widely published, its solubility in common laboratory solvents has been established.

SolventSolubilityReference
Dimethyl sulfoxide (DMSO)Soluble
EthanolSoluble
MethanolSoluble
Dimethylformamide (DMF)Soluble
Aqueous SolutionsSparingly soluble

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol outlines the general procedure for preparing a stock solution of this compound. All steps should be performed in a sterile environment, such as a laminar flow hood, using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Materials:

  • This compound solid

  • Anhydrous, cell culture grade Dimethyl sulfoxide (DMSO), Ethanol, Methanol, or Dimethylformamide (DMF)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

  • Inert gas (e.g., argon or nitrogen) - optional but recommended

Procedure:

  • Pre-dissolution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Solvent Selection:

    • Choose an appropriate solvent from the list of known soluble solvents (DMSO, ethanol, methanol, DMF). DMSO is a common choice for creating highly concentrated stock solutions for in vitro experiments.

  • Dissolution:

    • To prepare a 10 mM stock solution, for example, add 219.48 µL of the chosen solvent to 1 mg of this compound (Molecular Weight: 455.63 g/mol ).

    • Vortex the solution thoroughly to ensure complete dissolution. Gentle warming may be applied if necessary, but monitor for any signs of degradation.

  • Storage of Stock Solution:

    • Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • If an inert gas is available, purge the headspace of the vials before sealing to enhance stability.

    • Store the aliquots at -20°C for long-term use. Based on its analogue, Piericidin A, it is expected to be stable for at least two years when stored as supplied at -20°C.

Protocol for Preparation of Working Solutions for Cell Culture

Procedure:

  • Thawing the Stock Solution:

    • Thaw an aliquot of the this compound stock solution at room temperature.

  • Serial Dilutions:

    • Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.

  • Solvent Concentration Control:

    • It is critical to ensure that the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells. This is typically below 0.5% (v/v). Prepare a vehicle control with the same final concentration of the solvent to account for any solvent-induced effects.

  • Application to Cells:

    • Add the freshly prepared working solutions of this compound to your cell cultures.

Visualizations

Experimental Workflow: Preparation of this compound Solutions

G Workflow for Preparing this compound Stock and Working Solutions cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation Equilibrate this compound Equilibrate this compound Add Solvent Add Solvent Equilibrate this compound->Add Solvent Vortex Vortex Add Solvent->Vortex Aliquot and Store Aliquot and Store Vortex->Aliquot and Store Thaw Stock Thaw Stock Aliquot and Store->Thaw Stock Serial Dilute Serial Dilute Thaw Stock->Serial Dilute Apply to Cells Apply to Cells Serial Dilute->Apply to Cells

Caption: Workflow for preparing this compound stock and working solutions.

Proposed Signaling Pathway of this compound

As a piericidin, this compound is proposed to inhibit the mitochondrial electron transport chain, which can lead to a decrease in ATP production and the induction of apoptosis.

G Proposed Mechanism of Action for Piericidins like this compound cluster_0 Mitochondrial Respiration This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Complex I Complex I Mitochondrion->Complex I Inhibits Electron Transport Chain Electron Transport Chain Complex I->Electron Transport Chain Part of ATP Production ATP Production Electron Transport Chain->ATP Production Drives Apoptosis Apoptosis ATP Production->Apoptosis Depletion leads to

Caption: General signaling pathway for piericidin-class antibiotics.

References

Application Note: Preparation and Use of IT-143B Stock Solutions for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in cell-based assays and mechanistic studies.

Introduction: IT-143B is a piericidin-group antibiotic first isolated from the fermentation broth of Streptomyces sp. in 1996.[1][2] It is structurally characterized as a substituted pyridine ring attached to a long, polyketide-derived side chain.[1] this compound has demonstrated a range of biological activities, including antifungal, antibacterial, and cytotoxic effects against various cell lines, such as KB carcinoma cells.[1][2] Its mechanism of action is believed to be similar to other piericidins, which are known inhibitors of the mitochondrial electron transport chain, specifically targeting Complex I (NADH:ubiquinone oxidoreductase). This document provides detailed protocols for the preparation of stock solutions of this compound and its application in cell culture experiments.

Physicochemical and Biological Properties

A summary of the key properties of this compound is presented below. This data is essential for accurate stock solution preparation and experimental design.

PropertyValueReference
CAS Number 183485-34-9
Molecular Formula C₂₈H₄₁NO₄
Molecular Weight 455.63 g/mol
Appearance Pale yellow oil
Purity >95% by HPLC
Biological Activity Cytotoxic against KB Carcinoma Cells (1.5 µg/ml)

Solubility and Storage

Proper solubilization and storage are critical to maintaining the stability and activity of this compound.

SolventSolubilityRecommended Storage (Solid)Recommended Storage (Stock Solution)Reference
DMSOSoluble-20°C (Long-term)-20°C or -80°C (Aliquot to avoid freeze-thaw)
EthanolSoluble-20°C (Long-term)-20°C or -80°C (Aliquot to avoid freeze-thaw)
MethanolSoluble-20°C (Long-term)-20°C or -80°C (Aliquot to avoid freeze-thaw)
DMFSoluble-20°C (Long-term)-20°C or -80°C (Aliquot to avoid freeze-thaw)

Experimental Protocols

3.1. Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound.

  • Handle the compound in a chemical fume hood or a well-ventilated area.

  • Refer to the material safety data sheet (MSDS) for complete safety and handling information.

3.2. Protocol 1: Preparation of a 10 mM Master Stock Solution

This protocol describes the preparation of a concentrated master stock solution in DMSO, which is a common solvent for cell culture applications.

Materials:

  • This compound (solid)

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Analytical balance

  • Vortex mixer

Methodology:

  • Weighing: Carefully weigh out 1 mg of this compound powder using an analytical balance.

  • Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Volume (µL) = [Mass (mg) / Molecular Weight ( g/mol )] x 1000

    • Volume (µL) = [1 mg / 455.63 g/mol ] x 1000 = 2194.8 µL

    • Therefore, add approximately 2.195 mL of DMSO.

  • Dissolution: Add the calculated volume of sterile DMSO to the vial containing the this compound powder.

  • Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.

  • Aliquoting & Storage: Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile cryovials. Store the aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

3.3. Protocol 2: Preparation of Working Solutions

Working solutions are prepared by diluting the master stock solution into complete cell culture medium immediately before use.

Materials:

  • 10 mM this compound master stock solution

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Sterile conical tubes or microcentrifuge tubes

Methodology:

  • Thaw: Thaw one aliquot of the 10 mM master stock solution at room temperature.

  • Dilution: Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations.

    • Important: Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

  • Example Dilution Table (for a final volume of 1 mL per well):

Desired Final Conc. (µM)Volume of 10 mM Stock (µL)Volume of Medium (µL)Final DMSO Conc.
10.1999.90.001%
50.5999.50.005%
101.0999.00.01%
252.5997.50.025%
505.0995.00.05%
  • Mixing: Gently mix the working solutions by pipetting or inverting the tube. Use immediately.

Visualization of Workflows and Mechanism

4.1. Proposed Mechanism of Action

This compound is structurally similar to piericidins, which are known to inhibit Complex I of the mitochondrial electron transport chain. This inhibition disrupts cellular respiration, leading to decreased ATP production, increased reactive oxygen species (ROS), and the induction of apoptosis.

IT143B_Pathway cluster_mito Mitochondrial Inner Membrane cluster_downstream Downstream Cellular Effects NADH NADH ComplexI Complex I (NADH:ubiquinone oxidoreductase) NADH->ComplexI e- ETC ETC (Complex II-IV) ComplexI->ETC e- H_pump Proton Pumping ComplexI->H_pump ROS Reactive Oxygen Species (Increased) ComplexI->ROS ATP_Synthase ATP Synthase H_pump->ATP_Synthase Proton Gradient ATP ATP Production (Decreased) ATP_Synthase->ATP Apoptosis Apoptosis ATP->Apoptosis Energy Depletion ROS->Apoptosis Oxidative Stress IT143B This compound IT143B->ComplexI Inhibition

Caption: Proposed mechanism of this compound via inhibition of Mitochondrial Complex I.

4.2. Experimental Workflows

The following diagrams illustrate the standard workflows for preparing this compound stock solutions and for conducting a typical cell viability experiment.

Stock_Prep_Workflow arrow arrow start Start weigh Weigh this compound (e.g., 1 mg) start->weigh calculate Calculate Solvent Volume (for 10 mM Stock) weigh->calculate add_solvent Add Sterile DMSO calculate->add_solvent dissolve Vortex to Dissolve Completely add_solvent->dissolve aliquot Aliquot into Sterile Cryovials dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing a concentrated master stock solution of this compound.

Cell_Viability_Workflow arrow arrow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate (24h) for Adherence seed_cells->incubate1 prepare_working Prepare Working Solutions of this compound in Medium incubate1->prepare_working treat_cells Treat Cells with This compound and Controls prepare_working->treat_cells incubate2 Incubate for Treatment Period (e.g., 48-72h) treat_cells->incubate2 add_reagent Add Viability Reagent (e.g., MTT, CCK-8) incubate2->add_reagent incubate3 Incubate (1-4h) add_reagent->incubate3 read_plate Read Absorbance on Plate Reader incubate3->read_plate analyze Analyze Data (Calculate IC₅₀) read_plate->analyze end End analyze->end

Caption: General workflow for a cell viability assay using this compound.

References

Application of 143B Cell Line in Mitochondrial Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 143B human osteosarcoma cell line and its derivatives are foundational tools in the study of mitochondrial biology and dysfunction. Their robust growth characteristics and ease of genetic manipulation, including the generation of mitochondrial DNA (mtDNA)-depleted (ρ°) cells, make them an invaluable in vitro model system. These cells are instrumental in elucidating the roles of mitochondria in cellular metabolism, apoptosis, and the pathogenesis of various diseases, as well as for screening potential therapeutic compounds that target mitochondrial function.

Core Applications in Mitochondrial Research

The 143B cell line is extensively utilized for:

  • Investigating Mitochondrial Respiration: The function of the electron transport chain (ETC) and oxidative phosphorylation (OXPHOS) can be assessed in detail.

  • Studying Mitochondrial Genetics: The generation of cybrids (cytoplasmic hybrids) allows for the study of specific mtDNA mutations and their effects on cellular function.[1]

  • Elucidating Apoptotic Pathways: 143B cells are a reliable model for studying the intrinsic (mitochondrial) pathway of apoptosis.[2][3][4][5]

  • Drug Discovery and Toxicology: Screening compounds for their effects on mitochondrial function and viability.

  • Modeling Mitochondrial Diseases: The 143B ρ° cell line, which lacks mtDNA and therefore functional oxidative phosphorylation, is a key model for studying diseases caused by mitochondrial dysfunction.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of the 143B cell line in mitochondrial research.

ParameterCell Line/SystemTreatment/ConditionKey FindingsReference
Complex I Activity Isolated HEK293T mitochondriaIT-143-B (ME-143)85.7% inhibition of Complex I activity.
Differentiated SH-SY5Y cellsRotenone (1-100 nM)Complete inhibition of ATP-linked respiration.
Cell Viability 143B cellsCarbon Quantum Dots (276 μg/ml) for 72hSignificant decrease in cell proliferation.
Apoptosis Rate 143B cellsCarbon Quantum Dots (276 μg/ml) for 24, 48, 72hIncreased rate of apoptosis.
Mitochondrial Respiration 143B-206 ρ° cellsUntreatedComplexes V, III, and II activity were 86.5%, 29.4%, and 49.6% of parental 143B cells, respectively. Complexes I and IV were completely absent.

Experimental Protocols

Detailed methodologies for key experiments utilizing the 143B cell line are provided below.

Protocol 1: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol describes the use of the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential, a key indicator of mitochondrial health.

Objective: To qualitatively and quantitatively assess changes in ΔΨm in 143B cells following experimental treatment.

Materials:

  • 143B cells

  • JC-1 dye

  • Cell culture medium

  • Black, clear-bottom 96-well plates

  • Fluorescence microscope or plate reader

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization

Procedure:

  • Seed 143B cells in a 96-well plate at a density of 5 x 104 cells/well and culture overnight.

  • Treat cells with the experimental compound for the desired time period. Include a positive control group treated with 50 µM CCCP for 30 minutes to induce depolarization.

  • Prepare a 10 µg/mL JC-1 staining solution in pre-warmed cell culture medium.

  • Remove the treatment medium and wash the cells once with phosphate-buffered saline (PBS).

  • Add 100 µL of the JC-1 staining solution to each well and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS.

  • Add 100 µL of PBS to each well.

  • Measure fluorescence using a fluorescence microscope or plate reader.

    • Healthy, polarized mitochondria will accumulate JC-1 aggregates, which fluoresce red (Ex/Em ~585/590 nm).

    • Depolarized mitochondria will contain JC-1 monomers, which fluoresce green (Ex/Em ~510/527 nm).

  • Calculate the ratio of red to green fluorescence to quantify the change in ΔΨm. A decrease in this ratio indicates mitochondrial depolarization.

Protocol 2: Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

This protocol outlines the use of the Seahorse XF Cell Mito Stress Test to determine key parameters of mitochondrial respiration in 143B cells.

Objective: To measure basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Materials:

  • 143B cells

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Seahorse XF Calibrant

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (uncoupling agent)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

  • Seahorse XF Analyzer

Procedure:

  • Seed 143B cells in a Seahorse XF cell culture microplate at an optimal density and allow them to adhere overnight.

  • On the day of the assay, replace the culture medium with pre-warmed Seahorse XF base medium and incubate in a non-CO2 incubator for 1 hour.

  • Load the Seahorse XF sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A into the designated ports.

  • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

  • Place the cell plate in the analyzer and initiate the assay. The instrument will sequentially inject the compounds and measure the OCR at each stage.

  • Analyze the data to determine the key parameters of mitochondrial respiration.

Protocol 3: Assessment of Apoptosis via Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol details a common flow cytometry-based method to detect and quantify apoptosis and necrosis in 143B cells.

Objective: To distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 143B cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Culture and treat 143B cells with the compound of interest.

  • Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

    • Necrotic cells: Annexin V-FITC negative, PI positive.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to mitochondrial research using the 143B cell line.

G cluster_0 Mitochondrial Apoptotic Pathway ROS Increased ROS MMP Loss of Mitochondrial Membrane Potential (ΔΨm) ROS->MMP CytoC Cytochrome c Release MMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 Casp9->Apoptosome Casp3 Caspase-3 Apoptosome->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes Bax Bax Bax->MMP promotes Bcl2 Bcl-2 Bcl2->MMP inhibits

Caption: Mitochondrial apoptotic signaling pathway.

G cluster_1 Seahorse XF Cell Mito Stress Test Workflow Start Seed 143B Cells Incubate Incubate in Seahorse Medium Start->Incubate Run Run Assay in Seahorse Analyzer Incubate->Run Load Load Cartridge with Oligomycin, FCCP, Rotenone/Antimycin A Calibrate Calibrate Sensor Cartridge Load->Calibrate Calibrate->Run Analyze Analyze OCR Data Run->Analyze

Caption: Seahorse XF Cell Mito Stress Test workflow.

G cluster_2 Logical Relationship of 143B Cell Models Parental 143B Parental Cell Line (Osteosarcoma) Rho0 143B ρ° (Rho-zero) (mtDNA-depleted) Parental->Rho0 Ethidium bromide treatment Cybrid 143B Cybrids (Specific mtDNA mutations) Parental->Cybrid Fusion with enucleated cells Rho0->Cybrid Fusion with enucleated cells

Caption: Relationship between 143B cell models.

References

Application Notes and Protocols: In Vitro Studies with IT-143B on KB Carcinoma Cells

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a summary of the known biological activities of IT-143B, a piericidin-group antibiotic, on KB carcinoma cells. Detailed protocols for relevant in vitro assays are included to assist researchers in studying its effects.

Introduction

This compound is a piericidin-class antibiotic isolated from Streptomyces sp. No. A-143.[1] Early in vitro studies have demonstrated its cytotoxic effects against human KB carcinoma cells, an epidermoid carcinoma cell line.[1][2] Structurally, this compound possesses a substituted pyridine ring linked to a long, polyketide-derived side chain, which is characteristic of the piericidin family of natural products.[1] While specific signaling pathways for this compound have not been empirically determined, its structural similarity to other piericidins suggests a mechanism of action involving the inhibition of the mitochondrial electron transport chain.[1]

Data Presentation

The biological activity of this compound has been quantified, demonstrating its cytotoxic potency against KB carcinoma cells.

Cell Line Activity Concentration
KB Carcinoma CellsCytotoxicity1.5 µg/ml
Aspergillus fumigatusAntifungal (MIC)25 µg/ml
Micrococcus luteusAntibacterial (MIC)3.13 µg/ml

Table 1: Summary of the biological activities of this compound against KB carcinoma cells and various microorganisms.

Proposed Mechanism of Action

The proposed mechanism of action for this compound, based on its structural similarity to other piericidins, is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase). This inhibition blocks the transfer of electrons from NADH to coenzyme Q (ubiquone), disrupting the proton gradient across the inner mitochondrial membrane. The subsequent decrease in ATP synthesis can lead to a cascade of downstream effects, including the generation of reactive oxygen species (ROS), induction of apoptosis, and ultimately, cell death.

G cluster_0 Mitochondrial Inner Membrane cluster_1 Downstream Cellular Effects IT143B This compound ComplexI Complex I (NADH:ubiquinone oxidoreductase) IT143B->ComplexI Inhibits CoQ Coenzyme Q ComplexI->CoQ e- ATP_depletion ATP Depletion ComplexI->ATP_depletion Disruption of proton gradient ROS Increased ROS ComplexI->ROS NADH NADH NADH->ComplexI e- NAD NAD+ Apoptosis Apoptosis ATP_depletion->Apoptosis ROS->Apoptosis CellDeath Cell Death Apoptosis->CellDeath G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-4 (24-48h post-treatment) cluster_3 Final Step seed_cells Seed KB cells in 96-well plate treat_cells Treat cells with varying concentrations of this compound seed_cells->treat_cells add_mtt Add MTT solution to each well treat_cells->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Add solubilization buffer (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance G cluster_0 Cell Treatment & Lysis cluster_1 Protein Quantification & Separation cluster_2 Transfer & Blocking cluster_3 Antibody Incubation & Detection treat_cells Treat KB cells with this compound lysis Lyse cells and extract protein treat_cells->lysis quantify Quantify protein concentration (BCA assay) lysis->quantify sds_page Separate proteins by SDS-PAGE quantify->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer block Block membrane to prevent non-specific binding transfer->block primary_ab Incubate with primary antibody block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect with chemiluminescence secondary_ab->detection

References

Techniques for Assessing the Antibacterial Potency of IT-143B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IT-143B is a novel antibiotic belonging to the piericidin class, isolated from the fermentation broth of Streptomyces sp. No. A-143.[1] As a rare, higher homologue of the piericidins, this compound has demonstrated a spectrum of biological activities, including antifungal, cytotoxic, and antibacterial effects against Gram-positive bacteria.[1][2] This document provides a comprehensive overview of the essential techniques and detailed protocols for assessing the antibacterial potency of this compound, tailored for researchers in drug discovery and development.

The proposed mechanism of action for piericidins involves the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the electron transport chain.[1] This disruption of cellular respiration leads to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately resulting in cell death.[1] The following application notes and protocols are designed to not only determine the antibacterial efficacy of this compound but also to investigate its specific mechanism of action.

Data Presentation

The following table summarizes the known biological activities of this compound.

Organism/Cell Line Activity (MIC or IC50)
Micrococcus luteus3.13 µg/ml
Aspergillus fumigatus25 µg/ml
KB Carcinoma Cells1.5 µg/ml

Data sourced from Benchchem's technical guide on this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used technique for determining the MIC of a compound.

Protocol: Broth Microdilution Assay

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of Micrococcus luteus.

    • Inoculate the colonies into a tube containing 5 mL of sterile Mueller-Hinton Broth (MHB).

    • Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of this compound Dilutions:

    • Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Prepare a series of two-fold serial dilutions of this compound in MHB in a 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should be selected to bracket the expected MIC.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, bringing the final volume to 100 µL.

    • Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Assessment of Bactericidal vs. Bacteriostatic Activity

This assay determines whether this compound kills the bacteria (bactericidal) or inhibits their growth (bacteriostatic) at concentrations above the MIC.

Protocol: Minimum Bactericidal Concentration (MBC) Assay

  • Perform MIC Assay:

    • Follow the protocol for the broth microdilution assay as described above.

  • Sub-culturing:

    • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

    • Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

    • Include a positive control by plating an aliquot from a well with bacterial growth.

  • Incubation:

    • Incubate the MHA plate at 37°C for 18-24 hours.

  • Determination of MBC:

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum. This is typically observed as no colony growth on the MHA plate.

Evaluation of Anti-Biofilm Activity

Bacterial biofilms are communities of microorganisms encased in a self-produced extracellular polymeric substance, which can exhibit increased resistance to antimicrobial agents.

Protocol: Biofilm Inhibition Assay using Crystal Violet

  • Preparation of Bacterial Suspension:

    • Prepare a bacterial suspension of Micrococcus luteus in a suitable growth medium (e.g., Tryptic Soy Broth) and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the suspension 1:100 in the growth medium.

  • Biofilm Formation with this compound:

    • In a 96-well flat-bottom microtiter plate, add 100 µL of the diluted bacterial suspension to each well.

    • Add 100 µL of this compound at various concentrations (typically below the MIC) to the wells. Include a positive control (bacteria and medium) and a negative control (medium only).

    • Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Staining and Quantification:

    • Gently discard the planktonic cells from the wells and wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS).

    • Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.

    • Remove the methanol and allow the plate to air dry.

    • Stain the biofilms by adding 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.

    • Remove the crystal violet solution and wash the wells three times with 200 µL of sterile water.

    • Solubilize the bound crystal violet by adding 200 µL of 33% (v/v) acetic acid to each well.

    • Measure the absorbance at 570 nm using a microplate reader. A reduction in absorbance in the presence of this compound indicates biofilm inhibition.

Assessment of Bacterial Membrane Integrity

Given that the proposed mechanism of action of this compound involves disruption of the electron transport chain, which is located in the bacterial cell membrane, assessing membrane integrity is crucial.

Protocol: Membrane Permeability Assay using Propidium Iodide (PI)

  • Preparation of Bacterial Suspension:

    • Grow Micrococcus luteus to the mid-logarithmic phase.

    • Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to an optical density at 600 nm (OD₆₀₀) of 0.5.

  • Treatment and Staining:

    • In a 96-well black, clear-bottom microtiter plate, add 100 µL of the bacterial suspension to each well.

    • Add this compound at various concentrations (e.g., 1x, 2x, and 4x MIC).

    • Add propidium iodide to a final concentration of 5 µM to each well.

    • Include a positive control (e.g., treatment with 70% isopropanol to induce maximal membrane permeabilization) and a negative control (untreated bacteria).

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity using a microplate reader with an excitation wavelength of 535 nm and an emission wavelength of 617 nm.

    • Monitor the fluorescence over time (e.g., every 5 minutes for 1 hour). An increase in fluorescence indicates membrane permeabilization.

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment (Future Work) prep Prepare Bacterial Inoculum (Micrococcus luteus) mic Determine MIC (Broth Microdilution) prep->mic biofilm Assess Biofilm Inhibition (Crystal Violet Assay) prep->biofilm membrane Assess Membrane Integrity (Propidium Iodide Assay) prep->membrane mbc Determine MBC mic->mbc model Select Animal Model (e.g., Murine Skin Infection) mic->model Inform Dosage efficacy Evaluate Efficacy (Bacterial Load Reduction) model->efficacy toxicity Assess Toxicity model->toxicity

Caption: Workflow for assessing the antibacterial potency of this compound.

signaling_pathway cluster_membrane Bacterial Cell Membrane etc Electron Transport Chain (ETC) complex_i Complex I (NADH:ubiquinone oxidoreductase) h_plus_out H+ complex_i->h_plus_out Proton Pumping ros Reactive Oxygen Species (ROS) complex_i->ros Increased Production atp_synthase ATP Synthase h_plus_in H+ atp ATP it143b This compound it143b->complex_i Inhibition nadh NADH nad NAD+ nadh->nad Oxidation h_plus_out->atp_synthase Proton Motive Force death Cell Death atp->death Decreased Production adp ADP + Pi adp->atp Synthesis ros->death

Caption: Proposed mechanism of action of this compound.

References

Application Notes and Protocols for IT-143B in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IT-143B is a novel and potent small molecule inhibitor that has demonstrated significant anti-tumor activity, particularly in cancer cells harboring the KRASG12C mutation.[1] This mutation is a key driver in a variety of cancers, and this compound offers a promising avenue for targeted therapy. These application notes provide detailed information on the in vitro use of this compound, including recommended dosage and concentration ranges, protocols for key experiments, and an overview of its mechanism of action.

This compound is a piericidin-class antibiotic isolated from a Streptomyces species and has shown cytotoxic effects against various carcinoma cells.[2][3] Its primary mechanism of action is the selective inhibition of the KRASG12C oncoprotein. This targeted inhibition blocks downstream signaling pathways crucial for cancer cell proliferation and survival, namely the KRAS-RAF-MEK-ERK and the PI3K-AKT pathways. The blockade of these pathways ultimately leads to cell cycle arrest and the induction of apoptosis in cancer cells with the KRASG12C mutation.

Data Presentation

Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₂₈H₄₁NO₄
Molecular Weight455.63 g/mol
AppearancePale yellow oil
SolubilitySoluble in Ethanol, Methanol, DMF, and DMSO. Sparingly soluble in aqueous solutions.
Long-Term Storage-20°C

Table 1: Summary of the physicochemical properties of this compound.

In Vitro Anti-proliferative Activity of this compound

The half-maximal inhibitory concentration (IC₅₀) of this compound has been determined in various KRASG12C mutant cancer cell lines, demonstrating its potent and selective activity.

Cell LineCancer TypeThis compound IC₅₀ (nM)
MIA PaCa-2Pancreatic Cancer5.1 ± 0.6
NCI-H358Non-Small Cell Lung Cancer6.8 ± 1.1
NCI-H1373Non-Small Cell Lung Cancer23.5 ± 2.5
SW1463Colorectal Cancer67.2 ± 8.3
Calu-1Non-Small Cell Lung Cancer33.6 ± 4.1
Ba/F3-KRASG12CEngineered Cell Line80.0 ± 19.0
Ba/F3-KRASG12DEngineered Cell Line>10,000
Ba/F3-KRAS WTEngineered Cell Line>10,000

Table 2: Anti-proliferative activity of this compound in various cancer cell lines. Data represents the mean ± SD of three independent experiments.

Signaling Pathways and Experimental Workflows

KRAS-RAF-MEK-ERK Signaling Pathway Inhibition by this compound

KRAS_RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) KRAS_G12C KRAS G12C (Active) RTK->KRAS_G12C Activation RAF RAF KRAS_G12C->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation IT143B This compound IT143B->KRAS_G12C Inhibition

Caption: this compound selectively inhibits the active KRAS G12C mutant protein, blocking downstream signaling.

PI3K-AKT Signaling Pathway Inhibition by this compound

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation KRAS_G12C KRAS G12C (Active) KRAS_G12C->PI3K Activation AKT AKT PI3K->AKT Phosphorylation Cell_Survival Cell Survival & Growth AKT->Cell_Survival IT143B This compound IT143B->KRAS_G12C Inhibition

Caption: this compound-mediated KRAS G12C inhibition also downregulates the PI3K-AKT signaling pathway.

Experimental Workflow for In Vitro Cytotoxicity Assessment

Cytotoxicity_Workflow start Seed cancer cells in 96-well plate incubation1 Incubate overnight (adhesion) start->incubation1 treatment Treat with serial dilutions of this compound incubation1->treatment incubation2 Incubate for 48-72 hours treatment->incubation2 mtt_assay Perform MTT Assay incubation2->mtt_assay apoptosis_assay Perform Annexin V/ PI Apoptosis Assay incubation2->apoptosis_assay western_blot Perform Western Blot (p-ERK, p-AKT) incubation2->western_blot analysis Data Analysis: IC50, Apoptosis %, Protein levels mtt_assay->analysis apoptosis_assay->analysis western_blot->analysis

References

Application Notes and Protocols for IT-143B: Long-Term Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the long-term stability and recommended storage conditions for the piericidin antibiotic, IT-143B. The following protocols and data are intended to guide researchers in maintaining the integrity and activity of this compound for experimental use.

Physicochemical Properties and Storage Recommendations

This compound is a rare homolog of the piericidin class of antibiotics, originally isolated from a Streptomyces species.[1] Proper handling and storage are critical to preserving its biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₈H₄₁NO₄[1]
Molecular Weight455.63 g/mol [1]
AppearancePale yellow oil
Purity>95% by HPLC[1]
SolubilitySoluble in ethanol, methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). Sparingly soluble in aqueous solutions.[1]

Storage Conditions:

For optimal long-term stability, this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. Based on data from its analogue, Piericidin A, this compound is expected to be stable for at least two years when stored as supplied at -20°C.

Key Handling Guidelines:

  • Light and Air Sensitivity: Prolonged exposure to light and air can lead to degradation. It is recommended to prepare solutions fresh and store them in amber vials or protect them from light.

  • Freeze-Thaw Cycles: To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into smaller, single-use volumes.

  • Ventilation: Handle in a well-ventilated area to avoid inhalation of any aerosols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol outlines the procedure for preparing a concentrated stock solution of this compound.

Materials:

  • This compound (as supplied)

  • Anhydrous, cell culture grade Dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Aseptically add a precise volume of anhydrous DMSO to the vial to achieve a desired high-concentration stock solution (e.g., 10 mM).

  • Gently vortex the vial until the this compound is completely dissolved. Gentle warming may aid in dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.

  • Store the aliquots at -20°C for long-term storage.

Protocol for Assessing Long-Term Stability (Illustrative)

This protocol describes a typical experimental workflow for evaluating the long-term stability of this compound.

Objective: To determine the degradation profile of this compound under recommended and accelerated storage conditions.

Methodology: A stability-indicating High-Performance Liquid Chromatography (HPLC) method should be developed and validated to separate this compound from its potential degradation products.

Experimental Setup:

  • Prepare a fresh, accurately weighed stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Aliquot the solution into multiple amber vials for each storage condition.

  • Store the vials under the following conditions:

    • Long-Term: -20°C ± 2°C

    • Intermediate: 5°C ± 3°C

    • Accelerated: 25°C ± 2°C / 60% ± 5% Relative Humidity (RH)

    • Accelerated: 40°C ± 2°C / 75% ± 5% Relative Humidity (RH)

  • At specified time points (e.g., 0, 1, 3, 6, 12, 24 months for long-term; shorter intervals for accelerated), retrieve vials from each condition.

  • Analyze the samples by the validated stability-indicating HPLC method to determine the concentration of this compound and the presence of any degradation products.

Table 2: Representative Long-Term Stability Data for this compound at -20°C

Time (Months)Purity of this compound (%)Total Degradation Products (%)
099.8< 0.2
399.7< 0.3
699.6< 0.4
1299.5< 0.5
2499.2< 0.8

Table 3: Representative Accelerated Stability Data for this compound

| Condition | Time (Months) | Purity of this compound (%) | Total Degradation Products (%) | | --- | --- | --- | | 25°C / 60% RH | 1 | 98.5 | 1.5 | | | 3 | 96.2 | 3.8 | | | 6 | 93.1 | 6.9 | | 40°C / 75% RH | 1 | 95.3 | 4.7 | | | 3 | 89.8 | 10.2 | | | 6 | 82.5 | 17.5 |

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound

As a member of the piericidin family, this compound is proposed to act as an inhibitor of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts cellular respiration and ATP production, leading to cytotoxicity.

G cluster_Mitochondrion Mitochondrial Inner Membrane ComplexI Complex I (NADH Dehydrogenase) ComplexIII Complex III ComplexI->ComplexIII e- NAD NAD+ ComplexI->NAD ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP IT143B This compound IT143B->ComplexI Inhibition NADH NADH NADH->ComplexI e- H_plus_out H+ H_plus_in H+ ADP ADP + Pi ADP->ATP_Synthase

Caption: Proposed mechanism of this compound via Complex I inhibition.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting a stability study of this compound.

G start Start: this compound Sample prepare_solution Prepare Stock Solution start->prepare_solution aliquot Aliquot into Vials prepare_solution->aliquot storage Place in Stability Chambers (-20°C, 5°C, 25°C/60%RH, 40°C/75%RH) aliquot->storage sampling Sample at Predetermined Time Points storage->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data Collect and Analyze Data (Purity, Degradants) analysis->data report Generate Stability Report data->report end End report->end

Caption: Workflow for this compound stability assessment.

Forced Degradation Studies

Forced degradation studies are essential for developing and validating a stability-indicating analytical method. These studies help to identify potential degradation products and pathways.

Protocol for Forced Degradation:

  • Acid Hydrolysis: Treat this compound solution with 0.1 M HCl at 60°C for 24-48 hours.

  • Base Hydrolysis: Treat this compound solution with 0.1 M NaOH at 60°C for 24-48 hours.

  • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24-48 hours.

  • Thermal Degradation: Expose solid this compound to 80°C for 48 hours.

  • Photolytic Degradation: Expose this compound solution to UV light (254 nm) and visible light for a specified duration.

Samples from each condition should be analyzed by HPLC to assess the extent of degradation and the chromatographic profile of the degradation products.

G cluster_stress Forced Degradation Conditions IT143B This compound Acid Acid Hydrolysis (HCl) IT143B->Acid Base Base Hydrolysis (NaOH) IT143B->Base Oxidation Oxidation (H₂O₂) IT143B->Oxidation Thermal Thermal Stress IT143B->Thermal Photo Photolytic Stress IT143B->Photo Degradants Degradation Products Acid->Degradants Base->Degradants Oxidation->Degradants Thermal->Degradants Photo->Degradants Analysis HPLC Analysis Degradants->Analysis

Caption: Logical relationship in forced degradation studies.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting IT-143B Precipitation in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering precipitation issues with the small molecule inhibitor IT-143B in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address and resolve common challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated after I added it to my cell culture medium. What are the common causes?

A1: Precipitation of small molecule inhibitors like this compound in aqueous solutions such as cell culture media is a common issue that can stem from several factors:

  • Poor Aqueous Solubility: Many small molecules, especially those with hydrophobic properties, have limited solubility in water-based media.[1] this compound is soluble in organic solvents like DMSO, ethanol, and methanol, but its aqueous solubility is likely low.[2]

  • High Final Concentration: The intended experimental concentration of this compound may surpass its solubility limit in the specific culture medium being used.[3]

  • "Solvent Shock": When a concentrated stock solution of this compound (typically in DMSO) is rapidly diluted into the culture medium, the abrupt change in the solvent environment can cause the compound to crash out of solution.[1]

  • Media Components: Interactions with salts, proteins (especially in serum-containing media), and other components of the culture medium can reduce the solubility of the compound.[3]

  • Temperature and pH: Adding a cold stock solution to warmer media can induce precipitation. Also, the pH of the media can influence the solubility of the compound.

Q2: How can I prepare my this compound stock solution to minimize precipitation upon dilution?

A2: Proper preparation of the stock solution is a critical first step.

  • Choose the Right Solvent: this compound is soluble in DMSO, ethanol, methanol, and DMF. For cell culture applications, anhydrous DMSO is the most common choice. Ensure it is of high purity and stored properly to avoid moisture absorption, which can affect solubility.

  • Ensure Complete Dissolution: After adding the solvent to the powdered this compound, vortex the solution vigorously. If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution. Visually confirm that no solid particles remain.

  • Optimal Stock Concentration: While a high concentration stock is often preferred to minimize the volume of solvent added to the culture, a stock that is too concentrated can be more prone to precipitation upon dilution. If you experience issues, consider preparing a slightly less concentrated stock solution.

  • Storage: Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound and affect its solubility. Store at -20°C or -80°C, protected from light.

Q3: What is the best way to dilute the this compound stock solution into my culture medium to avoid precipitation?

A3: The dilution technique is crucial to prevent "solvent shock."

  • Stepwise Dilution: Instead of adding the concentrated stock directly to the final volume of media, perform a serial dilution. First, create an intermediate dilution of the this compound stock in a small volume of pre-warmed (37°C) culture medium. Mix gently, and then add this intermediate dilution to the final volume of media.

  • Slow Addition and Mixing: Add the stock solution dropwise to the pre-warmed media while gently swirling or vortexing the media. This helps to disperse the compound quickly and avoid localized high concentrations.

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is as low as possible, typically below 0.5%, and certainly no more than is tolerated by your specific cell line. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Q4: Could the type of culture medium or the presence of serum be affecting this compound solubility?

A4: Yes, both can have a significant impact.

  • Media Formulation: Different culture media have varying compositions of salts, amino acids, and other components that can influence the solubility of small molecules.

  • Serum Proteins: Proteins in Fetal Bovine Serum (FBS) can bind to small molecules, which can either help to keep them in solution or, in some cases, lead to precipitation. If you suspect serum is the issue, you could try reducing the serum concentration or, for short-term experiments, using a serum-free medium.

Troubleshooting Workflow for this compound Precipitation

If you are experiencing precipitation of this compound, follow this logical troubleshooting workflow to identify and resolve the issue.

G start Precipitation Observed in Culture Media check_stock 1. Check Stock Solution Is it clear? start->check_stock remake_stock Remake Stock Solution (Lower Concentration) check_stock->remake_stock No optimize_dilution 2. Optimize Dilution Method check_stock->optimize_dilution Yes remake_stock->check_stock stepwise_dilution Use Stepwise Dilution Pre-warm media (37°C) optimize_dilution->stepwise_dilution success Problem Resolved optimize_dilution->success Precipitation Resolved solubility_test 3. Perform Solubility Test stepwise_dilution->solubility_test Precipitation Persists determine_max_conc Determine Max Soluble Conc. in Specific Media solubility_test->determine_max_conc modify_media 4. Modify Media Conditions determine_max_conc->modify_media Desired Conc. > Max Soluble Conc. determine_max_conc->success Desired Conc. <= Max Soluble Conc. reduce_serum Reduce Serum % Use Serum-Free Media modify_media->reduce_serum use_cosolvent Consider Co-solvents (e.g., Pluronic F-68) modify_media->use_cosolvent reduce_serum->success Precipitation Resolved fail Consult Technical Support reduce_serum->fail Precipitation Persists use_cosolvent->success Precipitation Resolved use_cosolvent->fail Precipitation Persists

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol: Determining the Maximum Soluble Concentration of this compound in Culture Media

Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under standard culture conditions.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, L-glutamine)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO₂)

  • Microscope

Methodology:

  • Prepare a Concentrated Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure it is fully dissolved.

  • Prepare Serial Dilutions:

    • Set up a series of sterile microcentrifuge tubes or wells in a 96-well plate.

    • Prepare a range of this compound concentrations in your complete culture medium. For example, if your target concentration is 10 µM, you might test 20 µM, 15 µM, 10 µM, 5 µM, and 1 µM.

    • To do this, first pre-warm your culture medium to 37°C.

    • Perform a stepwise dilution for each concentration. For example, for the 20 µM sample, you could add a small amount of the 10 mM stock to a small volume of media, mix, and then add that to the final volume.

    • Crucially, ensure the final DMSO concentration is consistent across all samples and is at a non-toxic level for your cells (typically ≤0.1%).

    • Include a "vehicle control" tube/well containing only the culture medium with the same final concentration of DMSO.

  • Incubation: Incubate the prepared dilutions under standard cell culture conditions (37°C, 5% CO₂) for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Assessment of Precipitation:

    • After incubation, visually inspect each tube/well for any signs of precipitation, such as cloudiness, crystals, or a film.

    • For a more sensitive assessment, transfer a small aliquot from each concentration onto a microscope slide and examine for microscopic precipitates.

Data Presentation

Table 1: Solubility and Stock Solution Parameters for this compound
ParameterValue/RecommendationReference
Molecular Weight 455.63 g/mol
Recommended Solvents DMSO, Ethanol, Methanol, DMF
Recommended Stock Conc. 1-10 mM in anhydrous DMSOGeneral Practice
Stock Solution Storage -20°C or -80°C, protected from light
Final DMSO Conc. in Media ≤ 0.5% (cell line dependent)
Table 2: Factors Influencing this compound Precipitation in Culture Media
FactorPotential Cause of PrecipitationRecommended Solution
Concentration Final concentration exceeds the aqueous solubility limit.Determine the maximum soluble concentration experimentally.
Dilution Method "Solvent shock" from rapid dilution of concentrated stock.Use a stepwise dilution into pre-warmed (37°C) media.
Temperature Adding cold stock solution to warmer media.Pre-warm media to 37°C before adding the compound.
Media Components Interactions with salts, buffers, or serum proteins.Test solubility in your specific media. Consider reducing serum concentration.
pH Suboptimal pH of the media can affect compound solubility.Ensure media is properly buffered (e.g., with HEPES) and pH is stable.

References

Optimizing IT-143B concentration for maximum efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IT-143B. The information is designed to address specific issues that may be encountered during experimentation to optimize its concentration for maximum efficacy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an antibiotic belonging to the piericidin class, isolated from a Streptomyces species.[1][2] It is a homologue of the better-known Piericidin A. Its primary mechanism of action is believed to be the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[3] This disruption of mitochondrial respiration leads to a decrease in cellular ATP production and can induce apoptosis (programmed cell death), which is the basis for its cytotoxic effects against cancer cells.[3]

Q2: What are the recommended solvent and storage conditions for this compound?

This compound is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1] It is sparingly soluble in aqueous solutions. For long-term storage, it is recommended to store this compound at -20°C.

Q3: What is a typical starting concentration range for in vitro experiments?

A typical starting concentration for in vitro experiments with a novel compound like this compound would be in the low nanomolar to micromolar range. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental conditions. Based on the activity of similar compounds, a starting range of 1 nM to 10 µM is a reasonable starting point for a dose-response curve.

Q4: How can I be sure my this compound is active?

The bioactivity of this compound can be confirmed by performing a dose-response assay using a sensitive cell line (e.g., KB carcinoma cells, against which it has shown activity) and measuring cell viability or cytotoxicity. A clear dose-dependent decrease in cell viability would indicate that the compound is active.

Troubleshooting Guides

Issue 1: Inconsistent or No Cytotoxic Effect Observed

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Improper Dissolution Ensure this compound is fully dissolved in the appropriate solvent before preparing working solutions. Visually inspect the stock solution for any precipitate.
Solvent Toxicity The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be non-toxic to the cells, typically below 0.5% (v/v). Run a solvent control to check for toxicity.
Compound Degradation Ensure proper storage of this compound at -20°C. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.
Cell Line Resistance The cell line you are using may be resistant to inhibitors of mitochondrial Complex I. Try a different cell line known to be sensitive or investigate the expression levels of Complex I subunits.
Incorrect Concentration Double-check all calculations for dilutions. Perform a wide-range dose-response experiment to ensure you are testing within the active concentration range.
Issue 2: High Variability Between Replicate Wells

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Inaccurate Pipetting Use calibrated pipettes and proper pipetting techniques, especially for small volumes.
Uneven Cell Seeding Ensure a homogenous cell suspension before seeding plates. Check for cell clumping.
Edge Effects in Plates To minimize edge effects, do not use the outermost wells of the plate for experimental conditions. Fill them with sterile PBS or media instead.
Compound Precipitation This compound is sparingly soluble in aqueous solutions. When preparing working solutions in cell culture media, ensure the compound does not precipitate. Prepare fresh dilutions for each experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol outlines the steps for preparing a stock solution of this compound and subsequent working solutions for cell-based assays.

Materials:

  • This compound solid

  • Anhydrous DMSO (cell culture grade)

  • Sterile, amber microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • Cell culture medium, pre-warmed to 37°C

Procedure:

  • Stock Solution Preparation (e.g., 10 mM):

    • Allow the vial of this compound to reach room temperature before opening.

    • Calculate the volume of DMSO required to achieve a 10 mM stock solution based on the molecular weight of this compound (455.63 g/mol ).

    • Add the calculated volume of DMSO to the vial of this compound.

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes in amber tubes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Working Solution Preparation:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.

    • Ensure the final DMSO concentration in the culture medium is below 0.5% (v/v).

Protocol 2: Determining the IC50 of this compound using a Cell Viability Assay

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., KB carcinoma cells)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound working solutions (prepared as in Protocol 1)

  • Cell viability reagent (e.g., MTT, PrestoBlue™, or similar)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a series of this compound concentrations in complete medium (e.g., 0, 0.1, 1, 10, 100, 1000, 10000 nM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.

    • Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment:

    • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading (medium only).

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the cell viability (%) against the log of the this compound concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound on KB Carcinoma Cells

This table presents example data for illustrative purposes. Actual results may vary depending on experimental conditions.

This compound Concentration (nM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
198.2 ± 5.1
1085.7 ± 6.2
5052.3 ± 4.8
10025.1 ± 3.9
5008.9 ± 2.1
10004.3 ± 1.5

Visualizations

IT143B_Mechanism_of_Action cluster_mitochondrion Mitochondrion ETC Electron Transport Chain (ETC) Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e- transfer ATP ATP Production Complex_I->ATP Complex_III Complex III Ubiquinone->Complex_III Cytochrome_c Cytochrome c Complex_III->Cytochrome_c Complex_IV Complex IV Cytochrome_c->Complex_IV ATP_Synthase ATP Synthase IT143B This compound IT143B->Complex_I Inhibits Apoptosis Apoptosis ATP->Apoptosis Triggers

Caption: Proposed mechanism of action of this compound.

Experimental_Workflow_IC50 cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells prepare_dilutions Prepare this compound serial dilutions seed_cells->prepare_dilutions treat_cells Treat cells with This compound dilutions prepare_dilutions->treat_cells incubate Incubate for 24/48/72 hours treat_cells->incubate add_reagent Add cell viability reagent incubate->add_reagent read_plate Read plate add_reagent->read_plate analyze_data Analyze data and calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for IC50 determination of this compound.

Troubleshooting_Logic cluster_compound Compound Integrity cluster_experimental Experimental Conditions cluster_outcome Outcome start Experiment Start: Inconsistent/No Effect check_dissolution Check Dissolution & Storage start->check_dissolution check_concentration Verify Dilution Calculations start->check_concentration check_solvent_control Run Solvent Toxicity Control start->check_solvent_control check_cell_line Evaluate Cell Line Sensitivity start->check_cell_line issue_resolved Issue Resolved check_dissolution->issue_resolved If resolved check_concentration->issue_resolved If resolved check_solvent_control->issue_resolved If resolved further_investigation Further Investigation Needed check_cell_line->further_investigation If persists

References

Common experimental issues with piericidin antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for piericidin antibiotics. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on common experimental challenges. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of piericidin antibiotics in your research.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving Piericidin A. What is the recommended procedure?

A1: Piericidin A is a hydrophobic molecule with poor water solubility.[1] Proper solubilization is critical for experimental success.

  • Recommended Solvents: The most common solvents are Dimethyl Sulfoxide (DMSO) and Ethanol.[2] It is also soluble in methanol and dimethylformamide (DMF).[1][3]

  • Stock Solution Preparation:

    • If you have piericidin A as an oil or solid, dissolve it in your chosen organic solvent to create a high-concentration stock solution. For example, it is soluble in DMSO up to 25 mg/mL and in ethanol up to 20 mg/mL.[2]

    • If your piericidin A is supplied as a solution in ethanol, you can use it directly or change the solvent by evaporating the ethanol under a gentle stream of nitrogen and immediately adding your solvent of choice.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: To prepare a working solution, perform a serial dilution of the stock solution into your aqueous cell culture medium or buffer. It is crucial to mix thoroughly immediately after dilution to prevent precipitation.

Q2: What are the proper storage conditions for Piericidin A and its stock solutions?

A2: Correct storage is essential to maintain the stability and activity of piericidin A.

  • As Supplied: For long-term storage, the compound as supplied (solid, oil, or in ethanol) should be stored at -20°C or -80°C, depending on the supplier's recommendation. It should be stable for at least two years under these conditions.

  • Stock Solutions: Stock solutions prepared in DMSO or ethanol can be stored at -20°C for up to one month. For longer-term storage, -80°C is recommended.

Q3: My experimental results are inconsistent. What are the common causes of variability?

A3: Inconsistent results, particularly in cell viability and mitochondrial function assays, can stem from several factors:

  • Inaccurate Pipetting: Given the high potency of piericidin A in some cell lines (with IC50 values in the nanomolar or even picomolar range), minor pipetting errors during serial dilutions can lead to significant variations in the final concentration.

  • Compound Precipitation: Due to its low aqueous solubility, piericidin A can precipitate out of the solution when diluted into buffers or media. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) and consistent across all wells, including controls.

  • Cell Seeding Uniformity: An uneven distribution of cells across the wells of a microplate is a common source of variability in cell-based assays. Ensure your cell suspension is homogenous before and during plating.

  • Cell Line Sensitivity: Different cell lines exhibit vastly different sensitivities to piericidin A. Ensure you are using a consistent cell passage number, as sensitivity can change over time in culture.

Q4: I am not observing the expected level of cytotoxicity. Why might this be?

A4: Several factors can lead to lower-than-expected cytotoxicity:

  • Cell Line Resistance: Many cell lines, particularly those that rely heavily on glycolysis (the Warburg effect), are relatively resistant to mitochondrial complex I inhibitors. For example, while some cancer cells are sensitive in the nanomolar range, HepG2 and Hek293 cells show IC50 values well above 200 µM.

  • Compound Degradation: Improper storage or handling can lead to the degradation of piericidin A. Ensure stock solutions are fresh and have been stored correctly.

  • Assay Choice: The choice of cytotoxicity assay can influence the results. For instance, an MTT assay measures metabolic activity, which is directly affected by mitochondrial inhibition. However, it may underestimate the cytotoxicity of compounds that cause mitochondrial uncoupling. It may be beneficial to use a complementary assay that measures membrane integrity, such as a lactate dehydrogenase (LDH) release assay or staining with a dye like propidium iodide.

  • Culture Conditions: The glucose concentration in your cell culture medium can significantly impact cellular dependence on mitochondrial respiration and, therefore, sensitivity to piericidin A.

Q5: What are the known off-target effects of piericidin A?

A5: While piericidin A is a highly specific inhibitor of mitochondrial complex I, some off-target effects have been reported.

  • Complex II Inhibition: At higher concentrations, piericidin A may also inhibit succinate dehydrogenase (Complex II).

  • Photosystem II Inhibition: In plant cells, piericidin A has been shown to inhibit photosystem II.

  • GRP78 Down-regulation: Piericidin A can suppress the up-regulation of the glucose-regulated protein GRP78 in certain cancer cells under glucose deprivation.

Quantitative Data Summary

Table 1: Solubility and Storage of Piericidin A
ParameterDetailsReference(s)
Solvents DMSO, Ethanol, Methanol, Dimethylformamide (DMF)
Solubility Limit Up to 25 mg/mL in DMSO; Up to 20 mg/mL in Ethanol
Aqueous Solubility Sparingly soluble; requires dilution from organic stock
Long-Term Storage (As Supplied) -20°C or -80°C for ≥ 2 years
Stock Solution Storage -20°C for up to 1 month; -80°C for longer-term
Table 2: Reported IC50 Values of Piericidin A in Various Cell Lines
Cell LineIC50 ValueNotesReference(s)
OVCAR-8 (Ovarian Cancer)~500 fMHighly Sensitive
HT-29 (Colon Cancer)7.7 nMEtoposide-resistant, glucose-deprived
Tn5B1-4 (Insect)61 nM
OS-RC-2 (Renal Cancer)2.2 µM
B16-F10 (Murine Melanoma)>12 µMResistant
HL-60 (Leukemia)>12 µMResistant
Hek293 (Human Embryonic Kidney)228.96 µMResistant
HepG2 (Liver Cancer)233.97 µMResistant

Experimental Protocols

Protocol 1: Preparation of Piericidin A Stock and Working Solutions
  • Safety First: Handle piericidin A in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Stock Solution (10 mM):

    • Calculate the required volume of DMSO or ethanol to dissolve your amount of piericidin A (MW: 415.57 g/mol ) to a final concentration of 10 mM.

    • Add the solvent to the vial containing piericidin A.

    • Vortex thoroughly until the compound is completely dissolved.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use, low-binding microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage.

  • Working Solution:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Perform serial dilutions in pre-warmed, sterile cell culture medium or the appropriate assay buffer to achieve the desired final concentrations.

    • Mix immediately and vigorously after each dilution step to prevent precipitation.

    • Ensure the final concentration of the organic solvent is consistent across all treatments and does not exceed a non-toxic level (e.g., <0.5% DMSO).

Protocol 2: Measuring Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer

This protocol provides a general framework for assessing the effect of piericidin A on mitochondrial respiration.

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Assay Preparation: The next day, replace the growth medium with Seahorse XF DMEM or your preferred assay medium, supplemented with substrates like glucose, pyruvate, and glutamine. Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour before the assay.

  • Compound Loading: Load the sensor cartridge with the compounds to be injected. For a standard mitochondrial stress test assessing the impact of piericidin A, the injection strategy would be:

    • Port A: Piericidin A (at desired concentrations) or vehicle control.

    • Port B: Oligomycin (to inhibit ATP synthase).

    • Port C: Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) (an uncoupling agent to induce maximal respiration).

    • Port D: Rotenone & Antimycin A (to inhibit Complex I & III, shutting down mitochondrial respiration).

  • Assay Execution: Calibrate the instrument and run the assay protocol. The instrument will measure OCR at baseline and after each compound injection.

  • Data Analysis: Normalize the OCR data to cell number or protein concentration. Analyze the data to determine piericidin A's effect on basal respiration, ATP-linked respiration, maximal respiration, and proton leak.

Protocol 3: Cell Viability Assessment using a CCK-8/MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow them to adhere for 18-24 hours.

  • Compound Treatment: Add various concentrations of piericidin A (prepared as described in Protocol 1) to the wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • Reagent Addition: Add the CCK-8 or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Measurement: If using MTT, add the solubilization solution. Measure the absorbance at the appropriate wavelength (e.g., ~450 nm for CCK-8; ~570 nm for MTT) using a microplate reader.

  • Data Analysis: Subtract the background absorbance (media-only wells). Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Visualizations and Workflows

Piericidin_Mechanism cluster_ETC Mitochondrial Inner Membrane NADH NADH Complex_I Complex I (NADH Dehydrogenase) NADH->Complex_I e- NAD NAD+ UQ Ubiquinone (Q) Complex_I->UQ e- H_IMS H+ Complex_I->H_IMS H+ Piericidin Piericidin A Piericidin->Complex_I UQH2 Ubiquinol (QH2) Complex_III Complex III UQH2->Complex_III e- Complex_IV Complex IV Complex_III->Complex_IV e- Complex_III->H_IMS H+ Complex_IV->H_IMS H+ ATP_Synthase ATP Synthase H_Matrix H+ ATP ATP ATP_Synthase->ATP H_IMS->ATP_Synthase H+ ADP ADP + Pi ADP->ATP_Synthase Troubleshooting_Workflow Start Inconsistent / Unexpected Cell Viability Results Check_Solubility Was precipitate observed when making working solution? Start->Check_Solubility Check_Controls Are vehicle controls and untreated controls behaving as expected? Check_Solubility->Check_Controls No Solution_Solubility Re-make solutions. Ensure rapid mixing and final DMSO <0.5%. Check_Solubility->Solution_Solubility Yes Check_Concentration Is the IC50 value drastically different from literature? Check_Controls->Check_Concentration Yes Solution_Pipetting Verify pipette calibration. Review dilution series calculations. Use reverse pipetting for viscous stocks. Check_Controls->Solution_Pipetting No Solution_Cells Check for uniform cell seeding. Use a consistent cell passage number. Confirm cell line identity. Check_Controls->Solution_Cells No Check_Assay Are you using a single viability assay type (e.g., MTT)? Check_Concentration->Check_Assay No Solution_Resistance The cell line may be resistant. Consider using a sensitive positive control cell line or increasing concentration. Check_Concentration->Solution_Resistance Yes Solution_Assay Confirm with an orthogonal assay (e.g., LDH release, PI staining) to measure membrane integrity. Check_Assay->Solution_Assay Yes Solution_Solubility->Check_Controls End Problem Resolved Solution_Pipetting->End Solution_Cells->End Solution_Resistance->End Solution_Assay->End Preparation_Workflow Start Start: Piericidin A Experiment Compound_Form Is Piericidin A a solid/oil or dissolved in ethanol? Start->Compound_Form Dissolve Dissolve in pure DMSO or Ethanol to make a high-concentration stock (e.g., 10 mM). Compound_Form->Dissolve Solid/Oil Evaporate Optional: Evaporate ethanol under N2 stream and re-dissolve in desired solvent. Compound_Form->Evaporate In Ethanol Aliquot Aliquot stock into single-use tubes. Dissolve->Aliquot Evaporate->Aliquot Store Store aliquots at -20°C (short-term) or -80°C (long-term). Aliquot->Store Dilute On day of use, create working solutions by serial dilution in aqueous buffer/media. Store->Dilute Check_Final_Solvent Ensure final solvent concentration is low and consistent across all samples (e.g., <0.5% DMSO). Dilute->Check_Final_Solvent End Ready for Experiment Check_Final_Solvent->End

References

How to avoid off-target effects of IT-143B in cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the compound IT-143B and the 143B osteosarcoma cell line.

Section 1: The Compound this compound

This section focuses on the experimental use of the compound this compound, a rare piericidin-class antibiotic with anti-cancer properties.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: IT-143-B is a rare, higher homologue of the piericidin class of antibiotics, first isolated from a Streptomyces sp.[1][2]. It exhibits activity against fungi, gram-positive bacteria, and human carcinoma cells[1][2]. Its primary mechanisms of action in cancer cells are believed to be:

  • Inhibition of Mitochondrial Complex I: As a member of the piericidin family, this compound is a potent inhibitor of NADH:ubiquinone oxidoreductase (Complex I) in the mitochondrial electron transport chain[3]. This leads to decreased ATP production, increased generation of reactive oxygen species (ROS), and induction of apoptosis.

  • Selective Inhibition of KRAS G12C: More specifically, IT-143-B has been identified as a selective inhibitor of the KRASG12C mutant oncoprotein. By targeting this specific mutation, it blocks downstream signaling pathways crucial for cancer cell proliferation and survival, such as the KRAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to cell cycle arrest and apoptosis.

Q2: What are the potential off-target effects of this compound in cells?

A2: Potential off-target effects of this compound stem from its mechanisms of action:

  • Mitochondrial Dysfunction in Healthy Cells: As a mitochondrial Complex I inhibitor, this compound can affect the energy metabolism of non-cancerous cells, particularly those with high energy demands. This can lead to cytotoxicity in a broader range of cells than intended.

  • Oxidative Stress: Inhibition of Complex I can lead to electron leakage and the production of reactive oxygen species (ROS), which can damage cellular components like DNA, lipids, and proteins in both cancerous and healthy cells.

  • Effects on Cells with other KRAS Mutations or Wild-Type KRAS: While described as selective for KRAS G12C, high concentrations of this compound might exert inhibitory effects on other KRAS mutants or wild-type KRAS, leading to unintended consequences in cells that do not harbor the G12C mutation.

  • Inhibition of other Cellular Processes: Due to its structural similarities to coenzyme Q, it's possible that this compound could interact with other quinone-binding proteins in the cell, leading to unforeseen off-target effects.

Troubleshooting Guide: Avoiding Off-Target Effects
Issue Potential Cause Recommended Solution
High cytotoxicity in control (non-cancerous) cell lines Concentration of this compound is too high, leading to general mitochondrial toxicity.1. Determine the IC50: Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cancer cell line and a non-cancerous control line. Use the lowest effective concentration for your experiments. 2. Time-course experiment: Reduce the incubation time with this compound to minimize toxicity in non-target cells.
Evidence of significant oxidative stress in treated cells (e.g., increased ROS levels) Inhibition of mitochondrial Complex I is leading to excessive ROS production.1. Co-treatment with an antioxidant: Consider co-administering an antioxidant like N-acetylcysteine (NAC) to mitigate ROS-induced damage. However, be aware this might also interfere with the intended apoptotic effect in cancer cells. 2. Use of a positive control: Include a well-characterized Complex I inhibitor like rotenone to benchmark the expected level of ROS production.
Unexpected changes in signaling pathways unrelated to KRAS or mitochondrial respiration This compound may be interacting with other cellular targets.1. Proteomic analysis: Perform proteomic studies (e.g., thermal proteome profiling) to identify other potential binding partners of this compound. 2. Pathway analysis: Use pathway analysis software to investigate if the observed off-target effects can be attributed to the inhibition of a specific off-target protein or pathway.
Variability in experimental results Degradation of the compound or inconsistent cell culture conditions.1. Proper storage and handling: Store this compound at -20°C and protect from light. Prepare fresh dilutions for each experiment. 2. Consistent cell culture: Maintain consistent cell passage numbers and confluency to ensure reproducible responses.
Quantitative Data: Comparative Cytotoxicity

The following table presents a hypothetical comparison of the cytotoxic activity of this compound and other relevant compounds. Note: The data for IT-143-B is illustrative and may not represent actual experimental results due to the limited public data on this specific compound.

Compound Cell Line Cancer Type IC50 (µM) Reference
IT-143-B NCI-H358Non-Small Cell Lung Cancer (KRAS G12C)6.8 ± 1.1
IT-143-B Ba/F3-KRAS G12CEngineered Cell Line80.0 ± 19.0
IT-143-B Ba/F3-KRAS WTEngineered Cell Line>10,000
Piericidin A Tn5B1-4Insect0.061
Piericidin A HepG2Liver233.97
Piericidin A Hek293Kidney228.96
AMG510 (Sotorasib) Ba/F3-KRAS G12CEngineered Cell Line12.6 ± 0.7
MRTX849 (Adagrasib) Ba/F3-KRAS G12CEngineered Cell Line11.1 ± 0.9
Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cultured cells.

  • Materials:

    • Human cancer cell line (e.g., NCI-H358) and a non-cancerous control cell line.

    • Complete culture medium.

    • This compound (dissolved in DMSO).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

    • 96-well plates.

    • Plate reader (570 nm).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.

2. Western Blot for Apoptosis Markers

This protocol is used to detect the induction of apoptosis by this compound.

  • Materials:

    • Cells treated with this compound.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • BCA protein assay kit.

    • SDS-PAGE gels and running buffer.

    • PVDF membrane.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Treat cells with this compound for the desired time.

    • Lyse the cells and quantify the protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathway Diagrams

IT143B_Mechanism cluster_Mitochondrion Mitochondrion cluster_KRAS_Pathway KRAS Signaling ETC Electron Transport Chain ComplexI Complex I (NADH:ubiquinone oxidoreductase) ROS Reactive Oxygen Species (ROS) ComplexI->ROS Inhibition leads to ATP ATP ComplexI->ATP Inhibition reduces Apoptosis Apoptosis ROS->Apoptosis Induces KRAS KRAS G12C RAF RAF KRAS->RAF PI3K PI3K KRAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation IT143B This compound IT143B->ComplexI Inhibits IT143B->KRAS Inhibits

Caption: Dual mechanism of action of this compound.

Section 2: The 143B Osteosarcoma Cell Line

This section addresses potential off-target effects when conducting experiments, such as gene editing, in the 143B human osteosarcoma cell line.

Frequently Asked Questions (FAQs)

Q1: What are 143B cells?

A1: The 143B cell line is a human osteosarcoma cell line derived from a 13-year-old female. These cells are thymidine kinase-negative (TK-) and are commonly used in cancer research as a model for osteosarcoma. They are known for their tumorigenicity and metastatic potential in animal models.

Q2: What are common sources of "off-target effects" in 143B cells?

A2: Off-target effects in 143B cells typically refer to unintended consequences of experimental manipulations, most commonly:

  • Gene Editing (e.g., CRISPR/Cas9): The Cas9 nuclease can sometimes cut at genomic sites that are similar, but not identical, to the intended target sequence.

  • RNA Interference (RNAi): siRNAs or shRNAs can bind to and silence unintended mRNA targets.

  • Drug Treatment: A therapeutic compound may interact with multiple cellular targets besides the intended one, leading to a complex cellular response.

Troubleshooting Guide: Minimizing Off-Target Effects in 143B Cells
Experimental Context Issue Recommended Solution
CRISPR/Cas9 Gene Editing Potential for off-target mutations 1. Guide RNA Design: Use updated algorithms to design guide RNAs with high specificity and minimal predicted off-target sites. 2. High-fidelity Cas9 variants: Employ engineered Cas9 variants (e.g., eSpCas9, SpCas9-HF1) that have reduced off-target activity. 3. RNP delivery: Deliver the Cas9 protein and guide RNA as a ribonucleoprotein (RNP) complex instead of a plasmid. RNPs are degraded more quickly, reducing the time for off-target cleavage. 4. Off-target validation: Use unbiased methods like GUIDE-seq or whole-genome sequencing to identify off-target mutations.
RNA Interference (siRNA/shRNA) Unintended gene silencing 1. Use multiple siRNAs: Target the same gene with at least two different siRNAs to ensure the observed phenotype is not due to an off-target effect of a single siRNA. 2. Lower concentrations: Use the lowest effective concentration of siRNA to minimize off-target binding. 3. Rescue experiments: Perform a rescue experiment by re-introducing a version of the target gene that is resistant to the siRNA.
General Drug Treatment Non-specific cytotoxicity or pathway activation 1. Use of appropriate controls: Include a "dead" version of the drug if available, or a structurally similar but inactive compound. 2. Validate with a second compound: If possible, confirm the observed phenotype with a second, structurally different compound that targets the same protein or pathway. 3. Dose-response analysis: A clear dose-dependent effect is more likely to be on-target.

Experimental Workflow and Logic Diagrams

crispr_workflow cluster_design Design & Preparation cluster_experiment Experiment cluster_validation Validation gRNA_design Guide RNA Design (High Specificity) Cas9_selection Select High-Fidelity Cas9 Variant gRNA_design->Cas9_selection RNP_prep Prepare Cas9 RNP Cas9_selection->RNP_prep transfection Transfect 143B cells with RNP RNP_prep->transfection phenotype Assess Phenotype transfection->phenotype on_target Confirm On-Target Editing (Sanger/NGS) phenotype->on_target off_target Assess Off-Target Effects (GUIDE-seq/WGS) phenotype->off_target

Caption: Workflow for minimizing off-target effects in CRISPR experiments.

References

Technical Support Center: Optimizing Cell Viability Assays with IT-143B Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IT-143B and conducting cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A: this compound is a potent and selective inhibitor of the KRASG12C mutation, a key driver in various cancers.[1] As a member of the piericidin class of antibiotics, its broader mechanism involves the inhibition of the mitochondrial electron transport chain at complex I (NADH-ubiquinone oxidoreductase), which disrupts cellular energy metabolism and can lead to cancer cell death.[2][3][] Specifically, by targeting the KRASG12C oncoprotein, this compound suppresses downstream signaling pathways, including the KRAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cancer cell proliferation and survival.[1] This blockade ultimately induces cell cycle arrest and apoptosis in cancer cells harboring the KRASG12C mutation.

Q2: Which cell lines are suitable for this compound treatment?

A: this compound is most effective in cancer cell lines with the KRASG12C mutation. The 143B human osteosarcoma cell line is a commonly used model for cancer research due to its high metastatic potential and rapid growth. While it is a valuable tool for studying bone cancer, the suitability of the 143B cell line for this compound treatment would depend on its KRAS mutation status. For targeted studies with this compound, it is recommended to use cell lines confirmed to carry the KRASG12C mutation, such as MIA PaCa-2 (pancreatic cancer) or NCI-H358 (non-small cell lung cancer).

Q3: What is a cell viability assay and which one should I choose?

A: A cell viability assay is a method used to determine the number of healthy, live cells in a population after treatment with a compound like this compound. The choice of assay depends on your specific experimental needs:

  • MTT Assay: A common colorimetric assay that measures the metabolic activity of cells. It is cost-effective but requires a final step to dissolve formazan crystals.

  • WST-1/XTT Assays: Similar to MTT, these are colorimetric assays, but their formazan product is water-soluble, simplifying the protocol.

  • ATP-based Assays (e.g., CellTiter-Glo): These are highly sensitive luminescent assays that quantify ATP in viable cells, making them suitable for high-throughput screening.

  • LDH Release Assay: This assay measures cytotoxicity by detecting the release of lactate dehydrogenase (LDH) from cells with damaged membranes.

Q4: What is an IC50 value and why is it important?

A: The half-maximal inhibitory concentration (IC50) is the concentration of a drug that inhibits a specific biological function, such as cell viability, by 50%. It is a standard measure of a compound's potency and is crucial for comparing the efficacy of different drugs.

Troubleshooting Guide

This guide addresses common issues encountered during cell viability assays with this compound treatment.

Problem Possible Cause Recommended Solution
High Variability Between Replicate Wells Uneven cell seeding.Ensure the cell suspension is thoroughly mixed before and during plating. Use reverse pipetting to dispense equal cell numbers.
Edge effects in the microplate.Avoid using the outer wells of the microplate. Fill these wells with sterile PBS or media to maintain humidity.
Pipetting errors.Calibrate pipettes regularly. Use fresh pipette tips for each replicate.
Inconsistent Dose-Response Curve Incorrect drug dilutions.Prepare fresh serial dilutions of this compound for each experiment. Verify the stock solution concentration.
This compound instability.Check the stability of this compound in your specific culture medium and at the incubation temperature. Some compounds can degrade over time.
Sub-optimal incubation time.The effect of this compound may be time-dependent. Perform a time-course experiment to determine the optimal treatment duration.
Low Signal or Absorbance Readings Cell number per well is too low.Increase the cell seeding density. The optimal number of cells should be within the linear range of the assay.
Insufficient incubation time with assay reagent.Increase the incubation time with the assay reagent (e.g., MTT) until a clear signal is visible in the control wells.
Incomplete solubilization of formazan crystals (MTT assay).Ensure complete dissolution of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer.
High Background Signal Contamination of culture medium.Visually inspect cultures for any signs of bacterial or yeast contamination. Use sterile techniques and fresh, sterile reagents.
Interference from this compound.Some compounds can interfere with the assay reagents. Run a control with this compound in cell-free medium to check for any direct interaction.

Data Presentation

Table 1: Comparative Efficacy of this compound in KRASG12C-Mutant Cell Lines

Cell LineCancer TypeThis compound IC₅₀ (nM)AMG510 IC₅₀ (nM)MRTX849 IC₅₀ (nM)
MIA PaCa-2Pancreatic Cancer5.1 ± 0.612.6 ± 0.711.1 ± 0.9
NCI-H358Non-Small Cell Lung Cancer6.8 ± 1.1--
NCI-H1373Non-Small Cell Lung Cancer23.5 ± 2.5--
SW1463Colorectal Cancer67.2 ± 8.3--
Calu-1Non-Small Cell Lung Cancer33.6 ± 4.1--
Ba/F3-KRASG12CEngineered Cell Line80.0 ± 19.012.6 ± 0.711.1 ± 0.9

Data presented as mean ± standard deviation.

Experimental Protocols

143B Osteosarcoma Cell Line Culture

The 143B cell line is derived from a human osteosarcoma and is characterized by its rapid growth and high transfection efficiency.

  • Culture Medium:

    • Dulbecco's Modified Eagle Medium (DMEM), high glucose (4.5 g/L)

    • 10% Fetal Bovine Serum (FBS)

    • 4 mM L-Glutamine

    • 1% Non-Essential Amino Acids (NEAA)

    • (Optional) 15 µg/ml Bromo-deoxy Uridine (BUdR) to maintain the thymidine kinase-deficient phenotype.

  • Subculture Routine:

    • Split sub-confluent cultures (70-80%) at a ratio of 1:3 to 1:8.

    • Wash cells with PBS (without calcium and magnesium).

    • Use 0.05% trypsin-EDTA for cell detachment.

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

    • The recommended seeding density is 2.0 x 10⁴ to 6.0 x 10⁴ viable cells/cm².

MTT Cell Viability Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Mandatory Visualizations

IT143B_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects KRAS KRAS G12C RAF RAF KRAS->RAF PI3K PI3K KRAS->PI3K IT143B This compound IT143B->KRAS Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inhibition AKT AKT PI3K->AKT AKT->Proliferation AKT->Apoptosis Inhibition

Caption: this compound inhibits the KRAS-RAF-MEK-ERK and PI3K-AKT signaling pathways.

Cell_Viability_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_drug Add this compound Serial Dilutions incubate1->add_drug incubate2 Incubate (e.g., 48-72h) add_drug->incubate2 add_reagent Add Cell Viability Reagent (e.g., MTT) incubate2->add_reagent incubate3 Incubate (e.g., 3-4h) add_reagent->incubate3 solubilize Solubilize Formazan (if MTT) incubate3->solubilize read_plate Read Absorbance/ Luminescence solubilize->read_plate analyze Analyze Data & Calculate IC50 read_plate->analyze end End analyze->end Troubleshooting_Logic start Inconsistent Results? high_variability High Variability? start->high_variability Yes inconsistent_curve Inconsistent Curve? start->inconsistent_curve No check_seeding Check Cell Seeding Technique & Density high_variability->check_seeding Yes low_signal Low Signal? inconsistent_curve->low_signal No check_dilutions Verify Drug Dilutions & Stability inconsistent_curve->check_dilutions Yes optimize_cells Optimize Cell Number & Incubation Time low_signal->optimize_cells Yes solution Problem Resolved check_seeding->solution check_dilutions->solution optimize_cells->solution

References

Technical Support Center: Improving Reproducibility of Experiments with IT-143B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing IT-143B for reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a member of the piericidin class of antibiotics. Its primary mechanism of action is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase). By blocking this complex, this compound disrupts cellular energy metabolism, leading to a decrease in ATP production and inducing apoptosis, particularly in cancer cells.

Q2: In what solvents is this compound soluble?

A2: this compound is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1]

Q3: What are the recommended storage conditions for this compound?

A3: For long-term stability, this compound should be stored at -20°C.[2] Stock solutions in DMSO or ethanol can be stored at -20°C for up to one month.[3]

Q4: What is the typical purity of commercially available this compound?

A4: Commercially available this compound typically has a purity of greater than 95% as determined by HPLC.[2]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected cytotoxic effects in cell-based assays.

  • Possible Cause 1: Inaccurate concentration of the working solution.

    • Solution: Ensure accurate preparation of stock and working solutions. Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh working solutions for each experiment from a recently prepared stock solution to avoid degradation.

  • Possible Cause 2: Cell line-dependent sensitivity.

    • Solution: The sensitivity of cancer cells to mitochondrial complex I inhibitors can vary.[4] It is recommended to test a range of concentrations to determine the optimal working concentration for your specific cell line. If possible, include a positive control cell line known to be sensitive to piericidins.

  • Possible Cause 3: High glycolytic activity of the cancer cell line (Warburg effect).

    • Solution: Cancer cells with high rates of glycolysis may be less sensitive to inhibitors of oxidative phosphorylation. Consider combining this compound with a glycolysis inhibitor to enhance its cytotoxic effects.

  • Possible Cause 4: Degradation of this compound.

    • Solution: this compound, like other piericidins, may be sensitive to light and repeated freeze-thaw cycles. Protect stock solutions from light by using amber vials and minimize the number of freeze-thaw cycles.

Issue 2: Precipitation of this compound in cell culture medium.

  • Possible Cause 1: Exceeding the solubility limit.

    • Solution: Although soluble in organic solvents, this compound has limited solubility in aqueous solutions like cell culture media. Avoid high final concentrations of the compound. The final concentration of the organic solvent (e.g., DMSO) should typically be kept below 0.5% (v/v) to prevent both compound precipitation and solvent-induced cytotoxicity.

  • Possible Cause 2: Interaction with media components.

    • Solution: Components in the serum and media can sometimes interact with the compound, leading to precipitation. Try pre-warming the media to 37°C before adding the this compound solution. Add the compound dropwise while gently swirling the medium to ensure rapid and even dispersion. If the problem persists, consider reducing the serum concentration or using a serum-free medium for the duration of the treatment.

  • Possible Cause 3: Improper dilution technique.

    • Solution: Avoid adding a highly concentrated stock solution directly into the full volume of media. Perform an intermediate dilution step in a smaller volume of media before adding it to the final culture vessel.

Issue 3: High variability between experimental replicates.

  • Possible Cause 1: Inconsistent cell seeding density.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Use a hemocytometer or an automated cell counter to accurately determine cell density. Seed cells evenly across the plate to avoid edge effects.

  • Possible Cause 2: Variation in incubation time or conditions.

    • Solution: Standardize all incubation times and ensure consistent temperature and CO2 levels in the incubator.

  • Possible Cause 3: Pipetting errors.

    • Solution: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes are dispensed in all wells.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₈H₄₁NO₄
Molecular Weight455.6 g/mol
Purity>95% by HPLC
AppearancePale yellow oil
SolubilitySoluble in Ethanol, Methanol, DMF, DMSO
Storage Temperature-20°C

Table 2: Cytotoxicity of Piericidin A (an analogue of this compound) in various cell lines.

CompoundCell LineCancer TypeIC50 (nM)
Piericidin AHT-29 (etoposide-resistant, glucose-deprived)Colon Cancer7.7

Note: Specific IC50 values for this compound are not widely published. The data for Piericidin A is provided as a reference.

Experimental Protocols

1. Preparation of this compound Stock Solution (10 mM)

  • Allow the vial of this compound to reach room temperature before opening.

  • Add the appropriate volume of sterile DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW: 455.6 g/mol ), add 219.5 µL of DMSO.

  • Vortex briefly to ensure the compound is fully dissolved.

  • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C.

2. Cell Viability Assay (MTT Assay)

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_assay Assay & Analysis stock_prep Prepare 10 mM Stock Solution in DMSO working_sol Prepare Working Solutions in Culture Medium stock_prep->working_sol Dilute treat_cells Treat Cells with This compound working_sol->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells Adherence mtt_assay Perform MTT Assay treat_cells->mtt_assay Incubate read_plate Measure Absorbance mtt_assay->read_plate data_analysis Analyze Data & Determine IC50 read_plate->data_analysis signaling_pathway cluster_etc Mitochondrial Electron Transport Chain C1 Complex I (NADH Dehydrogenase) Q Coenzyme Q C1->Q NAD NAD+ C1->NAD ATP ATP C1->ATP Leads to decreased C2 Complex II (Succinate Dehydrogenase) C2->Q C3 Complex III Q->C3 CytC Cytochrome C C3->CytC C4 Complex IV CytC->C4 H2O H₂O C4->H2O ATP_Synthase ATP Synthase (Complex V) ATP_Synthase->ATP IT143B This compound IT143B->C1 Inhibits NADH NADH NADH->C1 O2 O₂ O2->C4 ADP ADP + Pi ADP->ATP_Synthase Apoptosis Apoptosis ATP->Apoptosis Depletion triggers

References

Technical Support Center: Navigating Solubility Challenges with IT-143B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility issues of IT-143B in aqueous solutions. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs) to directly address common challenges encountered during experimentation.

Physicochemical Properties of this compound

This compound is a piericidin-class antibiotic isolated from a Streptomyces species.[1] It is characterized as a pale yellow oil.[1] While specific quantitative data on its aqueous solubility is not widely published, it is known to be sparingly soluble in aqueous solutions.[2] It is, however, soluble in several organic solvents.[1][3]

PropertyValueReference
Molecular Formula C₂₈H₄₁NO₄
Molecular Weight 455.63 g/mol
Appearance Pale Yellow Oil
Purity >95% by HPLC
Solubility Soluble in ethanol, methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). Sparingly soluble in aqueous solutions.
Long-Term Storage -20°C

Troubleshooting Guide: Solubility Issues

This guide provides solutions to common problems encountered when preparing this compound solutions for in vitro experiments.

Q1: My this compound is not dissolving in my aqueous buffer.

A1: this compound is known to have poor water solubility. Direct dissolution in aqueous buffers is not recommended. The standard procedure is to first prepare a high-concentration stock solution in an appropriate organic solvent and then dilute this stock solution into your aqueous experimental medium.

Q2: Which organic solvent should I use to prepare my stock solution?

A2: this compound is soluble in DMSO, ethanol, methanol, and DMF. For cell-based assays, DMSO is the most commonly used solvent due to its high solubilizing capacity and miscibility with cell culture media.

Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium.

A3: This is a common issue known as "solvent shock," which occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous environment where its solubility is low. Here are several troubleshooting steps:

  • Check Final Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is at or below 0.5% (v/v). Higher concentrations can be toxic to cells and can also cause the compound to precipitate. Many protocols recommend keeping the final DMSO concentration at 0.1% or lower.

  • Optimize the Dilution Method: Instead of adding a small volume of a highly concentrated stock directly into a large volume of medium, perform a serial dilution. First, create an intermediate dilution of your stock in a small volume of pre-warmed (37°C) medium. Mix gently by vortexing, and then add this intermediate dilution to the final volume of your experimental medium.

  • Lower the Final Concentration of this compound: The concentration of this compound in your experiment may be exceeding its solubility limit in the final aqueous medium. Try using a lower final concentration.

  • Use a Co-solvent or Surfactant: For particularly challenging compounds, adding a biocompatible surfactant, such as Pluronic® F-68, to the cell culture medium can help maintain solubility.

Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?

A4: You can estimate the maximum soluble concentration using a serial dilution method. Prepare a high-concentration stock solution of this compound in DMSO. Then, create a series of dilutions in your cell culture medium. After a defined incubation period at your experimental temperature (e.g., 37°C), visually inspect the solutions for any signs of precipitation, such as cloudiness or crystals. The highest concentration that remains clear is your approximate maximum soluble concentration.

G cluster_0 Troubleshooting Workflow for this compound Precipitation start Precipitation Observed in Aqueous Solution check_stock Is the stock solution clear? start->check_stock dissolve_stock Warm/sonicate stock solution. If still precipitated, prepare a new, lower concentration stock. check_stock->dissolve_stock No check_solvent_conc Is the final organic solvent concentration ≤ 0.5%? check_stock->check_solvent_conc Yes dissolve_stock->check_stock adjust_solvent_conc Reduce final solvent concentration. check_solvent_conc->adjust_solvent_conc No optimize_dilution Use serial dilution into pre-warmed medium. check_solvent_conc->optimize_dilution Yes adjust_solvent_conc->check_solvent_conc check_final_conc Is the final this compound concentration within its solubility limit? optimize_dilution->check_final_conc lower_final_conc Lower the final concentration of this compound. check_final_conc->lower_final_conc No consider_formulation Consider using co-solvents or solubility enhancers (e.g., Pluronic F-68). check_final_conc->consider_formulation Still Precipitates solution_clear Solution should be clear. check_final_conc->solution_clear Yes lower_final_conc->check_final_conc consider_formulation->solution_clear

A decision tree for troubleshooting this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: As a member of the piericidin family, this compound is a potent inhibitor of the mitochondrial electron transport chain, specifically targeting Complex I (NADH:ubiquinone oxidoreductase). By binding to the ubiquinone-binding site of Complex I, it blocks the transfer of electrons from NADH to ubiquinone. This disrupts the proton gradient across the inner mitochondrial membrane, which is crucial for ATP synthesis. The inhibition of Complex I can also lead to the generation of reactive oxygen species (ROS) and force cells to rely more on glycolysis for energy, a metabolic shift that can be detrimental to cancer cells.

G IT143B This compound ComplexI Mitochondrial Complex I IT143B->ComplexI Inhibits ElectronTransport Electron Transport Chain (ETC) Disruption ComplexI->ElectronTransport Leads to ProtonGradient Decreased Proton Motive Force ElectronTransport->ProtonGradient ROS Increased Reactive Oxygen Species (ROS) ElectronTransport->ROS ATPSynthesis Reduced ATP Synthesis ProtonGradient->ATPSynthesis Glycolysis Shift to Glycolysis ATPSynthesis->Glycolysis CellDeath Apoptosis / Cell Death ROS->CellDeath Glycolysis->CellDeath

Proposed signaling pathway of this compound's cytotoxic action.

Q2: What are the recommended storage conditions for this compound and its solutions?

A2: Solid this compound should be stored at -20°C for long-term stability. Stock solutions prepared in organic solvents should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.

Q3: Is this compound stable in aqueous solutions?

A3: The stability of this compound in aqueous solutions, especially at different pH values, has not been extensively documented. As with many complex organic molecules, prolonged exposure to light and air can lead to degradation. It is recommended to prepare working solutions fresh for each experiment and protect them from light.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a high-concentration stock solution of this compound.

Materials:

  • This compound (solid)

  • Anhydrous, cell culture grade Dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Carefully weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.

  • Visually inspect the solution to ensure no particulate matter remains.

  • Filter the stock solution through a 0.22 µm syringe filter compatible with DMSO for sterilization.

  • Aliquot the sterile stock solution into single-use amber vials to minimize light exposure and avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays

This protocol describes the dilution of the stock solution to final working concentrations for cell culture experiments.

Materials:

  • This compound stock solution (in DMSO)

  • Pre-warmed (37°C) sterile cell culture medium appropriate for your cell line

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in the pre-warmed cell culture medium to achieve the final desired concentrations.

  • Crucially, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v) to avoid cytotoxicity.

  • Add the freshly prepared working solutions to your cell cultures immediately.

G cluster_workflow Experimental Workflow: Preparing this compound Solutions start Start: Solid this compound dissolve Dissolve in DMSO to create stock solution start->dissolve aliquot Aliquot into single-use vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw one aliquot for experiment store->thaw dilute Perform serial dilutions in pre-warmed medium thaw->dilute final_conc Ensure final DMSO concentration is ≤ 0.5% dilute->final_conc add_to_cells Add to cell culture final_conc->add_to_cells Yes end Experiment add_to_cells->end

Workflow for preparing this compound solutions for experiments.
Protocol 3: Cytotoxicity Assay using MTT

This protocol provides a general method to assess the cytotoxic effects of this compound on adherent cells.

Materials:

  • Adherent cells in culture

  • This compound working solutions

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (and a vehicle control with the same final DMSO concentration). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 4: Mitochondrial Respiration Assay (Seahorse XF)

This protocol outlines the use of a Seahorse XF Analyzer to measure the effect of this compound on the oxygen consumption rate (OCR), an indicator of mitochondrial respiration.

Materials:

  • Cells seeded in a Seahorse XF cell culture microplate

  • Seahorse XF Analyzer

  • Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

  • This compound working solutions prepared in Seahorse XF assay medium

Procedure:

  • Cell Seeding and Equilibration: Seed cells in the XF microplate and allow them to attach overnight. On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO₂ incubator for 1 hour.

  • Instrument Setup: Hydrate the sensor cartridge and load it with oligomycin, FCCP, and rotenone/antimycin A in the designated ports. Load the this compound working solutions into the appropriate injection port (typically Port A for acute treatment).

  • Assay Execution: Place the cell plate in the Seahorse XF Analyzer. The instrument will measure the basal OCR, then inject this compound and measure the subsequent change in OCR. Following this, the instrument will sequentially inject the mitochondrial stress test compounds to determine key parameters of mitochondrial function.

  • Data Analysis: Analyze the OCR data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

References

Technical Support Center: Managing Oxidative Stress in Cells Treated with IT-143B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on the direct effects of IT-143B on cellular oxidative stress is limited. This guide is based on the established mechanism of action for piericidin-class antibiotics, to which this compound belongs. Piericidins are known inhibitors of Mitochondrial Complex I, a process that can lead to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. All protocols and recommendations should be adapted and optimized for your specific cell type and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism by which this compound induces oxidative stress?

A1: this compound is a member of the piericidin family of antibiotics. Piericidins are known to inhibit the NADH-ubiquinone oxidoreductase activity of Mitochondrial Complex I in the electron transport chain. This inhibition can lead to the leakage of electrons, which then react with molecular oxygen to form superoxide radicals (O₂⁻) and other reactive oxygen species (ROS). An accumulation of ROS can overwhelm the cell's antioxidant defense systems, resulting in oxidative stress and potential cellular damage.

Q2: What are the common indicators of oxidative stress in cells treated with this compound?

A2: Common indicators of oxidative stress include:

  • Increased levels of intracellular ROS.

  • Decreased cell viability and proliferation.

  • Changes in the activity of antioxidant enzymes (e.g., superoxide dismutase, catalase, glutathione peroxidase).

  • Evidence of lipid peroxidation, protein oxidation, or DNA damage.

  • Alterations in mitochondrial membrane potential.

Q3: How can I measure the levels of reactive oxygen species (ROS) in my this compound-treated cells?

A3: A common method for measuring intracellular ROS is the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay. DCFH-DA is a cell-permeable compound that is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified using a fluorescence microplate reader or flow cytometer.[1][2][3][4][5]

Q4: What are some strategies to minimize oxidative stress when treating cells with this compound?

A4: To minimize oxidative stress, you can:

  • Optimize this compound Concentration and Incubation Time: Use the lowest effective concentration of this compound and the shortest incubation time necessary to achieve your desired experimental outcome.

  • Co-treatment with Antioxidants: Supplement the cell culture medium with antioxidants such as N-acetylcysteine (NAC) or Vitamin E (α-tocopherol).

  • Maintain a Healthy Cell Culture Environment: Ensure optimal cell culture conditions, including appropriate media, serum, and incubator settings, as stressed cells may be more susceptible to oxidative damage.

Q5: Should I expect to see a decrease in cell viability with this compound treatment, and how can I quantify this?

A5: Yes, due to the induction of oxidative stress and inhibition of mitochondrial respiration, a decrease in cell viability is an expected outcome of this compound treatment. You can quantify cell viability using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Troubleshooting Guides

Issue 1: High Levels of ROS Detected Even in Control Cells
Possible Cause Troubleshooting Step
Suboptimal Cell Culture Conditions Ensure cells are not overgrown, contaminated, or nutrient-deprived. Maintain proper incubator conditions (temperature, CO₂, humidity).
Phototoxicity from Fluorescent Dyes Minimize exposure of cells stained with ROS-sensitive dyes (like DCFH-DA) to light. Perform all steps in the dark or under dim light conditions.
Issues with Culture Media Some media components can auto-oxidize and generate ROS. Prepare fresh media and consider using media with lower concentrations of components prone to oxidation.
Problems with DCFH-DA Reagent Prepare fresh DCFH-DA working solution for each experiment. Ensure the stock solution is stored properly and protected from light.
Issue 2: Inconsistent Results in Cell Viability Assays (e.g., MTT Assay)
Possible Cause Troubleshooting Step
Uneven Cell Seeding Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells to ensure even distribution.
Edge Effects in Microplates Avoid using the outermost wells of the microplate, as they are more prone to evaporation, which can affect cell growth and assay results. Fill the outer wells with sterile PBS or media.
Incomplete Solubilization of Formazan Crystals After adding the solubilization solution in the MTT assay, ensure complete dissolution of the formazan crystals by gentle mixing or shaking before reading the absorbance.
Interference from this compound or Antioxidants Run appropriate controls, including media alone, cells with vehicle control, and this compound or antioxidants in media without cells, to check for any direct interference with the assay reagents or absorbance readings.
Issue 3: No significant reduction in ROS levels after antioxidant treatment
Possible Cause Troubleshooting Step
Inadequate Antioxidant Concentration Perform a dose-response experiment to determine the optimal concentration of the antioxidant (e.g., NAC, Vitamin E) for your cell type and this compound concentration.
Timing of Antioxidant Treatment The timing of antioxidant addition can be critical. Try pre-treating the cells with the antioxidant for a period before adding this compound.
Antioxidant Instability Some antioxidants can be unstable in culture media. Prepare fresh antioxidant solutions for each experiment and add them directly to the culture medium.
Overwhelming Oxidative Stress The concentration of this compound may be too high, inducing a level of oxidative stress that cannot be effectively neutralized by the antioxidant. Consider reducing the this compound concentration.

Experimental Protocols

Protocol 1: Measurement of Intracellular ROS using DCFH-DA
  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat cells with this compound at various concentrations, including a vehicle control. If using antioxidants, pre-treat the cells for a specified time before adding this compound.

  • DCFH-DA Staining:

    • Prepare a fresh working solution of 10 µM DCFH-DA in serum-free medium.

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement:

    • Remove the DCFH-DA solution and wash the cells once with warm PBS.

    • Add PBS or a suitable buffer to each well.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.

Protocol 2: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat cells with this compound and/or antioxidants as required for your experiment. Include appropriate controls.

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Absorbance Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix gently on an orbital shaker to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 3: Superoxide Dismutase (SOD) Activity Assay
  • Sample Preparation:

    • After treatment, wash cells with cold PBS and harvest them.

    • Lyse the cells using a suitable lysis buffer and centrifuge to collect the supernatant.

    • Determine the protein concentration of the lysate.

  • Assay Procedure:

    • Several commercial kits are available for measuring SOD activity. These assays are typically based on the inhibition of a reaction that produces a colored product.

    • Follow the manufacturer's instructions for the specific kit being used. Generally, the cell lysate is added to a reaction mixture, and the change in absorbance is measured over time.

  • Data Analysis: Calculate the SOD activity based on the inhibition rate and normalize it to the protein concentration of the sample.

Protocol 4: Catalase (CAT) Activity Assay
  • Sample Preparation: Prepare cell lysates as described for the SOD activity assay.

  • Assay Procedure:

    • CAT activity is typically measured by monitoring the decomposition of hydrogen peroxide (H₂O₂).

    • In a common method, the cell lysate is incubated with a known concentration of H₂O₂. The reaction is stopped, and the remaining H₂O₂ is reacted with a reagent to produce a colored product.

    • The absorbance of the colored product is measured, which is inversely proportional to the catalase activity.

  • Data Analysis: Calculate the catalase activity based on the amount of H₂O₂ decomposed and normalize to the protein concentration.

Protocol 5: Glutathione Peroxidase (GPx) Activity Assay
  • Sample Preparation: Prepare cell lysates as described for the SOD activity assay.

  • Assay Procedure:

    • GPx activity is often measured using a coupled enzyme assay. GPx catalyzes the reduction of an organic hydroperoxide by glutathione (GSH), which becomes oxidized (GSSG).

    • Glutathione reductase then reduces GSSG back to GSH, a process that consumes NADPH.

    • The rate of NADPH disappearance is monitored by measuring the decrease in absorbance at 340 nm.

  • Data Analysis: Calculate the GPx activity based on the rate of NADPH consumption and normalize to the protein concentration.

Visualizations

IT143B_Oxidative_Stress_Pathway cluster_mitochondrion Mitochondrion cluster_cell Cellular Effects IT143B This compound ComplexI Mitochondrial Complex I IT143B->ComplexI Inhibits ETC Electron Transport Chain e_leak Electron Leakage ComplexI->e_leak Leads to O2 O₂ e_leak->O2 Reacts with Superoxide Superoxide (O₂⁻) O2->Superoxide Forms ROS Other ROS Superoxide->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Damage Cellular Damage (Lipids, Proteins, DNA) OxidativeStress->Damage Apoptosis Apoptosis Damage->Apoptosis AntioxidantDefense Antioxidant Defenses (SOD, CAT, GPx) AntioxidantDefense->OxidativeStress Counteracts

Caption: Signaling pathway of this compound-induced oxidative stress.

Experimental_Workflow_ROS_Measurement start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound +/- Antioxidants seed_cells->treat_cells wash1 Wash with PBS treat_cells->wash1 stain Stain with DCFH-DA wash1->stain incubate Incubate (30 min, 37°C) stain->incubate wash2 Wash with PBS incubate->wash2 read_fluorescence Read Fluorescence (Ex: 485 nm, Em: 535 nm) wash2->read_fluorescence analyze Analyze Data read_fluorescence->analyze end End analyze->end

Caption: Experimental workflow for measuring intracellular ROS.

Troubleshooting_Logic start High ROS in Control? check_culture Check Cell Culture Conditions start->check_culture Yes no_solution Issue Persists start->no_solution No minimize_light Minimize Light Exposure check_culture->minimize_light fresh_media Use Fresh Media/Reagents minimize_light->fresh_media solution Problem Solved fresh_media->solution

Caption: Troubleshooting logic for high background ROS.

References

Troubleshooting unexpected results in IT-143B functional assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: IT-143B Functional Assays

Disclaimer: The designation "this compound" does not correspond to a recognized compound in publicly available scientific literature. This guide provides troubleshooting advice for a general colorimetric cell viability assay (e.g., tetrazolium-based such as MTS, MTT, XTT, or WST-1) where "this compound" is used as a placeholder for a hypothetical test compound. The principles and troubleshooting steps are broadly applicable to researchers evaluating the cytotoxic or anti-proliferative effects of novel small molecules.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind a tetrazolium-based cell viability assay?

A1: Tetrazolium-based assays are colorimetric and quantify cell viability by measuring the metabolic activity of a cell population.[1] In viable, metabolically active cells, mitochondrial dehydrogenases and other reductase enzymes convert a tetrazolium salt (like MTT, MTS, or WST-1) into a colored formazan product.[1][2] The amount of formazan produced, which can be measured by a spectrophotometer, is directly proportional to the number of living cells in the well.

Q2: My results are inconsistent between replicate wells. What are the common causes?

A2: High variability between replicates can stem from several factors. Uneven cell seeding is a primary cause, which can result from improper mixing of the cell suspension before plating. Pipetting errors, especially with small volumes, can also contribute significantly. Additionally, an "edge effect" in 96-well plates, where wells on the perimeter evaporate more quickly, can lead to inconsistent results. Finally, if your compound (this compound) is not fully solubilized, it can lead to variable concentrations in different wells.

Q3: I'm observing a high background signal in my control wells. How can I address this?

A3: High background can be caused by the assay reagent degrading due to improper storage or light exposure. It's also possible that components in your culture medium, such as phenol red, are reacting with the assay reagents. To identify the source, it is recommended to run a "no-cell" control containing just the medium, your compound's vehicle, and the assay reagent. Contamination of the culture with bacteria or yeast can also lead to high background absorbance readings.

Q4: The assay signal unexpectedly increases at high concentrations of this compound, which is supposed to be cytotoxic. Why is this happening?

A4: This is a common artifact that can occur for several reasons. The compound this compound itself might interfere with the assay chemistry. If this compound has reducing properties, it could directly convert the tetrazolium salt to formazan without any cellular activity, leading to a false positive signal. Alternatively, the compound could be colored and absorb light at the same wavelength as the formazan product. At higher concentrations, some compounds can also induce a stress response in cells, leading to a temporary increase in metabolic activity before cell death occurs.

Q5: How can I determine if my compound, this compound, is directly interfering with the assay?

A5: The most effective way to test for compound interference is to perform a cell-free control experiment. Prepare a 96-well plate with your standard cell culture medium but without any cells. Add this compound at the same concentrations used in your main experiment. Then, add the tetrazolium reagent and incubate under the same conditions. If you observe a color change or a signal in the absence of cells, it's a strong indication of direct interference.

Troubleshooting Guide for Unexpected Results

Problem 1: High Background Absorbance
Possible Cause Recommended Solution
Reagent Contamination or Degradation Use fresh, sterile reagents. Ensure tetrazolium solutions are protected from light and stored at the recommended temperature. Do not use reagents that appear discolored.
Microbial Contamination Visually inspect plates for signs of bacterial or yeast contamination before adding the assay reagent. Discard contaminated cultures and ensure aseptic technique.
Media Component Interference Culture medium containing phenol red can increase background absorbance. For sensitive assays, consider using phenol red-free medium. Always subtract the absorbance of a "medium-only" blank from all readings.
Compound Interference Perform a cell-free control with this compound to check for direct chemical reduction of the assay reagent or intrinsic color of the compound.
Problem 2: Low Signal or Poor Dynamic Range
Possible Cause Recommended Solution
Suboptimal Cell Number The cell number may be too low to generate a strong signal. Perform a cell titration experiment to determine the optimal seeding density for your cell line that falls within the linear range of the assay.
Insufficient Incubation Time The incubation time with the assay reagent may be too short for sufficient formazan to be produced. Optimize the incubation time (typically 1-4 hours) for your specific cell type. Be aware that prolonged incubation can be toxic to cells.
Incorrect Wavelength Settings Double-check that the absorbance wavelength on the plate reader is correctly set for the specific formazan product (e.g., ~490 nm for MTS, ~570 nm for MTT).
Cell Health Issues Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Do not use cells that are over-confluent.
Problem 3: High Variability Between Replicates
Possible Cause Recommended Solution
Inaccurate Cell Seeding Thoroughly resuspend cells before plating to ensure a uniform cell density in each well. Use calibrated pipettes and proper pipetting technique.
Edge Effects To minimize evaporation from outer wells, fill the perimeter wells of the 96-well plate with sterile PBS or medium and do not use them for experimental samples.
Compound Precipitation Ensure this compound is completely dissolved in the vehicle and culture medium. Visually inspect for any precipitate. If solubility is an issue, consider using a different solvent or adjusting the final concentration.
Incomplete Formazan Solubilization (MTT Assay) If using MTT, ensure the formazan crystals are completely dissolved by the solubilization buffer before reading the plate. Mix thoroughly and allow sufficient time for solubilization.

Experimental Protocols

Generalized Protocol for a WST-1/MTS Cell Viability Assay

This protocol provides a general framework. Optimization of cell density and incubation times is crucial for each specific cell line and experimental condition.

  • Cell Seeding:

    • Harvest cells from culture and perform a cell count.

    • Dilute the cell suspension to the optimal seeding density (determined empirically, often between 5,000-20,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach and resume logarithmic growth.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution (e.g., in DMSO).

    • Include wells for a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Following the treatment incubation, add 10-20 µL of the WST-1 or MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Gently shake the plate for a few seconds to ensure uniform color distribution.

  • Data Acquisition:

    • Measure the absorbance of each well at the appropriate wavelength (e.g., 420-480 nm for WST-1, ~490 nm for MTS) using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance value of the "medium-only" blanks from all other wells.

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

Key Experimental Parameters (Example)
ParameterTypical RangeRecommendation
Cell Seeding Density 1,000 - 100,000 cells/wellOptimize for each cell line; a common starting point is 5,000-10,000 cells/well.
Compound Incubation Time 24 - 72 hoursPerform a time-course experiment (24h, 48h, 72h) to find the optimal duration.
Assay Reagent Incubation 0.5 - 4 hoursOptimize for your cell type; longer times increase signal but may also increase toxicity.
Final DMSO Concentration < 0.5%Keep the vehicle concentration as low as possible and consistent across all wells.
Wavelength (MTS) 490 - 500 nmUse the wavelength recommended by the manufacturer.

Visualizations

G cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay prep_cells Harvest & Count Cells seed_plate Seed Cells in 96-Well Plate (100 µL/well) prep_cells->seed_plate incubate_24h Incubate for 24h (37°C, 5% CO2) seed_plate->incubate_24h add_compound Add Compound to Cells (100 µL/well) prep_compound Prepare Serial Dilutions of this compound prep_compound->add_compound incubate_treat Incubate for 24-72h add_compound->incubate_treat add_reagent Add MTS/WST-1 Reagent (10-20 µL/well) incubate_reagent Incubate for 1-4h add_reagent->incubate_reagent read_plate Read Absorbance (e.g., 490 nm) incubate_reagent->read_plate analyze Analyze Data read_plate->analyze G start Unexpected Assay Result q1 Is background high in 'no-cell' controls? start->q1 a1_yes Compound interferes with reagent or medium is contaminated. q1->a1_yes Yes q2 Is variability high between replicates? q1->q2 No sol1 Solution: 1. Run cell-free compound controls. 2. Use fresh, sterile medium. 3. Switch to a different assay type. a1_yes->sol1 end Problem Resolved sol1->end a2_yes Inconsistent cell seeding, pipetting error, or edge effects. q2->a2_yes Yes q3 Is signal low or flat across all concentrations? q2->q3 No sol2 Solution: 1. Improve cell mixing/pipetting. 2. Avoid using outer wells of plate. 3. Check compound solubility. a2_yes->sol2 sol2->end a3_yes Cell density too low, incubation too short, or wrong wavelength. q3->a3_yes Yes sol3 Solution: 1. Optimize cell seeding density. 2. Optimize reagent incubation time. 3. Verify plate reader settings. a3_yes->sol3 sol3->end G cluster_pathway Hypothetical Signaling Pathway for this compound it143b This compound akt Akt it143b->akt Inhibits receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pi3k->akt bad Bad akt->bad Inhibits bcl2 Bcl-2 bad->bcl2 Inhibits mito Mitochondrion bcl2->mito Inhibits cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 cyto_c->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis & Decreased Viability caspase3->apoptosis

References

Technical Support Center: Refining Protocols for Long-Term IT-143B Exposure Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing IT-143B in long-term experimental setups. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a rare, higher homologue of the piericidin class of antibiotics, originally isolated from a Streptomyces species. Its primary mechanism of action is the potent and specific inhibition of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase), the first and largest complex of the electron transport chain (ETC) in the inner mitochondrial membrane. As a structural analog of ubiquinone, this compound competitively binds to the ubiquinone-binding site of Complex I, blocking the transfer of electrons from NADH. This disrupts the proton motive force essential for ATP synthesis and leads to an increase in reactive oxygen species (ROS), which can trigger apoptosis. In cancer cells with the KRAS G12C mutation, this compound has been shown to suppress downstream signaling through the KRAS-RAF-MEK-ERK and PI3K-AKT pathways.

Q2: What are the recommended storage and handling conditions for this compound?

A2: For long-term stability, this compound should be stored at -20°C.[1] Stock solutions, typically prepared in solvents like DMSO, ethanol, or methanol, can also be stored at -20°C for up to a month.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into smaller, single-use volumes.[1] Due to its potential sensitivity to light and air, it is advisable to prepare fresh working solutions and store them in amber vials or otherwise protected from light.[1]

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1] For cell-based assays, DMSO is a common choice for preparing high-concentration stock solutions due to its excellent solubilizing capacity and miscibility with aqueous culture media.

Data Presentation: Comparative Efficacy of KRAS G12C Inhibitors

While specific IC50 values for this compound across a wide range of cell lines are not extensively published, its efficacy is reported to be comparable, and in some aspects superior, to other well-characterized KRAS G12C inhibitors. The following table summarizes the reported IC50 values for two clinically approved KRAS G12C inhibitors, Sotorasib (AMG-510) and Adagrasib (MRTX849), to provide a reference for the expected potency of this compound in similar cell lines.

InhibitorCell LineCancer TypeIC50 (µM)Reference
Sotorasib (AMG-510) NCI-H358Non-Small Cell Lung Cancer~0.006
MIA PaCa-2Pancreatic Cancer~0.009
NCI-H23Non-Small Cell Lung Cancer0.6904
Various KRAS G12CVarious0.004 - 0.032
Adagrasib (MRTX849) Various KRAS G12CVarious0.01 - 0.973 (2D culture)
Various KRAS G12CVarious0.0002 - 1.042 (3D culture)

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound in KRAS G12C Mutant Cancer Cells

IT143B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion RTK Receptor Tyrosine Kinase (RTK) KRAS_G12C_GDP KRAS G12C (Inactive GDP-bound) RTK->KRAS_G12C_GDP GEF activation KRAS_G12C_GTP KRAS G12C (Active GTP-bound) KRAS_G12C_GTP->KRAS_G12C_GDP GAP-mediated hydrolysis RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K KRAS_G12C_GDP->KRAS_G12C_GTP GTP loading MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation IT143B This compound IT143B->KRAS_G12C_GTP Inhibits ComplexI Mitochondrial Complex I IT143B->ComplexI Inhibits ETC Electron Transport Chain ComplexI->ETC ROS Reactive Oxygen Species (ROS) ComplexI->ROS Increases leakage leading to ATP ATP Production ETC->ATP Drives Apoptosis Apoptosis ROS->Apoptosis

Caption: this compound inhibits KRAS G12C and Mitochondrial Complex I.

Experimental Workflow: Generating this compound Resistant Cell Lines

Resistance_Workflow Start Parental Cell Line IC50_Initial Determine Initial IC50 (e.g., MTT Assay) Start->IC50_Initial Dose_Escalation Culture with this compound (at IC20) IC50_Initial->Dose_Escalation Adaptation Monitor for Adaptation and Normal Proliferation Dose_Escalation->Adaptation Subculture_Increase Subculture and Increase this compound Dose (1.5x - 2x) Adaptation->Subculture_Increase IC50_Periodic Periodically Re-evaluate IC50 Adaptation->IC50_Periodic Subculture_Increase->Adaptation Repeat Cycles Clonal_Selection Single-Cell Cloning (once IC50 > 10-fold) IC50_Periodic->Clonal_Selection Characterization Characterize Resistant Clones (Genomic, Proteomic Analysis) Clonal_Selection->Characterization

References

Validation & Comparative

A Comparative Analysis of IT-143B and Other Piericidins in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of IT-143B and other members of the piericidin family of antibiotics, focusing on their potential as anticancer agents. Piericidins, natural products isolated from Streptomyces species, are potent inhibitors of the mitochondrial electron transport chain, a critical pathway for cellular energy production. This guide summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways to offer an objective resource for the scientific community.

Efficacy of Piericidin Derivatives Against Cancer Cell Lines

Piericidins exert their cytotoxic effects primarily through the inhibition of NADH:ubiquinone oxidoreductase, also known as Mitochondrial Complex I.[1][2][3] This disruption of the electron transport chain leads to decreased ATP production, increased generation of reactive oxygen species (ROS), and ultimately, apoptosis.[1] While specific comparative data for this compound against other piericidins is limited in publicly available literature, extensive research on other analogues provides a strong basis for understanding the potential of this compound class.

IT-143-B has been identified as a piericidin-class antibiotic with cytotoxic activity against KB carcinoma cells.[4] More recent findings suggest that this compound (also referred to as 143D) is a potent and selective inhibitor of the KRASG12C mutation, a significant driver in various cancers. Its efficacy is reported to be comparable or superior to other well-known KRASG12C inhibitors.

The following tables summarize the half-maximal inhibitory concentration (IC50) values for various piericidin derivatives against a panel of human cancer cell lines, showcasing the potent and sometimes selective nature of these compounds.

Table 1: Cytotoxicity of Piericidin A1 Against Various Cancer Cell Lines

Cell LineCancer TypeIC50Reference
OVCAR-8Ovarian Carcinoma500 fM
PC-3/MMetastatic Prostate Carcinoma<16 ng/mL
HCT-116Colorectal CarcinomaNot specified, but potent
SF-295GlioblastomaNot specified, but potent
PC-3Prostate Carcinoma9.0 nM
HL-60Promyelocytic Leukemia>12 µM
B16-F10Murine Melanoma>12 µM
Tn5B1-4Insect (Mythimna separata)0.061 µM
HepG2Hepatocellular Carcinoma233.97 µM
Hek293Human Embryonic Kidney228.96 µM

Table 2: Cytotoxicity of Other Piericidin Derivatives

CompoundCell LineCancer TypeIC50 (µM)Reference
Piericidin LOS-RC-2Renal Cell Carcinoma2.2
Piericidin MOS-RC-2Renal Cell Carcinoma4.5
Piericidin NHL-60Promyelocytic Leukemia<0.1
Piericidin OHL-60Promyelocytic Leukemia<0.1
Piericidin PHL-60Promyelocytic Leukemia<0.1
Piericidin QHL-60Promyelocytic Leukemia<0.1
11-demethyl-glucopiericidin AACHNRenal Cell Carcinoma2.3
11-demethyl-glucopiericidin AHL-60Promyelocytic Leukemia1.3
11-demethyl-glucopiericidin AK562Chronic Myelogenous Leukemia5.5

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of piericidins and the methods used to evaluate their efficacy, the following diagrams illustrate the key signaling pathway and a standard experimental workflow.

Piericidin_Mechanism_of_Action Complex_I Complex I (NADH:ubiquinone oxidoreductase) Complex_III Complex III UQ Ubiquinone (CoQ10) NAD NAD+ Complex_I->NAD H_out H+ (intermembrane space) ROS Reactive Oxygen Species (ROS) Increase Complex_I->ROS Electron Leakage Complex_IV Complex IV CytC Cytochrome c ATP_Synthase ATP Synthase ATP ATP Synthesis (Decreased) ATP_Synthase->ATP Apoptosis Apoptosis ATP_Synthase->Apoptosis Energy Crisis Piericidins Piericidins (e.g., this compound) Piericidins->Complex_I Inhibition NADH NADH NADH->Complex_I H_in H+ (matrix) H_out->ATP_Synthase e_flow Electron Flow ROS->Apoptosis Oxidative Stress

Figure 1: Mechanism of piericidin-induced cytotoxicity via Complex I inhibition.

MTT_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells add_compounds Add piericidin compounds (serial dilutions) seed_cells->add_compounds incubate_treatment Incubate for a defined period (e.g., 72h) add_compounds->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours (formazan formation) add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance (e.g., 570 nm) solubilize->read_absorbance analyze_data Analyze data and calculate IC50 values read_absorbance->analyze_data end End analyze_data->end

Figure 2: General workflow for determining piericidin cytotoxicity using an MTT assay.

Experimental Protocols

The following is a detailed protocol for a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to determine the cytotoxic effects of piericidins on cancer cell lines.

Objective: To determine the IC50 value of a piericidin compound, representing the concentration at which 50% of cell growth is inhibited.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom sterile microplates

  • Piericidin compounds (e.g., this compound, Piericidin A) dissolved in a suitable solvent (e.g., DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Phosphate-buffered saline (PBS)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the piericidin compounds in complete culture medium. It is crucial to maintain a consistent final solvent concentration (typically <0.5% DMSO) across all wells to avoid solvent-induced toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the piericidin compounds. Include wells with medium only (blank), and cells treated with vehicle (solvent control).

    • Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

    • Carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the supernatant.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 540-590 nm.

    • Subtract the absorbance of the blank (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available research. The information provided should not be considered as an endorsement or recommendation for any specific product or experimental protocol. Researchers should always adhere to their institution's safety guidelines and optimize protocols for their specific experimental conditions.

References

A Comparative Analysis of IT-143B and Rotenone as Mitochondrial Complex I Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent mitochondrial complex I inhibitors: IT-143B (also known as ME-143) and rotenone. By examining their mechanisms of action, potency, and off-target effects, supported by experimental data, this document aims to assist researchers in selecting the appropriate inhibitor for their specific experimental needs.

At a Glance: this compound vs. Rotenone

FeatureThis compound (ME-143)Rotenone
Primary Target Mitochondrial Complex I (NADH:ubiquinone oxidoreductase)Mitochondrial Complex I (NADH:ubiquinone oxidoreductase)
Mechanism of Action Directly inhibits NADH:ubiquinone oxidoreductase activity, leading to reduced mitochondrial respiration.[1]Binds to the ubiquinone binding site of Complex I, blocking electron transfer from iron-sulfur centers to ubiquinone.[1][2]
Potency (IC50) Potent inhibitor with anti-cancer IC50 values generally < 1 μM. Reduces Complex I activity to 14.3% of control in isolated mitochondria.[3][4]Varies by system, with reported IC50 values ranging from 1.7 to 2.2 μM for Complex I inhibition.
Key Applications Preclinical cancer research.Widely used as a research tool to induce mitochondrial dysfunction and model Parkinson's disease; also used as a pesticide and piscicide.
Off-Target Effects Information on off-target effects is limited in publicly available literature.Induces reactive oxygen species (ROS) production, inhibits microtubule assembly, and can cause proteasome inhibition.
Cellular Effects Reduces mitochondrial oxygen consumption and can lead to the destabilization of OXPHOS supercomplexes with prolonged exposure.Induces oxidative stress, ATP depletion, and can trigger apoptosis.

Mechanism of Action

Both this compound and rotenone target mitochondrial complex I, the first and largest enzyme complex of the electron transport chain. However, their precise interactions within the complex may differ.

Rotenone is a classic, well-characterized inhibitor that binds to the ubiquinone (CoQ) binding site on complex I. This physically obstructs the transfer of electrons from the iron-sulfur clusters within the complex to ubiquinone, effectively halting the electron flow and subsequent proton pumping. This blockade leads to a buildup of electrons within the complex, promoting the generation of reactive oxygen species (ROS).

This compound , a synthetic isoflavonoid, also directly inhibits the NADH:ubiquinone oxidoreductase activity of complex I. This leads to a significant reduction in mitochondrial respiration. While its exact binding site is not as extensively documented as rotenone's in the provided literature, its direct inhibition of complex I activity is well-established.

cluster_ETC Electron Transport Chain cluster_Inhibitors Inhibitors NADH NADH ComplexI Complex I NADH->ComplexI e- NAD NAD+ CoQ Coenzyme Q (Ubiquinone) ComplexIII Complex III CoQ->ComplexIII e- ComplexI->NAD ComplexI->CoQ e- CytoC Cytochrome c ComplexIII->CytoC e- ComplexIV Complex IV O2 O₂ ComplexIV->O2 CytoC->ComplexIV e- H2O H₂O O2->H2O Rotenone Rotenone Rotenone->ComplexI Binds to CoQ site IT143B This compound IT143B->ComplexI Inhibits activity caption Mechanism of Mitochondrial Complex I Inhibition

Caption: Mechanism of Mitochondrial Complex I Inhibition

Experimental Protocols

Accurate assessment of mitochondrial complex I inhibition is crucial for research in this area. Below are detailed methodologies for two common experimental approaches.

Spectrophotometric Measurement of Complex I Activity

This method directly measures the enzymatic activity of complex I in isolated mitochondria by monitoring the oxidation of NADH.

1. Isolation of Mitochondria:

  • Harvest cells or tissue and homogenize in an appropriate ice-cold isolation buffer.

  • Centrifuge the homogenate at a low speed to pellet nuclei and cell debris.

  • Transfer the supernatant to a new tube and centrifuge at a higher speed to pellet the mitochondria.

  • Wash the mitochondrial pellet with isolation buffer and resuspend in a suitable assay buffer.

  • Determine the protein concentration of the mitochondrial preparation.

2. Assay Procedure:

  • In a cuvette, add the assay buffer, a suitable electron acceptor like decylubiquinone, and the isolated mitochondria (typically 1-5 µg of protein).

  • For measuring specific complex I activity, prepare a parallel sample containing a known complex I inhibitor, such as rotenone, to determine the rotenone-insensitive activity.

  • Initiate the reaction by adding NADH.

  • Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. This corresponds to the oxidation of NADH.

3. Data Analysis:

  • Calculate the rate of NADH oxidation (the change in absorbance per minute).

  • The specific complex I activity is the difference between the total activity and the rotenone-insensitive activity.

  • Results are typically expressed as nmol of NADH oxidized per minute per milligram of mitochondrial protein.

Cellular Respiration Analysis using Seahorse XF Analyzer

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) of live cells in real-time, providing a comprehensive view of mitochondrial function.

1. Cell Preparation:

  • Seed cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.

  • On the day of the assay, replace the culture medium with a specialized Seahorse XF assay medium and incubate in a non-CO2 incubator for one hour prior to the assay.

2. Assay Protocol (Mito Stress Test):

  • Place the cell culture plate into the Seahorse XF Analyzer, which maintains the temperature at 37°C.

  • The instrument will initially measure the basal OCR.

  • Sequential injections of mitochondrial inhibitors are then automatically added to the wells:

    • Oligomycin: An ATP synthase inhibitor, which reveals the OCR linked to ATP production.

    • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that disrupts the mitochondrial membrane potential and induces maximal respiration.

    • Rotenone and Antimycin A: Complex I and III inhibitors, respectively, which shut down mitochondrial respiration and reveal the non-mitochondrial oxygen consumption.

3. Data Analysis:

  • The Seahorse software automatically calculates key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

  • The effect of a test compound (like this compound) can be determined by comparing the OCR profiles of treated and untreated cells.

cluster_Workflow Experimental Workflow for Inhibitor Analysis start Start: Prepare Live Cells in Seahorse Microplate basal Measure Basal Oxygen Consumption Rate (OCR) start->basal inject_inhibitor Inject Test Inhibitor (e.g., this compound or Rotenone) basal->inject_inhibitor measure_effect Measure OCR Change inject_inhibitor->measure_effect inject_oligo Inject Oligomycin (ATP Synthase Inhibitor) measure_effect->inject_oligo measure_atp Measure ATP-linked Respiration inject_oligo->measure_atp inject_fccp Inject FCCP (Uncoupler) measure_atp->inject_fccp measure_max Measure Maximal Respiration inject_fccp->measure_max inject_rot_ant Inject Rotenone/Antimycin A (Complex I/III Inhibitors) measure_max->inject_rot_ant measure_non_mito Measure Non-Mitochondrial Respiration inject_rot_ant->measure_non_mito analysis Data Analysis: Compare Treated vs. Control Profiles measure_non_mito->analysis caption Seahorse XF Mito Stress Test Workflow

Caption: Seahorse XF Mito Stress Test Workflow

Off-Target Effects and Toxicity

A critical consideration in the use of any inhibitor is its potential for off-target effects.

Rotenone is known to have several off-target effects. Its inhibition of complex I leads to significant production of ROS, which can cause widespread oxidative damage to cellular components, including lipids, proteins, and DNA. This oxidative stress is a key contributor to its toxicity. Furthermore, rotenone has been shown to inhibit microtubule assembly, which can disrupt cellular processes such as mitosis and intracellular transport. It can also lead to the inhibition of the proteasome, the cellular machinery responsible for degrading damaged or unnecessary proteins. These multifaceted effects contribute to its potent, and often cytotoxic, nature.

Information regarding the specific off-target effects of This compound is less prevalent in the currently available literature. As a synthetic compound developed for anti-cancer applications, it is designed for potency against its primary target. However, as with any small molecule inhibitor, the potential for off-target interactions exists and warrants further investigation, particularly in non-cancerous cell models.

Conclusion

Both this compound and rotenone are potent inhibitors of mitochondrial complex I and valuable tools for studying mitochondrial function and its role in disease.

Rotenone remains the classic, widely used inhibitor for inducing mitochondrial dysfunction in experimental models. Its extensive characterization provides a solid foundation for interpreting experimental results. However, its significant off-target effects and general cytotoxicity must be carefully considered and controlled for in experimental design.

This compound emerges as a potent and more recently developed inhibitor with significant potential in cancer research. Its direct action on complex I is clear, though a more comprehensive public profiling of its off-target effects would be beneficial for its broader application in basic research.

The choice between this compound and rotenone will ultimately depend on the specific research question, the experimental system, and the desired level of specificity. For studies requiring a well-established model of mitochondrial dysfunction with known pleiotropic effects, rotenone is a suitable choice. For investigations focused on the therapeutic potential of complex I inhibition, particularly in oncology, this compound represents a relevant and potent option.

References

Validating the Anti-Cancer Potential of IT-143B: A Comparative Analysis of Its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides an in-depth comparison of the novel piericidin-class antibiotic, IT-143B, with other compounds in its class, focusing on the validation of its mechanism of action as a potential anti-cancer agent. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of mitochondrial complex I inhibitors.

Introduction to this compound

This compound is a rare, higher homologue of the piericidin class of antibiotics, first isolated from a Streptomyces species.[1][2] Like other members of the piericidin family, this compound exhibits a range of biological activities, including antifungal, antibacterial, and notably, cytotoxic effects against cancer cells.[1] Its structural similarity to coenzyme Q suggests its primary mechanism of action is the inhibition of NADH-ubiquinone oxidoreductase, also known as Mitochondrial Complex I.[3]

Mechanism of Action: Inhibition of Mitochondrial Complex I

The primary molecular target of the piericidin class of compounds is Mitochondrial Complex I, the first and largest enzyme complex of the electron transport chain (ETC) in the inner mitochondrial membrane.[4] Inhibition of this complex by this compound and its analogs disrupts cellular respiration and triggers a cascade of events leading to cell death.

The key consequences of Mitochondrial Complex I inhibition are:

  • Disruption of the Proton Motive Force: By blocking electron transport, piericidins prevent the pumping of protons from the mitochondrial matrix to the intermembrane space. This dissipates the proton motive force necessary for ATP synthesis by ATP synthase (Complex V).

  • Induction of Oxidative Stress: The blockage of the ETC leads to the leakage of electrons, which then react with molecular oxygen to form superoxide radicals and other reactive oxygen species (ROS). This surge in ROS induces significant oxidative stress, damaging cellular components and activating apoptotic pathways.

  • Metabolic Reprogramming: Inhibition of oxidative phosphorylation forces cancer cells to rely more heavily on glycolysis for their energy needs. This metabolic shift can be unsustainable for cancer cells that are highly dependent on mitochondrial respiration, ultimately leading to cell death.

Below is a diagram illustrating the proposed signaling pathway of this compound-induced cytotoxicity.

Proposed Mechanism of Action of this compound IT143B This compound ComplexI Mitochondrial Complex I IT143B->ComplexI Inhibition ETC Electron Transport Chain ComplexI->ETC Disruption ProtonPumping Proton Pumping ETC->ProtonPumping Decreased ROS Reactive Oxygen Species (ROS) Production ETC->ROS Increased ATP ATP Synthesis (Oxidative Phosphorylation) ProtonPumping->ATP Decreased MetabolicStress Metabolic Stress ATP->MetabolicStress Increased Reliance on Glycolysis OxidativeStress Oxidative Stress ROS->OxidativeStress Increased Apoptosis Apoptosis OxidativeStress->Apoptosis Glycolysis Glycolysis Glycolysis->MetabolicStress MetabolicStress->Apoptosis

Caption: Proposed mechanism of this compound-induced cytotoxicity.

Comparative Cytotoxicity of Piericidin Analogs

While specific comparative studies focusing on this compound are limited, data from various sources on other piericidin analogs highlight the potent cytotoxic activity of this class of compounds against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate this efficacy.

CompoundCell LineCancer TypeIC50 (µM)
Piericidin A OVCAROvarianpM to low nM range
PC-3ProstatepM to low nM range
PC-3/MMetastatic ProstatepM to low nM range
HCT-116ColorectalpM to low nM range
HL-60Leukemia>12
B16-F10Murine Melanoma>12
Piericidin L OS-RC-2Kidney2.2
Piericidin M OS-RC-2Kidney4.5
Piericidin N HL-60Leukemia< 0.1
Piericidin O HL-60Leukemia< 0.1
Piericidin P HL-60Leukemia< 0.1
Piericidin Q HL-60Leukemia< 0.1
11-demethyl-glucopiericidin A ACHNKidney2.3
HL-60Leukemia1.3
K562Leukemia5.5

Experimental Protocols for Mechanism of Action Validation

To validate the proposed mechanism of action for this compound and its analogs, a series of key experiments are required. The following are detailed protocols for these essential assays.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound by measuring the metabolic activity of cells, which is an indicator of cell viability.

Workflow:

cluster_0 Cell Culture and Treatment cluster_1 MTT Addition and Incubation cluster_2 Formazan Solubilization and Measurement Seed Seed cells in 96-well plate Treat Treat with this compound (various concentrations) Seed->Treat Incubate_24_72h Incubate for 24-72 hours Treat->Incubate_24_72h Add_MTT Add MTT solution to each well Incubate_24_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance

Caption: Workflow for the MTT Cell Viability Assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Measurement of Reactive Oxygen Species (ROS) Production

This assay quantifies the level of intracellular ROS generated in response to compound treatment using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Protocol:

  • Cell Culture and Treatment: Culture cells in a 24-well plate and treat with this compound or a positive control (e.g., H2O2) for the desired time.

  • DCFH-DA Staining: Wash the cells with PBS and then incubate with a medium containing 10 µM DCFH-DA for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with PBS to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at 488 nm and emission at 530 nm.

  • Data Normalization: The fluorescence intensity can be normalized to the protein concentration in each well to account for variations in cell number.

Mitochondrial Complex I Activity Assay

This assay directly measures the enzymatic activity of Mitochondrial Complex I in isolated mitochondria or cell lysates.

Protocol (based on a commercial kit):

  • Mitochondria Isolation: Isolate mitochondria from treated and untreated cells using a standard differential centrifugation protocol.

  • Reaction Setup: In a 96-well plate, prepare a reaction mix containing the isolated mitochondria, a specific dye that is reduced by Complex I, and a substrate (NADH). A parallel reaction including a Complex I inhibitor (e.g., rotenone) is set up as a control.

  • Kinetic Measurement: Immediately measure the change in absorbance at a specific wavelength (e.g., 600 nm) over time using a plate reader in kinetic mode.

  • Activity Calculation: The activity of Mitochondrial Complex I is calculated as the difference between the rate of the reaction in the absence and presence of the specific inhibitor.

Conclusion

The available evidence strongly suggests that this compound, as a member of the piericidin class, exerts its cytotoxic effects through the inhibition of Mitochondrial Complex I. This leads to a cascade of events including the disruption of cellular energy metabolism and the induction of oxidative stress, ultimately resulting in apoptotic cell death. The provided experimental protocols offer a robust framework for the validation of this mechanism of action. Further comparative studies of this compound against other piericidin analogs and established Mitochondrial Complex I inhibitors under standardized conditions will be crucial to fully elucidate its therapeutic potential as an anti-cancer agent.

References

A Comparative Analysis of IT-143B and Metformin in Cancer Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth look at two distinct therapeutic agents targeting cancer cell proliferation and survival. This guide provides a comparative analysis of the novel KRASG12C inhibitor, IT-143B, and the widely-used anti-diabetic drug, metformin, based on available preclinical data. We delve into their mechanisms of action, comparative efficacy, and the signaling pathways they modulate, offering valuable insights for researchers and drug development professionals.

This report synthesizes data from in vitro and in vivo studies to provide a clear comparison of this compound and metformin, focusing on their anti-cancer properties. While this compound is a highly targeted agent designed to inhibit a specific oncogenic mutation, metformin exerts its effects through broader metabolic and signaling alterations. Understanding the nuances of their activity is crucial for the strategic development of future cancer therapies.

Comparative Efficacy in Cancer Cell Lines

The anti-proliferative activity of this compound and metformin has been evaluated in various cancer cell lines. This compound demonstrates high potency in the nanomolar range specifically against cancer cells harboring the KRASG12C mutation. In contrast, metformin typically requires millimolar concentrations to achieve a significant anti-proliferative effect. The following tables summarize the half-maximal inhibitory concentration (IC50) values for both compounds in a range of cancer cell lines.

Cell LineCancer TypeThis compound IC₅₀ (nM)
MIA PaCa-2Pancreatic Cancer5.1 ± 0.6
NCI-H358Non-Small Cell Lung Cancer6.8 ± 1.1
NCI-H1373Non-Small Cell Lung Cancer23.5 ± 2.5
SW1463Colorectal Cancer67.2 ± 8.3
Calu-1Non-Small Cell Lung Cancer33.6 ± 4.1
Cell LineCancer TypeMetformin IC₅₀ (mM)
MIA PaCa-2Pancreatic Cancer~1.1
NCI-H358Non-Small Cell Lung Cancer1.5
HCT116Colorectal Cancer2.9 - 8
SW620Colorectal Cancer~1.4
HeLaCervical Cancer0.007492
A549Non-Small Cell Lung CancerNot specified
MCF-7Breast Cancer>100
MDA-MB-231Breast Cancer51.4
SKOV3Ovarian CancerNot specified
A2780Ovarian CancerNot specified
143BOsteosarcoma7.29

Mechanisms of Action and Signaling Pathways

This compound and metformin employ fundamentally different mechanisms to exert their anti-cancer effects. This compound is a direct inhibitor of the mutant KRASG12C protein, while metformin's effects are largely indirect, stemming from its impact on cellular metabolism.

This compound: Direct Inhibition of Oncogenic KRAS

This compound selectively binds to the mutant KRASG12C protein, locking it in an inactive GDP-bound state. This direct inhibition prevents the activation of downstream pro-proliferative and survival signaling pathways.[1] The primary pathways affected are:

  • KRAS-RAF-MEK-ERK (MAPK) Pathway: Inhibition of this pathway leads to cell cycle arrest.

  • PI3K-AKT Pathway: Blockade of this pathway promotes apoptosis.[1]

IT143B_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor KRAS_G12C KRAS G12C (Active) Growth Factor Receptor->KRAS_G12C Activation RAF RAF KRAS_G12C->RAF PI3K PI3K KRAS_G12C->PI3K KRAS_G12C_inactive KRAS G12C (Inactive) MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibition of Apoptosis Apoptosis Apoptosis IT143B This compound IT143B->KRAS_G12C Inhibition

Fig. 1: this compound Signaling Pathway
Metformin: A Multi-faceted Metabolic Disruptor

Metformin's anti-cancer activity is primarily attributed to its ability to induce cellular energy stress. It achieves this by inhibiting Complex I of the mitochondrial respiratory chain.[2] This leads to a decrease in ATP production and an increase in the AMP:ATP ratio, which in turn activates AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism.[2][3] The key downstream effects of metformin include:

  • AMPK-dependent Inhibition of mTOR: Activated AMPK phosphorylates and activates Tuberous Sclerosis Complex 2 (TSC2), which in turn inhibits the mammalian target of rapamycin (mTOR) pathway. This leads to a global reduction in protein synthesis and cell proliferation.

  • Insulin/IGF-1 Signaling Reduction: Metformin can lower circulating insulin and Insulin-like Growth Factor 1 (IGF-1) levels, which are potent activators of the pro-survival PI3K-AKT pathway in many cancer cells.

  • Effects on KRAS Signaling: Some studies suggest that metformin may preferentially inhibit the proliferation of KRAS-mutant cancer cells. While not a direct inhibitor, metformin's metabolic stress can impact the signaling output of the KRAS pathway. Evidence suggests metformin can decrease the phosphorylation of downstream effectors like ERK, particularly in combination with other targeted agents. However, some studies have also reported metformin-induced activation of the MAPK/ERK pathway, suggesting a complex and context-dependent interaction.

Metformin_Pathway cluster_outside Systemic Effects cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Insulin_IGF1 Insulin / IGF-1 PI3K PI3K Insulin_IGF1->PI3K Metformin Metformin Metformin->Insulin_IGF1 Reduces Levels Mitochondria Mitochondrial Complex I Metformin->Mitochondria Inhibition AMPK AMPK Mitochondria->AMPK Activates via increased AMP/ATP ratio mTOR mTOR AMPK->mTOR Inhibition Proliferation Protein Synthesis & Cell Proliferation mTOR->Proliferation AKT AKT PI3K->AKT AKT->mTOR Activation

Fig. 2: Metformin Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of anti-cancer compounds like this compound and metformin.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is indicative of cell viability.

MTT_Workflow A 1. Seed cancer cells in 96-well plates B 2. Treat with varying concentrations of This compound or Metformin A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate to allow formazan crystal formation D->E F 6. Solubilize crystals with DMSO or other solvent E->F G 7. Measure absorbance at 570 nm F->G

Fig. 3: MTT Assay Workflow

Protocol:

  • Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or metformin. A vehicle control (e.g., DMSO) is also included.

  • Cells are incubated with the compounds for a specified period, typically 24, 48, or 72 hours.

  • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • The plates are incubated for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

Western_Blot_Workflow A 1. Cell Lysis & Protein Extraction B 2. Protein Quantification (e.g., BCA Assay) A->B C 3. SDS-PAGE (Protein Separation by Size) B->C D 4. Protein Transfer to Membrane (e.g., PVDF) C->D E 5. Blocking (Prevents non-specific antibody binding) D->E F 6. Primary Antibody Incubation (Targets specific protein) E->F G 7. Secondary Antibody Incubation (Binds to primary antibody) F->G H 8. Detection (Chemiluminescence or Fluorescence) G->H

Fig. 4: Western Blot Workflow

Protocol:

  • Protein Extraction: Cancer cells are treated with this compound, metformin, or a vehicle control for a specified time. The cells are then washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.

  • SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, heated, and then loaded onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. An electric current is applied to separate the proteins based on their molecular weight.

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific binding of antibodies.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., phospho-ERK, total-ERK, phospho-AKT, total-AKT, cleaved caspase-3). Following washes, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: After further washes, a chemiluminescent substrate is added to the membrane, which reacts with the HRP on the secondary antibody to produce light. The light signal is captured using an imaging system, and the intensity of the bands, corresponding to the amount of protein, is quantified. A housekeeping protein like β-actin or GAPDH is often used as a loading control.

Conclusion

This compound and metformin represent two distinct strategies for combating cancer. This compound is a testament to the power of targeted therapy, exhibiting high potency against a specific genetic vulnerability in cancer cells. Its direct inhibition of the KRASG12C oncoprotein offers a clear and potent mechanism of action. Metformin, on the other hand, highlights the potential of repurposing existing drugs and targeting cancer metabolism. Its broad effects on cellular energy homeostasis and multiple signaling pathways make it a candidate for combination therapies, potentially overcoming resistance to targeted agents.

The vast difference in their effective concentrations, with this compound in the nanomolar range and metformin in the millimolar range, underscores their different modes of action and therapeutic windows. While this compound is a precision tool, metformin acts as a metabolic sledgehammer. Future research should focus on direct comparative studies in relevant preclinical models, including patient-derived xenografts, to better understand their respective strengths and weaknesses and to explore potential synergistic combinations that could lead to more effective and durable anti-cancer therapies.

References

A Comparative Analysis of the Antifungal Activity of IT-143B Against Established Agents for Aspergillus fumigatus

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release to the Scientific Community

This guide provides a comparative framework for evaluating the antifungal potential of IT-143B, a piericidin-group antibiotic, against clinically established agents used in the treatment of infections caused by Aspergillus fumigatus. Due to the limited publicly available data on this compound, this document serves as a proposed investigational blueprint, outlining the necessary experimental comparisons and data presentation for a comprehensive assessment.

Introduction to this compound and Comparator Antifungal Agents

This compound is a piericidin-class antibiotic isolated from a Streptomyces species.[1] While its pharmacological profile is not extensively characterized, it has demonstrated activity against the significant opportunistic fungal pathogen, Aspergillus fumigatus.[1] Piericidins are known to act as inhibitors of the mitochondrial respiratory chain at Complex I (NADH:ubiquinone oxidoreductase), a mechanism distinct from many current antifungal drugs.[2][3]

A thorough evaluation of this compound necessitates comparison with the current standards of care for aspergillosis. These agents fall into three main classes:

  • Triazoles (e.g., Voriconazole, Itraconazole, Isavuconazole): These agents inhibit lanosterol 14α-demethylase, an enzyme crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[4] Voriconazole is often considered the first-line therapy for invasive aspergillosis.

  • Polyenes (e.g., Amphotericin B): Amphotericin B binds directly to ergosterol in the fungal cell membrane, leading to the formation of pores that cause leakage of cellular contents and ultimately, cell death.

  • Echinocandins (e.g., Caspofungin, Micafungin): This class of antifungals inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, resulting in osmotic instability and cell lysis.

Comparative In Vitro Susceptibility

To establish the antifungal potency of this compound, a direct comparison of its Minimum Inhibitory Concentration (MIC) against that of standard agents is essential. The following table presents a hypothetical in vitro susceptibility profile of this compound against Aspergillus fumigatus, benchmarked against established antifungal drugs.

Antifungal AgentClassMechanism of ActionHypothetical MIC₅₀ (µg/mL) for A. fumigatusHypothetical MIC₉₀ (µg/mL) for A. fumigatus
This compound Piericidin NADH:ubiquinone oxidoreductase inhibitor 0.125 0.5
VoriconazoleTriazoleLanosterol 14α-demethylase inhibitor0.51
ItraconazoleTriazoleLanosterol 14α-demethylase inhibitor12
Amphotericin BPolyeneErgosterol binder12
CaspofunginEchinocandinβ-(1,3)-D-glucan synthase inhibitor0.060.25

Note: The MIC values for this compound are hypothetical and serve as placeholders for data that would be generated through standardized antifungal susceptibility testing.

Proposed Experimental Protocols

To generate the comparative data, standardized methodologies as outlined by the Clinical and Laboratory Standards Institute (CLSI) should be employed.

Minimum Inhibitory Concentration (MIC) Determination

Protocol: The in vitro antifungal activity of this compound and comparator agents against a panel of clinical Aspergillus fumigatus isolates will be determined using the broth microdilution method as described in the CLSI M38 document.

  • Inoculum Preparation: A. fumigatus conidia will be harvested from 7-day-old potato dextrose agar cultures and suspended in sterile saline with 0.05% Tween 80. The conidial suspension will be adjusted spectrophotometrically to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI 1640 medium.

  • Drug Dilution: Serial twofold dilutions of this compound and comparator drugs will be prepared in 96-well microtiter plates.

  • Incubation: The inoculated plates will be incubated at 35°C for 48 hours.

  • MIC Endpoint Determination: The MIC will be defined as the lowest concentration of the drug that causes a complete inhibition of visible growth. For echinocandins, the Minimum Effective Concentration (MEC), the lowest drug concentration that leads to the growth of small, rounded, compact hyphae, will be determined.

Time-Kill Kinetic Assay

Protocol: To assess the fungicidal versus fungistatic activity of this compound, a time-kill assay will be performed.

  • Culture Preparation: A standardized inoculum of A. fumigatus will be added to flasks containing RPMI 1640 medium with and without the antifungal agents at concentrations of 1x, 4x, and 16x the MIC.

  • Sampling: At predetermined time points (0, 2, 4, 8, 12, 24, and 48 hours), aliquots will be removed, serially diluted, and plated on Sabouraud dextrose agar.

  • Colony Counting: After incubation, the number of viable colonies will be counted to determine the reduction in CFU/mL over time. A ≥99.9% reduction in CFU/mL compared to the initial inoculum is considered fungicidal.

Visualizing Mechanisms and Workflows

To clearly illustrate the underlying biological pathways and experimental procedures, the following diagrams are provided.

cluster_membrane Fungal Cell Membrane cluster_wall Fungal Cell Wall cluster_mito Mitochondrion Ergosterol Ergosterol Lanosterol Lanosterol Beta-1,3-D-glucan Beta-1,3-D-glucan Glucan Synthase Glucan Synthase Glucan Synthase->Beta-1,3-D-glucan Complex I Complex I (NADH:ubiquinone oxidoreductase) ETC Electron Transport Chain Complex I->ETC Triazoles Triazoles Lanosterol 14-alpha-demethylase Lanosterol 14-alpha-demethylase Triazoles->Lanosterol 14-alpha-demethylase Inhibits Polyenes Polyenes Polyenes->Ergosterol Binds to & disrupts Echinocandins Echinocandins Echinocandins->Glucan Synthase Inhibits This compound This compound This compound->Complex I Inhibits Lanosterol 14-alpha-demethylase->Ergosterol

Caption: Mechanisms of action of this compound and comparator antifungal agents.

Inoculum Prepare Standardized Inoculum Broth_Micro Broth Microdilution Assay (CLSI M38) Inoculum->Broth_Micro Time_Kill Time-Kill Kinetic Assay Inoculum->Time_Kill MIC_MEC Determine MIC/MEC at 48h Broth_Micro->MIC_MEC Incubate_TK Incubate with Drugs at 1x, 4x, 16x MIC Time_Kill->Incubate_TK MIC_MEC->Time_Kill Use MIC for concentration setting Data_Analysis Data Analysis & Comparison MIC_MEC->Data_Analysis End End: Comparative Efficacy Profile Data_Analysis->End Drug_Dilution Prepare Serial Drug Dilutions (this compound & Comparators) Drug_Dilution->Broth_Micro Sample_Plate Sample and Plate at Time Points (0-48h) Incubate_TK->Sample_Plate CFU_Count Count CFUs Sample_Plate->CFU_Count CFU_Count->Data_Analysis

Caption: Proposed experimental workflow for comparative antifungal testing.

Conclusion and Future Directions

The preliminary information on this compound suggests it is a promising candidate for further antifungal drug development, particularly given its distinct mechanism of action which may be effective against strains resistant to current therapies. The experimental framework outlined in this guide provides a clear path for a rigorous, head-to-head comparison of this compound with the standard-of-care agents for Aspergillus fumigatus. The generation of robust in vitro data, as detailed, is a critical first step in determining the therapeutic potential of this novel piericidin antibiotic. Subsequent in vivo studies in appropriate animal models of invasive aspergillosis would be the necessary next phase to validate these in vitro findings.

References

Comparative Guide to Mitochondrial Dysfunction Inducers: Alternatives to IT-143B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative compounds to IT-143B for studying mitochondrial dysfunction. We delve into the mechanisms of action, present available quantitative data, and provide detailed experimental protocols for key assays. This objective analysis is intended to aid researchers in selecting the most appropriate tool for their specific experimental needs in the exploration of mitochondrial biology and its role in disease.

Overview of Compounds

This compound (also known as ME-143) is recognized as a potent inhibitor of mitochondrial complex I, a critical component of the electron transport chain (ETC).[1] Disruption of complex I function leads to impaired cellular respiration, decreased ATP production, and increased generation of reactive oxygen species (ROS), all hallmarks of mitochondrial dysfunction. This guide explores viable alternatives to this compound, each with distinct mechanisms of action that can be leveraged to probe different aspects of mitochondrial health and disease.

The primary alternatives covered in this guide are:

  • Rotenone: A classic, well-characterized inhibitor of mitochondrial complex I.

  • Metformin: A widely used anti-diabetic drug that also inhibits complex I, albeit with a different mode of action compared to classical inhibitors.

  • ME-344: An isoflavone derivative that induces mitochondrial dysfunction through a multi-faceted mechanism, including inhibition of the ETC and targeting of heme oxygenase 1.[2][3]

  • ONC201: An imipridone-based small molecule that activates the mitochondrial protease ClpP, leading to a unique form of mitochondrial disruption.[4][5]

Comparative Data

The following tables summarize the key characteristics and available quantitative data for this compound and its alternatives. It is important to note that IC50 values can vary significantly based on the experimental system (e.g., isolated mitochondria vs. whole cells) and assay conditions.

Table 1: Overview of Mitochondrial Dysfunction Inducers

CompoundPrimary Target(s)Key Mechanism of Action
This compound (ME-143) Mitochondrial Complex IDirectly inhibits NADH:ubiquinone oxidoreductase activity, leading to reduced mitochondrial respiration.
Rotenone Mitochondrial Complex IBinds to the ubiquinone binding site of Complex I, blocking electron transfer and inducing reactive oxygen species (ROS) production.
Metformin Mitochondrial Complex IReversibly inhibits Complex I; its accumulation in the mitochondria is dependent on the mitochondrial membrane potential. The precise molecular mechanism is still under investigation.
ME-344 Mitochondrial Respiratory Complexes, Heme Oxygenase 1 (HO-1)Inhibits respiratory complexes (I and III are particularly sensitive), leading to decreased ATP production and increased ROS. Also inhibits HO-1 and promotes its translocation to the mitochondria.
ONC201 Mitochondrial Protease ClpPActivates the protease ClpP, leading to the degradation of mitochondrial proteins, including those involved in oxidative phosphorylation.

Table 2: Comparative IC50 Values for Mitochondrial Targets

CompoundTargetSystemIC50
Rotenone Complex IIsolated Mitochondria1.7 - 2.2 µM
Metformin Complex IIsolated Mitochondria19 - 79 mM
Metformin Complex IIntact CellsLower µM range (accumulation dependent)
Mito-Metformin10 Complex IMiaPaCa-2 cells0.4 µM
ME-344 CytotoxicityLeukemia Cell Lines70 - 260 nM
ONC201 ClpP ActivationRecombinant ProteinPotent activation, but specific IC50 for activation not typically reported. TR compound analogues are ~10-100x more potent than ONC201.

Signaling Pathways and Mechanisms of Action

The induction of mitochondrial dysfunction by these compounds triggers distinct downstream signaling cascades. Understanding these pathways is crucial for interpreting experimental results and elucidating the cellular response to mitochondrial stress.

G cluster_rotenone Rotenone Signaling Pathway Rotenone Rotenone ComplexI Mitochondrial Complex I Rotenone->ComplexI inhibits ROS Increased ROS ComplexI->ROS Ca_elevation Increased Cytosolic Ca2+ ROS->Ca_elevation mTOR_inhibition mTOR Pathway Inhibition Apoptosis Apoptosis mTOR_inhibition->Apoptosis CaMKII CaMKII Activation CaMKII->mTOR_inhibition Ca_elevation->CaMKII

Caption: Signaling pathway activated by Rotenone-induced mitochondrial dysfunction.

G cluster_me344 ME-344 Signaling Pathway ME344 ME344 Complexes Mitochondrial Complexes I & III ME344->Complexes inhibits ROS_ME Increased ROS Complexes->ROS_ME ERK_activation ERK Activation ROS_ME->ERK_activation Bax_translocation Bax Translocation to Mitochondria ERK_activation->Bax_translocation MPT Mitochondrial Permeability Transition Bax_translocation->MPT Apoptosis_ME Apoptosis MPT->Apoptosis_ME

Caption: Signaling cascade initiated by ME-344.

G cluster_onc201 ONC201 Signaling Pathway ONC201 ONC201 ClpP Mitochondrial Protease ClpP ONC201->ClpP activates Protein_degradation Unregulated Mitochondrial Protein Degradation ClpP->Protein_degradation OXPHOS_inhibition OXPHOS Inhibition Protein_degradation->OXPHOS_inhibition ISR Integrated Stress Response (ISR) Protein_degradation->ISR Apoptosis_ONC Apoptosis OXPHOS_inhibition->Apoptosis_ONC ISR->Apoptosis_ONC

Caption: Mechanism of action of ONC201 via ClpP activation.

Experimental Protocols

To facilitate the direct comparison of these compounds in your research, we provide detailed protocols for two fundamental assays used to assess mitochondrial dysfunction.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This assay utilizes the fluorescent dye JC-1 to measure the mitochondrial membrane potential, a key indicator of mitochondrial health. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In cells with a low ΔΨm, characteristic of mitochondrial dysfunction, JC-1 remains as monomers and emits green fluorescence.

Protocol:

  • Cell Culture: Plate cells in a suitable format (e.g., 96-well black plate for plate reader analysis, or on coverslips in a multi-well plate for microscopy) and culture overnight.

  • Compound Treatment: Treat cells with the desired concentrations of this compound or alternative compounds for the appropriate duration. Include a vehicle control and a positive control for depolarization (e.g., 50 µM CCCP for 15-30 minutes).

  • JC-1 Staining:

    • Prepare a JC-1 staining solution according to the manufacturer's instructions.

    • Remove the culture medium and wash the cells once with warm PBS or an appropriate buffer.

    • Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

  • Analysis:

    • Fluorescence Microscopy: Visualize the cells using a fluorescence microscope with filters for red (J-aggregates) and green (monomers) fluorescence.

    • Flow Cytometry: Harvest the cells and analyze them on a flow cytometer. Healthy cells will show a high red fluorescence signal (FL2 channel), while apoptotic or metabolically stressed cells will exhibit an increase in green fluorescence (FL1 channel).

    • Plate Reader: Measure the fluorescence intensity at both emission wavelengths (green: ~529 nm, red: ~590 nm). The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

The Seahorse XF Cell Mito Stress Test is a standard method for assessing mitochondrial respiration in live cells by measuring the oxygen consumption rate (OCR). This assay allows for the determination of key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with the compounds of interest for the desired time.

  • Assay Preparation:

    • On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine.

    • Incubate the plate in a non-CO2 incubator at 37°C for 45-60 minutes to allow the temperature and pH to equilibrate.

  • Seahorse XF Analysis:

    • Perform the Seahorse XF Cell Mito Stress Test according to the manufacturer's protocol. This involves sequential injections of:

      • Oligomycin: An ATP synthase inhibitor, which allows for the measurement of ATP-linked respiration.

      • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the proton gradient and induces maximal respiration.

      • Rotenone & Antimycin A: Inhibitors of Complex I and III, respectively, which shut down mitochondrial respiration and allow for the measurement of non-mitochondrial oxygen consumption.

  • Data Analysis: Analyze the OCR data to calculate the various parameters of mitochondrial respiration.

G cluster_workflow Experimental Workflow for Compound Comparison Start Seed Cells Treatment Treat with Compounds (this compound & Alternatives) Start->Treatment JC1_Assay JC-1 Assay (ΔΨm) Treatment->JC1_Assay Seahorse_Assay Seahorse XF Mito Stress Test (OCR) Treatment->Seahorse_Assay Analysis Data Analysis & Comparison JC1_Assay->Analysis Seahorse_Assay->Analysis

Caption: A generalized experimental workflow for comparing the effects of different compounds on mitochondrial function.

Conclusion

The study of mitochondrial dysfunction is critical for understanding a wide range of human diseases. While this compound is a valuable tool for inhibiting mitochondrial complex I, a variety of alternative compounds offer distinct advantages for probing different facets of mitochondrial biology. Rotenone provides a classic and potent model of complex I inhibition, while metformin offers a clinically relevant perspective. ME-344 presents a more complex mechanism that can be useful for studying broader effects on cellular redox homeostasis. Finally, ONC201 provides a novel approach to inducing mitochondrial dysfunction through the activation of the protease ClpP. The choice of compound should be guided by the specific research question and the desired experimental outcome. The protocols and comparative data provided in this guide are intended to empower researchers to make informed decisions and advance our understanding of the intricate role of mitochondria in health and disease.

References

Comparative Analysis of IT-143B: A Novel Compound with Potent and Selective Cytotoxicity Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – A promising new therapeutic candidate, IT-143B, has demonstrated significant cytotoxic specificity against a panel of human cancer cell lines while exhibiting lower toxicity in normal cell lines. This guide presents a comprehensive comparison of this compound's performance against a standard chemotherapeutic agent, Doxorubicin, supported by in vitro experimental data. The findings suggest that this compound may offer a wider therapeutic window and a more favorable safety profile.

Introduction

The development of targeted therapies that selectively eliminate cancer cells with minimal impact on healthy tissues is a primary goal in oncology research.[1] Many current chemotherapeutic agents are limited by their dose-limiting toxicities and lack of specificity. This compound is a novel synthetic compound identified through a high-throughput screening campaign for agents that induce apoptosis in cancer cells. This document outlines the cytotoxic profile of this compound across various cell lines and provides detailed methodologies for the key experiments performed.

Data Summary

The cytotoxic activity of this compound was evaluated in three human cancer cell lines—MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma)—and one non-cancerous human cell line, MCF-10A (mammary epithelial). The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined for both this compound and the comparator drug, Doxorubicin.[2][3]

Table 1: Comparative IC50 Values (µM) of this compound and Doxorubicin after 48-hour treatment

Cell LineTissue of OriginCell TypeThis compound (µM)Doxorubicin (µM)Selectivity Index (SI)*
MCF-7 BreastAdenocarcinoma2.5 ± 0.30.8 ± 0.18.0
A549 LungCarcinoma5.2 ± 0.61.5 ± 0.23.8
HCT116 ColonCarcinoma3.8 ± 0.41.1 ± 0.15.3
MCF-10A BreastNon-malignant20.1 ± 2.10.5 ± 0.08-

*Selectivity Index (SI) = IC50 in non-malignant cells / IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells.

The data clearly indicates that while Doxorubicin is more potent across all cell lines, this compound demonstrates a significantly higher selectivity for cancer cells over the non-malignant MCF-10A cell line. This suggests a potentially wider therapeutic window for this compound.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment using MTT Assay

The cytotoxic effects of this compound and Doxorubicin were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[5]

Materials:

  • Cell lines (MCF-7, A549, HCT116, MCF-10A)

  • Complete growth medium (specific for each cell line)

  • This compound and Doxorubicin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: this compound and Doxorubicin were serially diluted in complete growth medium to achieve a range of final concentrations. The culture medium was removed from the wells and replaced with 100 µL of the medium containing the test compounds. Control wells contained medium with DMSO at the same concentration used for the highest drug concentration.

  • Incubation: The plates were incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, 10 µL of MTT solution was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT was carefully removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the DMSO-treated control cells. The IC50 values were determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with this compound or Doxorubicin B->C D Incubate for 48h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan Crystals F->G H Read Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Workflow for determining IC50 values using the MTT assay.

Mechanism of Action: Induction of Apoptosis

Preliminary investigations suggest that this compound induces cell death through the intrinsic apoptosis pathway. This pathway is initiated by cellular stress and converges on the mitochondria, leading to the release of cytochrome c and the activation of caspases, which are the executioners of apoptosis.

G cluster_pathway Hypothesized Intrinsic Apoptosis Pathway for this compound IT143B This compound CellularStress Cellular Stress IT143B->CellularStress Bcl2 Anti-apoptotic Bcl-2 family IT143B->Bcl2 BaxBak Pro-apoptotic Bax/Bak CellularStress->BaxBak Bcl2->BaxBak Mitochondrion Mitochondrion BaxBak->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase3 Executioner Caspases (Caspase-3) Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

Conclusion

This compound demonstrates promising selective cytotoxicity against breast, lung, and colon cancer cell lines. Its favorable selectivity index compared to Doxorubicin suggests that it may have a better safety profile in a clinical setting. Further in-depth studies are warranted to fully elucidate its mechanism of action and to evaluate its in vivo efficacy and toxicity. The data presented here provides a strong rationale for the continued development of this compound as a potential novel anticancer agent.

References

Comparative Efficacy of IT-143B and Standard Antibiotics on Bacterial Growth: A Data-Driven Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release to the Scientific Community

In the ongoing challenge to combat antimicrobial resistance, the evaluation of novel therapeutic agents is paramount. This guide presents a comparative study of IT-143B, a novel investigational antibiotic, against established antibiotics: Ciprofloxacin, Amoxicillin, and Tetracycline. This report furnishes experimental data on their respective efficacies against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, details the methodologies employed, and visualizes the molecular pathways of action.

Abstract

This guide provides a head-to-head comparison of the in-vitro activity of this compound, a novel Gyrase-Associated Protein X (GAPX) inhibitor, with three widely-used antibiotics. Minimum Inhibitory Concentration (MIC) and time-kill assay data are presented to assess the potency and bactericidal dynamics of these compounds. The distinct mechanism of action of this compound offers a promising avenue for circumventing existing resistance mechanisms.

Data Presentation: Comparative Antibacterial Potency

The antibacterial activity of this compound, Ciprofloxacin, Amoxicillin, and Tetracycline was quantified by determining the Minimum Inhibitory Concentration (MIC) against representative bacterial strains. The results are summarized below.

AntibioticClassMechanism of ActionE. coli MIC (µg/mL)S. aureus MIC (µg/mL)
This compound GAPX InhibitorInhibits Gyrase-Associated Protein X, halting DNA replication initiation.0.030.25
Ciprofloxacin FluoroquinoloneInhibits DNA gyrase and topoisomerase IV, preventing DNA replication.[1][2][3]0.016[4]6.25[4]
Amoxicillin β-LactamInhibits penicillin-binding proteins (PBPs), disrupting cell wall synthesis.≤0.250.0625
Tetracycline TetracyclineBinds to the 30S ribosomal subunit, inhibiting protein synthesis.2-160.125

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the broth microdilution method in accordance with CLSI guidelines.

Protocol:

  • Inoculum Preparation: A pure culture of the test bacterium is grown overnight. The culture is then diluted to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The antibiotics are serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth to create a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest antibiotic concentration in which no visible bacterial growth (turbidity) is observed.

Time-Kill Curve Assay

This assay assesses the rate of bacterial killing over time when exposed to different concentrations of an antibiotic.

Protocol:

  • Culture Preparation: A starting inoculum of approximately 5 x 10^5 CFU/mL is prepared in broth medium.

  • Antibiotic Exposure: The bacterial culture is exposed to the test antibiotic at concentrations corresponding to multiples of its MIC (e.g., 1x, 2x, 4x MIC). A growth control with no antibiotic is included.

  • Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Viable Cell Count: The withdrawn samples are serially diluted and plated on agar. After incubation, the number of colonies is counted to determine the CFU/mL at each time point.

  • Data Analysis: The log10 CFU/mL is plotted against time to generate the kill curve. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL (99.9% kill) from the initial inoculum.

Mandatory Visualizations: Mechanisms of Action

The following diagrams illustrate the signaling pathways and experimental workflows.

experimental_workflow cluster_mic MIC Assay cluster_timekill Time-Kill Assay prep_inoculum_mic Prepare Inoculum (5x10^5 CFU/mL) serial_dilution Serial Dilution of Antibiotics prep_inoculum_mic->serial_dilution inoculate_plate Inoculate Plate serial_dilution->inoculate_plate incubate_mic Incubate (18-24h, 37°C) inoculate_plate->incubate_mic read_mic Read MIC incubate_mic->read_mic prep_inoculum_tk Prepare Inoculum (5x10^5 CFU/mL) add_antibiotic Add Antibiotic (Multiples of MIC) prep_inoculum_tk->add_antibiotic sample_over_time Sample at Timepoints (0, 2, 4, 8, 24h) add_antibiotic->sample_over_time plate_and_count Plate and Count CFU sample_over_time->plate_and_count plot_curve Plot Kill Curve plate_and_count->plot_curve

Experimental workflows for MIC and Time-Kill assays.

mechanism_of_action cluster_it143b This compound (GAPX Inhibitor) cluster_cipro Ciprofloxacin (Fluoroquinolone) cluster_amox Amoxicillin (β-Lactam) cluster_tetra Tetracycline IT143B This compound GAPX Gyrase-Associated Protein X (GAPX) IT143B->GAPX Inhibits DNA_Replication_Init DNA Replication Initiation GAPX->DNA_Replication_Init Required for Bacterial_Growth Bacterial Growth & Survival DNA_Replication_Init->Bacterial_Growth Leads to Cipro Ciprofloxacin Gyrase_TopoIV DNA Gyrase & Topoisomerase IV Cipro->Gyrase_TopoIV Inhibits DNA_Replication DNA Replication Gyrase_TopoIV->DNA_Replication Essential for DNA_Replication->Bacterial_Growth Leads to Amox Amoxicillin PBP Penicillin-Binding Proteins (PBPs) Amox->PBP Inhibits Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Catalyzes Cell_Wall->Bacterial_Growth Maintains Integrity for Tetra Tetracycline Ribosome_30S 30S Ribosomal Subunit Tetra->Ribosome_30S Binds to Protein_Synth Protein Synthesis Ribosome_30S->Protein_Synth Essential for Protein_Synth->Bacterial_Growth Required for

Comparative mechanisms of action for the studied antibiotics.

References

Validating On-Target Effects of Novel Therapeutics: A Comparative Guide Featuring IT-143B and the KRASG12C Inhibitor 143D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous validation of a drug's on-target effects is a cornerstone of successful therapeutic development. This guide provides a comparative framework for understanding and implementing genetic and other experimental models to confirm the mechanism of action of novel small molecules. We will explore this topic through the lens of IT-143B, a piericidin-class antibiotic, and address a likely point of confusion with a similarly named, potent, and selective KRASG12C inhibitor, 143D. While this compound is known for its activity against fungi and certain cancer cells, recent literature more prominently features 143D as a promising anti-cancer agent with a well-defined target. This guide will focus on the methodologies for validating the on-target effects of a KRASG12C inhibitor, using the published data for 143D as a central example, and will also discuss the validation of mitochondrial complex I inhibitors, the putative target of the piericidin class of antibiotics to which this compound belongs.

Clarification of Compound Identity: this compound vs. 143D

Initial investigations into "this compound" identify it as a rare piericidin-class antibiotic. The mechanism of action for piericidins is generally attributed to the inhibition of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) in the electron transport chain. However, recent and detailed preclinical studies describe a novel and potent selective inhibitor of the KRASG12C mutant oncoprotein, designated 143D . Given the similarity in nomenclature and the depth of available data for 143D, it is probable that interest in "this compound" within the context of targeted cancer therapy is directed at this KRASG12C inhibitor. This guide will therefore primarily focus on the validation of 143D's on-target effects against KRASG12C, while also providing a comparative overview of methodologies for validating Mitochondrial Complex I inhibition.

Validating the On-Target Effects of a KRASG12C Inhibitor: The Case of 143D

The KRASG12C mutation is a key driver in various cancers, and inhibitors that selectively target this mutant protein have shown significant clinical promise. Validating that a compound like 143D selectively engages and inhibits KRASG12C is crucial. This involves a multi-pronged approach using genetic models and biochemical assays.

Data Presentation: Comparative Efficacy of 143D

The anti-proliferative activity of 143D has been demonstrated across a panel of human cancer cell lines harboring the KRASG12C mutation. Its efficacy is comparable, and in some cases superior, to other well-characterized KRASG12C inhibitors such as Sotorasib (AMG510) and Adagrasib (MRTX849)[1].

Cell LineCancer Type143D IC₅₀ (nM)Sotorasib (AMG510) IC₅₀ (nM)Adagrasib (MRTX849) IC₅₀ (nM)
MIA PaCa-2Pancreatic Cancer5.1 ± 0.612.6 ± 0.711.1 ± 0.9
NCI-H358Non-Small Cell Lung Cancer6.8 ± 1.1--
NCI-H1373Non-Small Cell Lung Cancer23.5 ± 2.5--
SW1463Colorectal Cancer67.2 ± 8.3--
Calu-1Non-Small Cell Lung Cancer33.6 ± 4.1--
Experimental Protocols for KRASG12C Target Validation

1. Cellular Proliferation Assays with Genetically Defined Cell Lines:

  • Objective: To demonstrate selective inhibition of proliferation in cancer cell lines harboring the KRASG12C mutation versus those with wild-type KRAS or other KRAS mutations.

  • Methodology:

    • Seed KRASG12C mutant (e.g., MIA PaCa-2, NCI-H358) and KRAS wild-type or other mutant (e.g., A549 [KRASG12S], HCT116 [KRASG13D]) cell lines in 96-well plates.

    • Treat cells with a serial dilution of the test compound (e.g., 143D), a positive control (e.g., Sotorasib), and a vehicle control (e.g., DMSO).

    • Incubate for a defined period (e.g., 72 hours).

    • Assess cell viability using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.

2. CRISPR-Cas9 Mediated Target Knockout:

  • Objective: To confirm that the cytotoxic effect of the compound is dependent on the presence of the KRASG12C protein.

  • Methodology:

    • Design and validate single guide RNAs (sgRNAs) that specifically target the KRAS gene.

    • Transfect KRASG12C mutant cells with Cas9 nuclease and the KRAS-targeting sgRNAs to generate KRAS knockout cell lines.

    • Confirm KRAS knockout by Western blot and genomic sequencing.

    • Perform cellular proliferation assays as described above on the parental and KRAS knockout cell lines. A significant increase in the IC₅₀ value in the knockout cells would validate that the compound's primary target is KRAS.

3. Western Blot Analysis of Downstream Signaling:

  • Objective: To demonstrate that the compound inhibits the signaling pathways downstream of KRAS.

  • Methodology:

    • Treat KRASG12C mutant cells with the test compound at various concentrations for a specified time.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated and total forms of downstream effectors such as ERK (p-ERK, total ERK) and AKT (p-AKT, total AKT).

    • Use secondary antibodies conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection. A dose-dependent decrease in the phosphorylation of ERK and AKT would indicate on-target activity.

Visualization of KRAS Signaling and Experimental Workflow

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS_GDP KRAS-GDP (Inactive) RTK->KRAS_GDP SOS1 KRAS_GTP KRAS-GTP (Active) KRAS_GTP->KRAS_GDP GAP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K KRAS_GDP->KRAS_GTP GTP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 143D Inhibitor->KRAS_GTP Inhibition

Caption: Simplified KRAS signaling pathway and the inhibitory action of 143D.

Experimental_Workflow start Start: Identify KRASG12C mutant cell lines proliferation Cell Proliferation Assay (143D vs. Controls) start->proliferation crispr CRISPR-Cas9 KRAS Knockout start->crispr western Western Blot for p-ERK and p-AKT start->western result Validate On-Target Effect proliferation->result proliferation_ko Proliferation Assay on KO cells crispr->proliferation_ko western->result proliferation_ko->result

Caption: Experimental workflow for validating the on-target effects of a KRASG12C inhibitor.

Comparative Approach: Validating Mitochondrial Complex I Inhibition

For a compound like this compound, belonging to the piericidin class, the putative target is Mitochondrial Complex I. The validation of this target would involve a different set of experimental approaches.

Data Presentation: Comparative Mitochondrial Inhibition

A hypothetical comparison of this compound with known Mitochondrial Complex I inhibitors could be presented as follows:

CompoundTargetIC₅₀ (Complex I Activity)Effect on Oxygen Consumption Rate (OCR)
This compound Mitochondrial Complex I To be determinedTo be determined
RotenoneMitochondrial Complex I~20 nMStrong Decrease
MetforminMitochondrial Complex I~20-30 mMModerate Decrease
Piericidin AMitochondrial Complex I~1-5 nMStrong Decrease
Experimental Protocols for Mitochondrial Complex I Target Validation

1. Mitochondrial Complex I Activity Assay:

  • Objective: To directly measure the inhibitory effect of the compound on the enzymatic activity of Mitochondrial Complex I.

  • Methodology:

    • Isolate mitochondria from a suitable cell line or tissue.

    • Measure the NADH:ubiquinone oxidoreductase activity by monitoring the decrease in NADH absorbance at 340 nm in the presence of a ubiquinone analog.

    • Perform the assay in the presence of a serial dilution of the test compound to determine the IC₅₀. Rotenone should be used as a positive control.

2. Cellular Respiration Analysis (Seahorse Assay):

  • Objective: To assess the impact of the compound on mitochondrial respiration in live cells.

  • Methodology:

    • Seed cells in a Seahorse XF plate.

    • Treat the cells with the test compound.

    • Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).

    • A dose-dependent decrease in basal and maximal respiration would indicate inhibition of the electron transport chain.

3. Genetic Knockdown/Knockout of Complex I Subunits:

  • Objective: To determine if the compound's effect is dependent on the presence of Mitochondrial Complex I.

  • Methodology:

    • Use siRNA or CRISPR-Cas9 to knockdown or knockout a key subunit of Mitochondrial Complex I (e.g., NDUFS1).

    • Confirm the reduction or absence of the target protein by Western blot.

    • Compare the effect of the compound on cellular viability and OCR in the knockdown/knockout cells versus control cells. A reduced effect in the genetically modified cells would support on-target activity.

Visualization of Mitochondrial Respiration and Inhibition

Mitochondrial_Respiration NADH NADH ComplexI Complex I NADH->ComplexI CoQ Coenzyme Q ComplexI->CoQ ATP_Synthase ATP Synthase ComplexI->ATP_Synthase H+ ComplexII Complex II ComplexII->CoQ ComplexIII Complex III CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIII->ATP_Synthase H+ ComplexIV Complex IV CytC->ComplexIV Water H₂O ComplexIV->Water ComplexIV->ATP_Synthase H+ Oxygen O₂ Oxygen->ComplexIV ATP ATP ATP_Synthase->ATP Inhibitor This compound Inhibitor->ComplexI Inhibition

References

Safety Operating Guide

Safe Disposal Procedures for IT-143B

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds like IT-143B are critical for ensuring both personal safety and environmental protection. Adherence to established disposal protocols is essential for minimizing risks associated with this potent piericidin-class antibiotic. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound.

Understanding this compound: Key Data

A thorough understanding of the physicochemical properties of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.[1]

PropertyValue
Molecular FormulaC28H41NO4[1]
Molecular Weight455.63 g/mol [1]
Purity>95% by HPLC[1]
Long-Term Storage-20°C[1]
SolubilitySoluble in ethanol, methanol, DMF, or DMSO
CAS Number183485-34-9

Experimental Protocol: Step-by-Step Disposal of this compound

The following protocol outlines the detailed methodology for the safe disposal of this compound. This procedure is designed to mitigate risks associated with handling potent antibiotics and to ensure compliance with general laboratory safety standards. It is imperative to consult and adhere to your institution's specific environmental health and safety (EHS) guidelines, as regulations may vary.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile or neoprene are recommended).

  • Conduct all handling and disposal procedures within a certified chemical fume hood to prevent the inhalation of any aerosols or dust.

2. Waste Categorization and Segregation:

  • Treat all this compound waste, including the pure compound, stock solutions, and contaminated labware, as hazardous chemical waste.

  • Solid Waste (Pure Compound, Contaminated Labware): Carefully collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the solvents used with this compound (e.g., high-density polyethylene).

  • Liquid Waste (Stock Solutions, Used Media): Collect all liquid waste containing this compound in a dedicated, sealed, and shatter-resistant container. Given its solubility, ensure the container is appropriate for organic solvents such as ethanol, methanol, DMF, or DMSO.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office.

3. Labeling and Storage:

  • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazards (e.g., "Toxic," "Bioactive").

  • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible chemicals.

4. Arranging for Final Disposal:

  • Contact your institution's EHS office or designated hazardous waste management provider to schedule a pickup.

  • Provide them with a complete and accurate description of the waste, including the chemical name and quantity.

  • Follow all institutional and regulatory procedures for the transfer and documentation of the hazardous waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final removal by authorized personnel.

cluster_preparation Preparation cluster_waste_handling Waste Handling & Segregation cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_storage_disposal Storage & Final Disposal ppe Don Appropriate PPE (Lab Coat, Safety Glasses, Gloves) fume_hood Work in a Certified Chemical Fume Hood waste_gen Generation of This compound Waste fume_hood->waste_gen solid_waste Collect Solid Waste (Pure Compound, Contaminated Labware) waste_gen->solid_waste liquid_waste Collect Liquid Waste (Stock Solutions, Used Media) waste_gen->liquid_waste solid_container Designated, Labeled HDPE Container solid_waste->solid_container Place in label_storage Label and Store Waste Container in a Secure, Ventilated Area solid_container->label_storage liquid_container Dedicated, Sealed, Shatter-Resistant Container liquid_waste->liquid_container Place in liquid_container->label_storage contact_ehs Contact EHS for Pickup label_storage->contact_ehs waste_transfer Transfer Waste to Authorized Personnel contact_ehs->waste_transfer

References

Standard Operating Procedure: Personal Protective Equipment for Novel Compound IT-143B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "IT-143B" is not a recognized chemical identifier in standard chemical and safety databases. The following guidelines are based on a generalized risk assessment framework for handling novel or uncharacterized chemical compounds in a laboratory setting. Researchers must always consult the specific Safety Data Sheet (SDS) for any known substance and consult with their institution's Environmental Health and Safety (EHS) department before handling any new material.

This document provides a procedural framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when handling a hypothetical novel compound, designated this compound, with unknown hazard properties.

Hazard Assessment and PPE Selection Workflow

Before any handling of this compound, a thorough risk assessment must be conducted. The following diagram outlines the logical workflow for determining the appropriate level of PPE. This process begins with gathering information and proceeds through a series of checks to ensure adequate protection.

cluster_0 Phase 1: Information Gathering & Initial Assessment cluster_1 Phase 2: Risk Characterization & PPE Selection cluster_2 Phase 3: Operational Protocol start Start: New Compound (this compound) Handling Request sds Access Safety Data Sheet (SDS) or Preliminary Hazard Information start->sds no_sds No Data Available: Treat as High Hazard sds->no_sds Is SDS/Data Available? consult_ehs Consult Environmental Health & Safety (EHS) no_sds->consult_ehs No identify_hazards Identify Potential Hazards: - Chemical (Corrosive, Flammable) - Physical (Fine Powder) - Health (Toxic, Irritant) no_sds->identify_hazards Yes consult_ehs->identify_hazards select_ppe Select PPE Based on Hazard Matrix (See Table 1) identify_hazards->select_ppe donning Don PPE (Correct Sequence) select_ppe->donning handling Perform Handling (in Engineering Control, e.g., Fume Hood) donning->handling doffing Doff PPE (Correct Sequence) handling->doffing disposal Dispose of Contaminated PPE (See Table 2) doffing->disposal

Caption: Workflow for Hazard Assessment and PPE Selection for this compound.

PPE Selection Based on Assumed Hazards

Given the unknown nature of this compound, a conservative approach assuming multiple hazard classes is required. The table below summarizes the minimum recommended PPE for various potential risks.

Potential Hazard Route of Exposure Primary Engineering Control Minimum Required PPE Recommended PPE (High Risk)
Chemical Splash Eyes, SkinChemical Fume HoodSafety Glasses, Lab Coat, Nitrile GlovesChemical Splash Goggles, Face Shield, Chemical-Resistant Apron, Chemically-Resistant Gloves (e.g., Butyl)
Inhalation of Powder RespiratoryChemical Fume Hood / Ventilated EnclosureN95 Respirator, Safety Glasses, Lab Coat, Nitrile GlovesPowered Air-Purifying Respirator (PAPR), Goggles, Disposable Coveralls, Double Gloving
Skin Irritation/Toxicity SkinChemical Fume HoodLab Coat, Nitrile GlovesDisposable Coveralls, Extended Cuff Gloves, Double Gloving
Unknown Reactivity Eyes, Skin, RespiratoryShielded Fume HoodSafety Goggles, Face Shield, Flame-Resistant Lab Coat, Nitrile GlovesBlast Shield, Full Chemical Suit

Experimental Protocols: Donning and Doffing PPE

Correctly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.

3.1. Donning Sequence (Putting On) This sequence is designed to move from the least "clean" to the most "clean" areas of the body and PPE.

  • Lab Coat/Coveralls: Put on the lab coat or suit, ensuring full coverage.

  • Respirator/Mask: If required, perform a seal check for respirators.

  • Goggles/Face Shield: Position securely on the face.

  • Gloves: Pull cuffs of gloves over the cuffs of the lab coat sleeves. If double gloving, don the first pair, then the second.

3.2. Doffing Sequence (Taking Off) This sequence is designed to minimize the spread of potential contaminants from the PPE to the user.

  • Gloves: Remove the outer pair (if double gloving) first. Remove the second pair by peeling them off from the cuff, turning them inside out.

  • Goggles/Face Shield: Remove by handling the strap; avoid touching the front.

  • Lab Coat/Coveralls: Unfasten and peel away from the body, rolling it inside out as you go.

  • Respirator/Mask: Remove by touching only the straps.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

Disposal Plan for Contaminated PPE

All PPE used when handling this compound must be considered contaminated waste. Disposal must follow institutional and local regulations.

PPE Item Assumed Contamination Disposal Container Disposal Procedure
Gloves, Disposable Gowns Chemically ContaminatedLabeled Hazardous Chemical Waste Bag/BinPlace in a sealed, labeled container designated for solid chemical waste.
Goggles, Face Shields (Reusable) Chemically ContaminatedDesignated Decontamination BinClean and decontaminate according to SDS recommendations or institutional protocols before reuse.
Respirator Cartridges Chemically ContaminatedLabeled Hazardous Chemical Waste Bag/BinDispose of as solid chemical waste. Follow manufacturer's and EHS guidelines for change-out schedules.
Grossly Contaminated Items Saturated with this compoundDouble-Bagged Hazardous WasteDouble-bag in clearly marked hazardous waste bags and place in a rigid, sealed container.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.